Dihydroxyacetone phosphate dilithium salt
Description
BenchChem offers high-quality Dihydroxyacetone phosphate dilithium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dihydroxyacetone phosphate dilithium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dilithium;(3-hydroxy-2-oxopropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIKESRFRWLYIA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Li2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585136 | |
| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-56-2 | |
| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Pivotal Role of Dihydroxyacetone Phosphate in Glycolysis: A Technical Guide
This guide provides an in-depth exploration of the multifaceted role of Dihydroxyacetone phosphate (DHAP) in the central metabolic pathway of glycolysis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the formation, enzymatic conversion, and metabolic fate of DHAP, highlighting its critical juncture between carbohydrate and lipid metabolism. We will delve into the intricate catalytic mechanism of triose phosphate isomerase, the clinical significance of its deficiency, and present a detailed experimental protocol for its functional assessment.
Introduction: The Emergence of Dihydroxyacetone Phosphate in Glycolysis
Glycolysis, the metabolic pathway that converts glucose into pyruvate, is a fundamental process for energy production in virtually all living organisms.[1] Within this ten-step enzymatic cascade, the generation of Dihydroxyacetone phosphate (DHAP) represents a crucial bifurcation point. DHAP, a three-carbon ketose phosphate, is one of two products formed from the cleavage of fructose-1,6-bisphosphate by the enzyme aldolase.[2][3][4][5] The other product is its isomer, glyceraldehyde-3-phosphate (G3P). While G3P can proceed directly down the glycolytic pathway, DHAP itself is not on the direct route to pyruvate.[6] Its primary and most immediate role in glycolysis is to serve as a substrate for the enzyme triose phosphate isomerase (TPI), which catalyzes its reversible conversion to G3P.[2][3][4][7][8][9] This isomerization is paramount for maximizing the energy yield from glucose, as it ensures that both three-carbon units derived from fructose-1,6-bisphosphate can be catabolized to generate ATP.[2][6]
The Isomerization of DHAP: A Thermodynamically Unfavorable but Metabolically Essential Step
The interconversion of DHAP and G3P is a fascinating example of how metabolic flux can drive a reaction forward despite an unfavorable equilibrium. Thermodynamically, the equilibrium of the reaction catalyzed by triose phosphate isomerase (TPI) heavily favors DHAP, with a DHAP to G3P ratio of approximately 20:1 under standard conditions.[7] However, the subsequent, rapid consumption of G3P by the enzyme glyceraldehyde-3-phosphate dehydrogenase pulls the equilibrium towards the formation of G3P, ensuring a continuous flow of metabolites through the glycolytic pathway.[7][8] This rapid and reversible isomerization allows for metabolic flexibility, ensuring that the cell's energy demands are efficiently met.[2]
The "Perfect" Enzyme: Triose Phosphate Isomerase (TPI)
Triose phosphate isomerase is often cited as a "catalytically perfect" enzyme, meaning its reaction rate is limited only by the rate at which the substrate can diffuse to its active site.[7][9] This remarkable efficiency underscores the importance of the DHAP to G3P conversion. TPI is a homodimeric enzyme, with each subunit containing a highly conserved active site.[8][10]
The catalytic mechanism of TPI involves an enediol intermediate and is a classic example of acid-base catalysis.[7][8] Key residues in the active site, a glutamate (Glu165) and a histidine (His95), play critical roles.[7][11] Glu165 acts as a catalytic base, abstracting a proton from C1 of DHAP, while His95 acts as a catalytic acid, donating a proton to the carbonyl oxygen.[8] This forms the unstable enediol intermediate, which is stabilized by the enzyme's structure, including a flexible loop that closes over the active site upon substrate binding, shielding the reactive intermediate from the solvent.[8][10][11] The enediol then collapses, with Glu165 now acting as an acid to protonate C2 and His95 as a base to deprotonate the hydroxyl on C1, yielding G3P.[7]
Caption: The catalytic cycle of Triose Phosphate Isomerase (TPI).
DHAP as a Metabolic Hub: The Link to Lipid Synthesis
Beyond its transient existence in glycolysis, DHAP serves as a crucial precursor for the synthesis of lipids.[2][3][5][12][13] Through the action of the enzyme glycerol-3-phosphate dehydrogenase, DHAP is reduced to glycerol-3-phosphate.[3][4] This reaction utilizes NADH as a cofactor. Glycerol-3-phosphate provides the glycerol backbone required for the synthesis of triacylglycerols (triglycerides) and phospholipids, essential components of cell membranes and energy storage molecules.[3][4][13] This metabolic branch point highlights the interconnectedness of carbohydrate and lipid metabolism, with DHAP acting as a key shuttle. The balance between the flux of DHAP towards G3P for energy production and its conversion to glycerol-3-phosphate for lipid synthesis is tightly regulated and depends on the cell's energetic and biosynthetic needs.[14]
Caption: The metabolic fate of Dihydroxyacetone phosphate (DHAP).
Clinical Relevance: Triose Phosphate Isomerase Deficiency
The critical role of DHAP isomerization is starkly illustrated by the rare autosomal recessive genetic disorder, triose phosphate isomerase (TPI) deficiency.[7][15] This condition is characterized by a severe multisystemic disorder that includes chronic hemolytic anemia and progressive neurological impairment.[10][15] The deficiency of TPI leads to the accumulation of DHAP in cells, particularly in erythrocytes.[8] While the exact pathophysiology is not fully understood, the accumulation of DHAP and its potential to form toxic byproducts is thought to contribute to the cellular damage observed in this devastating disease. The study of TPI deficiency provides valuable insights into the essential nature of maintaining the delicate balance of glycolytic intermediates.[16]
Experimental Protocol: Assay of Triose Phosphate Isomerase Activity
To facilitate research in this area, a reliable method for quantifying TPI activity is essential. The following protocol describes a common and robust spectrophotometric assay.
Principle: The activity of TPI is measured in the direction of G3P formation from DHAP. The G3P produced is then immediately utilized by an excess of a coupling enzyme, glycerol-3-phosphate dehydrogenase (GDH), in a reaction that reduces NAD+ to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm, which is directly proportional to the TPI activity.
Materials:
-
Triethanolamine buffer (0.1 M, pH 7.6)
-
Dihydroxyacetone phosphate (DHAP) solution (20 mM)
-
NADH solution (10 mM)
-
Glycerol-3-phosphate dehydrogenase (GDH) (approximately 500 units/mL)
-
Sample containing Triose Phosphate Isomerase (e.g., cell lysate, purified enzyme)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Assay Mixture: In a cuvette, combine the following reagents in the specified order:
-
1.0 mL Triethanolamine buffer
-
0.1 mL NADH solution
-
0.02 mL GDH solution
-
-
Incubate and Blank: Mix the contents of the cuvette by inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to consume any endogenous G3P. Measure the absorbance at 340 nm to obtain the blank reading.
-
Initiate the Reaction: Add 0.1 mL of the sample containing TPI to the cuvette and mix thoroughly.
-
Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm over time. The reaction being measured here is the reverse of the TPI assay; this step is to ensure there is no interfering activity.
-
Start the TPI Reaction: Add 0.1 mL of the DHAP solution to the cuvette to initiate the TPI-catalyzed reaction. Mix quickly.
-
Record Data: Record the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 30 seconds.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. The TPI activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Quantitative Data Summary
| Parameter | Value | Source |
| Equilibrium Constant (Keq) of TPI reaction (G3P/DHAP) | 0.0475 (at 25°C, pH 7.0) | [17][18] |
| Thermodynamic Favorability | DHAP formation is favored 20:1 over G3P production at equilibrium. | [7] |
| Catalytic Efficiency of TPI | Diffusion-limited; considered a "catalytically perfect" enzyme. | [7][9] |
| pH Optimum of TPI | Approximately pH 8.0 | [11] |
Conclusion
Dihydroxyacetone phosphate, though a transient intermediate in glycolysis, holds a position of profound significance in cellular metabolism. Its efficient isomerization to glyceraldehyde-3-phosphate, catalyzed by the remarkable enzyme triose phosphate isomerase, is indispensable for optimal energy extraction from glucose. Furthermore, its role as a precursor for lipid biosynthesis places DHAP at a critical intersection of major metabolic pathways. Understanding the intricate regulation and enzymatic control of DHAP metabolism is not only fundamental to our comprehension of cellular bioenergetics but also offers valuable insights into the pathophysiology of metabolic disorders and provides potential targets for therapeutic intervention.
References
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Fiveable. (n.d.). Dihydroxyacetone phosphate Definition - General Biology I Key Term. Retrieved from [Link]
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Wikipedia. (2023). Dihydroxyacetone phosphate. Retrieved from [Link]
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Oreate AI Blog. (2023, December 30). Understanding Dihydroxyacetone Phosphate (DHAP) in Glycolysis. Retrieved from [Link]
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ResearchGate. (n.d.). DHAP plays a key role in the activation of mTORC1 by glucose. Retrieved from [Link]
- Pollard-Knight, D., & Cornish-Bowden, A. (1982). Dihydroxyacetone phosphate. Its structure and reactivity with α-glycerophosphate dehydrogenase, aldolase and triose phosphate isomerase and some possible metabolic implications. Biochemical Journal, 207(1), 1-12.
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ARUP Laboratories. (n.d.). TPI1 - Overview: Triosephosphate Isomerase Enzyme Activity, Blood. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical and enzymatic routes to dihydroxyacetone phosphate. Retrieved from [Link]
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Wikipedia. (2023). Triosephosphate isomerase. Retrieved from [Link]
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Taylor & Francis. (n.d.). Dihydroxyacetone phosphate – Knowledge and References. Retrieved from [Link]
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Bionity. (n.d.). Dihydroxyacetone phosphate in glycolysis. Retrieved from [Link]
- Wierenga, R. K. (2011). Triosephosphate isomerase: a highly evolved biocatalyst. FEBS Journal, 278(18), 3299-3313.
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Proteopedia. (2020, March 8). Triose Phosphate Isomerase. Retrieved from [Link]
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Biochemistry with Dr. Mauser. (2017, February 9). CHEM 407 - Glycolysis - 5 - Triose Phosphate Isomerase [Video]. YouTube. Retrieved from [Link]
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Wikibooks. (n.d.). Structural Biochemistry/Enzyme/Isomerases/Triose Phosphate Isomerase. Retrieved from [Link]
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Wikipedia. (2024). Glycolysis. Retrieved from [Link]
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Oreate AI Blog. (2023, December 30). Understanding Dihydroxyacetone Phosphate (DHAP) in Glycolysis. Retrieved from [Link]
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M-CSA. (n.d.). Triosephosphate isomerase. Retrieved from [Link]
- Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., ... & Keller, M. A. (2015). The pentose phosphate pathway in health and disease. Science signaling, 8(373), re5-re5.
- Ationu, A., Humphries, A., & Bellingham, A. J. (1995). Regulation of triosephosphate isomerase (TPI) gene expression in TPI deficient lymphoblastoid cells.
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Brainly. (2023, August 10). The conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate (G3P) is an important. Retrieved from [Link]
- Knowles, J. R., & Albery, W. J. (1977). pH-dependence of the triose phosphate isomerase reaction. Biochemical Society Transactions, 5(3), 311-320.
- Keller, M. A., & Tegan, M. (2014). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 89(4), 957-980.
-
Proteopedia. (2022, September 8). Triose Phosphate Isomerase Structure & Mechanism. Retrieved from [Link]
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Chegg. (n.d.). The isomerization of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (GAP) has an equilibrium constant of 0.0475 under standard conditions (298K, pH 7). Retrieved from [Link]
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An In-Depth Technical Guide to the Chemical Synthesis of Dihydroxyacetone Phosphate Dilithium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical synthesis of Dihydroxyacetone Phosphate (DHAP) dilithium salt, a crucial intermediate in numerous metabolic pathways and a valuable tool in biochemical research and drug development. We will delve into the strategic considerations behind the synthetic route, from the choice of starting materials to the intricacies of phosphorylation and the final salt formation. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to produce high-purity DHAP dilithium salt.
The Strategic Importance of Dihydroxyacetone Phosphate (DHAP)
Dihydroxyacetone phosphate is a key metabolite in glycolysis and the Calvin cycle, positioned at the crossroads of carbohydrate and lipid metabolism.[1][2] It is enzymatically interconvertible with glyceraldehyde-3-phosphate, and together they represent the triose phosphate pool.[3] Beyond its central role in energy metabolism, DHAP is a precursor for the synthesis of glycerolipids and has been implicated in cellular signaling pathways.[4][5] The dilithium salt of DHAP is a stable, soluble, and readily usable form of this important molecule, making it a preferred reagent for in vitro biochemical assays and a starting material for the synthesis of more complex biological probes.[6]
Navigating the Synthetic Landscape: Chemical vs. Enzymatic Routes
The synthesis of DHAP can be approached through two primary avenues: chemical synthesis and enzymatic methods.
-
Enzymatic Synthesis: These methods leverage the specificity of enzymes like dihydroxyacetone kinase to phosphorylate dihydroxyacetone directly.[4][6] While offering high selectivity, enzymatic syntheses can be challenging to scale up, often require multiple enzymes, and can result in complex product mixtures that are difficult to purify.[2]
-
Chemical Synthesis: Chemical routes provide a more scalable and often more cost-effective approach. However, they necessitate careful control of reaction conditions and the use of protecting groups to avoid unwanted side reactions due to the polyfunctional nature of dihydroxyacetone.[2] Chemical methods often focus on producing a stable, storable precursor that can be readily converted to DHAP when needed.[2]
This guide will focus on a robust chemoenzymatic strategy that combines the scalability of chemical synthesis with the selectivity of enzymatic steps.
A Chemoenzymatic Pathway to Dihydroxyacetone Phosphate
The following sections outline a validated multi-step synthesis of DHAP, commencing from the readily available dihydroxyacetone dimer. This strategy hinges on the judicious use of protecting groups to direct the phosphorylation to the desired hydroxyl group.
Synthesis of the Starting Material: Monomeric Dihydroxyacetone
While dihydroxyacetone is commercially available, it often exists as a dimer. For controlled synthesis, it is advantageous to start with the monomeric form. A straightforward method for preparing monomeric dihydroxyacetone from glyceraldehyde has been reported.[7]
Experimental Protocol: Synthesis of Monomeric Dihydroxyacetone from Glyceraldehyde [7]
-
To a 7 mL vial, add glyceraldehyde (90 mg, 1.00 mmol) and hydroxyapatite (60 mg, 0.12 mmol).
-
Add water (2 mL) to the vial.
-
Heat the reaction mixture in an oil bath to 80 °C and stir for 1 hour.
-
After 1 hour, filter off the hydroxyapatite catalyst.
-
The resulting filtrate containing monomeric dihydroxyacetone can be analyzed by NMR and used in the subsequent steps.
Protection of the Hydroxyl Groups
To ensure selective phosphorylation of the primary hydroxyl group, the ketone and the other hydroxyl group must be protected. A common strategy involves the formation of a ketal and an acetyl ester.[1]
Conceptual Workflow for Protection:
-
Ketal Formation: The ketone functionality of dihydroxyacetone is protected, for instance, as a dimethyl ketal.
-
Acetylation: The remaining free hydroxyl group is then acetylated.
This protected intermediate, the dimethyl ketal of acetyl dihydroxyacetone, is a stable compound that can be purified and stored.[1]
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An In-Depth Technical Guide to the Enzymatic Synthesis of Dihydroxyacetone Phosphate (DHAP) from Glycerol
Abstract
Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, linking glycolysis, gluconeogenesis, and lipid biosynthesis. Its role as a versatile building block in synthetic organic chemistry, particularly for the stereoselective synthesis of complex carbohydrates and rare sugars, has driven significant interest in efficient and scalable production methods. Chemical synthesis routes to DHAP are often hampered by low yields, the need for toxic reagents, and the inherent instability of the molecule.[1] This guide provides a comprehensive overview of a robust enzymatic cascade for the in situ synthesis of DHAP from the inexpensive and readily available precursor, glycerol. We will delve into the mechanistic details of the core enzymes, provide a validated experimental protocol, and discuss the critical parameters for process optimization, offering a field-proven perspective for researchers in biochemistry and drug development.
Introduction: The Strategic Importance of Dihydroxyacetone Phosphate
Dihydroxyacetone phosphate (DHAP) is far more than a simple metabolic intermediate. While it is fundamentally known as one of the two triose phosphates generated from the cleavage of fructose-1,6-bisphosphate by aldolase in the glycolytic pathway, its biochemical significance is multifaceted.[2][3]
-
Metabolic Hub: DHAP stands at a critical metabolic crossroads. It is readily and reversibly isomerized to glyceraldehyde-3-phosphate (G3P), ensuring its carbon skeleton can proceed through the energy-yielding phase of glycolysis.[3] Conversely, it serves as the precursor for the glycerol-3-phosphate backbone required for the synthesis of triglycerides and phospholipids, thus playing an essential role in lipid metabolism and energy storage.[4][5]
-
Precursor for Biocatalysis: In the realm of synthetic biology and biocatalysis, DHAP is the cornerstone donor substrate for DHAP-dependent aldolases. These enzymes catalyze stereoselective C-C bond formation, enabling the synthesis of a vast array of chiral molecules, including rare sugars and polyhydroxylated compounds that are challenging to produce via traditional chemical methods.[6]
Despite its utility, the practical application of DHAP is often limited by its high cost and chemical instability in aqueous solutions.[1][6] Direct enzymatic synthesis from an affordable starting material like glycerol provides an elegant solution, circumventing harsh reaction conditions and enabling controlled, high-yield production for immediate use in subsequent enzymatic reactions.
The Biocatalytic Pathway: A Two-Step Enzymatic Cascade
The conversion of glycerol to DHAP is efficiently achieved through a sequential, two-enzyme cascade. This pathway mimics the initial steps of glycerol assimilation into central metabolism observed in many organisms.[5][7]
The process involves two core catalytic events:
-
Phosphorylation: The activation of glycerol via the transfer of a phosphate group.
-
Oxidation: The conversion of the resulting glycerol-3-phosphate into the ketone, DHAP.
Step 1: ATP-Dependent Phosphorylation by Glycerol Kinase (GlpK)
The first committed step is the phosphorylation of glycerol at the C3 position to yield sn-glycerol-3-phosphate (G3P). This reaction is catalyzed by Glycerol Kinase (EC 2.7.1.30) , an enzyme that utilizes adenosine triphosphate (ATP) as the phosphoryl donor.[8] The presence of a divalent cation, typically Mg²⁺, is essential for this reaction, as it coordinates with the phosphate groups of ATP, facilitating the nucleophilic attack by the hydroxyl group of glycerol.
Reaction: Glycerol + ATP ---(Glycerol Kinase, Mg²⁺)---> Glycerol-3-Phosphate + ADP
The primary challenge in this step for large-scale synthesis is the stoichiometric consumption of the expensive cofactor, ATP. To render the process economically viable, an ATP regeneration system is indispensable. This is commonly achieved by incorporating a second kinase, such as Acetate Kinase (EC 2.7.2.1) or Pyruvate Kinase (EC 2.7.1.40) , which utilizes a cheap phosphoryl donor like acetyl phosphate or phosphoenolpyruvate, respectively, to regenerate ATP from the ADP produced by Glycerol Kinase.[8][9]
Step 2: Oxidation of Glycerol-3-Phosphate to DHAP
The second step involves the oxidation of the secondary alcohol on G3P to a ketone, forming DHAP. There are two primary enzymatic routes to accomplish this, each with distinct advantages and considerations.
Option A: NAD⁺-Dependent Glycerol-3-Phosphate Dehydrogenase (GPDH)
Glycerol-3-Phosphate Dehydrogenase (GPDH; EC 1.1.1.8) catalyzes the reversible oxidation of G3P to DHAP using nicotinamide adenine dinucleotide (NAD⁺) as the hydride acceptor.
Reaction: Glycerol-3-Phosphate + NAD⁺ <---> DHAP + NADH + H⁺
This is a classic dehydrogenase mechanism where a proton is abstracted from the hydroxyl group, followed by a hydride transfer to NAD⁺.[10] While efficient, the equilibrium of this reaction can lie towards G3P. To drive the reaction forward and achieve high yields of DHAP, the NADH produced must be continuously re-oxidized to NAD⁺.
Option B: FAD-Dependent L-Glycerol-3-Phosphate Oxidase (GlpO)
An alternative and often preferred enzyme for synthetic applications is L-Glycerol-3-Phosphate Oxidase (GlpO; EC 1.1.3.21).[8] This flavoprotein utilizes a tightly bound FAD cofactor to oxidize G3P. The reduced FADH₂ is then re-oxidized by molecular oxygen (O₂), producing hydrogen peroxide (H₂O₂) as a byproduct.[9][11]
Reaction: Glycerol-3-Phosphate + O₂ ---(GlpO)---> DHAP + H₂O₂
The key advantage of this route is that the reaction is essentially irreversible, driven by the consumption of O₂.[12] This eliminates the need for a cofactor regeneration system for the oxidation step. However, the accumulation of hydrogen peroxide can be detrimental, leading to oxidative damage and inactivation of the enzymes in the cascade.[11] Therefore, it is crucial to include Catalase (EC 1.11.1.6) in the reaction mixture to decompose H₂O₂ into water and oxygen.
Visualizing the Enzymatic Cascade
The following diagram illustrates the complete enzymatic workflow from glycerol to DHAP, including the ATP regeneration cycle and the two alternative pathways for the oxidation step.
Caption: Enzymatic cascade for DHAP synthesis from glycerol.
Experimental Protocol: One-Pot Synthesis of DHAP
This protocol details a robust one-pot synthesis of DHAP from glycerol using the L-Glycerol-3-Phosphate Oxidase (GlpO) pathway due to its favorable thermodynamics.
Materials and Reagents
-
Glycerol (≥99.5%)
-
Acetyl Phosphate, Lithium Salt (≥97%)
-
ATP, Disodium Salt Hydrate
-
MgCl₂
-
HEPES buffer (or Tris-HCl)
-
Glycerol Kinase (GlpK) from Cellulomonas sp. or similar (e.g., ≥50 U/mg)
-
Acetate Kinase (AceK) from E. coli or B. stearothermophilus (e.g., ≥200 U/mg)
-
L-Glycerol-3-Phosphate Oxidase (GlpO) from Mycoplasma sp. or similar (e.g., ≥20 U/mg)
-
Catalase from bovine liver or Micrococcus lysodeikticus (e.g., ≥2,000 U/mg)
-
Deionized water (18.2 MΩ·cm)
-
Perchloric acid (HClO₄) for quenching
-
Potassium carbonate (K₂CO₃) for neutralization
-
HPLC system for analysis
Reaction Setup
The following table summarizes the optimized starting concentrations for the key components in the reaction mixture.
| Component | Stock Concentration | Final Concentration | Rationale |
| HEPES Buffer (pH 7.5) | 1 M | 100 mM | Provides stable pH environment for optimal enzyme activity. |
| Glycerol | 2 M | 100 mM | Primary substrate. |
| Acetyl Phosphate | 500 mM | 120 mM | Phosphoryl donor for ATP regeneration; used in slight excess. |
| ATP | 100 mM | 2 mM | Catalytic amount to initiate the cycle. |
| MgCl₂ | 1 M | 10 mM | Essential cofactor for both GlpK and AceK. |
| Glycerol Kinase (GlpK) | 1000 U/mL | 10 U/mL | Catalyzes the first phosphorylation step. |
| Acetate Kinase (AceK) | 2000 U/mL | 20 U/mL | Drives the ATP regeneration cycle. |
| GlpO | 500 U/mL | 5 U/mL | Catalyzes the irreversible oxidation to DHAP. |
| Catalase | 20,000 U/mL | 200 U/mL | Decomposes H₂O₂ to protect enzymes from oxidative damage. |
Step-by-Step Methodology
-
Buffer Preparation: Prepare 10 mL of the reaction mixture by adding the components in the following order to a temperature-controlled vessel (e.g., 30 °C) with gentle stirring: deionized water, HEPES buffer, MgCl₂, glycerol, ATP, and acetyl phosphate. Allow the components to fully dissolve and the solution to equilibrate to the reaction temperature.
-
Enzyme Addition: Initiate the reaction by adding the four enzymes (GlpK, AceK, GlpO, and Catalase) to the reaction mixture.
-
Incubation: Incubate the reaction at 30 °C with gentle agitation. Ensure sufficient aeration (e.g., by leaving the vessel partially open or using a vessel with a large headspace) to provide the molecular oxygen required by GlpO.
-
Monitoring the Reaction: The progress of the reaction can be monitored by withdrawing small aliquots (e.g., 50 µL) at regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of cold 0.6 M perchloric acid. Vortex and incubate on ice for 10 minutes to precipitate the enzymes.
-
Sample Preparation for Analysis: Centrifuge the quenched aliquot at high speed (e.g., 14,000 x g) for 5 minutes at 4 °C. Transfer the supernatant to a new tube and neutralize it by adding a saturated K₂CO₃ solution until the pH is approximately 7.0. The precipitated KClO₄ can be removed by another centrifugation step.
-
Quantification of DHAP: Analyze the final supernatant for DHAP concentration. While several methods exist, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) provides the highest specificity and sensitivity for distinguishing DHAP from other phosphorylated intermediates.[13][14][15] A simpler, though less specific, method involves spectrophotometric assays coupled with enzymes like glycerol-3-phosphate dehydrogenase, monitoring NADH consumption at 340 nm.[11][16]
Self-Validating Systems and Causality
-
Trustworthiness through ATP Regeneration: The inclusion of the acetate kinase-driven ATP regeneration system is a self-validating control. Successful DHAP production implicitly confirms that the entire cascade, including the crucial ATP/ADP cycle, is functional. A stall in the reaction would point towards an issue with either the phosphorylation or regeneration steps.
-
Causality of Catalase Inclusion: The GlpO enzyme generates H₂O₂.[9][11] Without catalase, a progressive decrease in the reaction rate would be observed due to the oxidative inactivation of the enzymes. The sustained, high-rate production of DHAP in the presence of catalase directly validates its essential, protective role in the system.
-
Process Optimization: The provided concentrations are a robust starting point. For process optimization, one could investigate the effect of temperature (e.g., 25-37 °C) and pH (e.g., 7.0-8.5) on the overall yield and reaction rate.[17] Furthermore, modulating the enzyme ratios can help identify and alleviate potential bottlenecks in the cascade.
Conclusion
The enzymatic synthesis of dihydroxyacetone phosphate from glycerol represents a powerful convergence of biocatalysis and metabolic engineering principles. By assembling a multi-enzyme cascade with an integrated cofactor regeneration system, it is possible to produce this valuable and unstable biochemical efficiently and under mild, environmentally benign conditions. The choice between GPDH and GlpO for the final oxidation step allows for flexibility based on the specific requirements for cofactor management and reaction thermodynamics. This guide provides a foundational framework for researchers to implement and adapt this synthesis, paving the way for its broader application in drug discovery and the synthesis of complex biomolecules.
References
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Hartley, I., et al. (2017). Sugar analog synthesis by in vitro biocatalytic cascade: A comparison of alternative enzyme complements for dihydroxyacetone phosphate production as a precursor to rare chiral sugar synthesis. PLoS ONE, 12(9), e0184183. [Link]
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Wikipedia. (n.d.). Dihydroxyacetone phosphate. Retrieved from [Link]
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Schümperli, M., et al. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Applied Microbiology and Biotechnology, 75(1), 33-43. [Link]
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Choe, J., et al. (2010). Glycerol 3-Phosphate Dehydrogenase Catalyzed Hydride Transfer: Enzyme Activation by Cofactor Pieces. Biochemistry, 49(25), 5224-5232. [Link]
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Taylor & Francis Online. (n.d.). Glycerol-3-phosphate dehydrogenase – Knowledge and References. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Dihydroxyacetone phosphate – Knowledge and References. Retrieved from [Link]
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Oreate AI Blog. (2023). Understanding Dihydroxyacetone Phosphate (DHAP) in Glycolysis. Retrieved from [Link]
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Fiveable. (n.d.). Dihydroxyacetone phosphate Definition. Retrieved from [Link]
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Shen, W., et al. (2006). Involvement of a Glycerol-3-Phosphate Dehydrogenase in Modulating the NADH/NAD+ Ratio Provides Evidence of a Mitochondrial Glycerol-3-Phosphate Shuttle in Arabidopsis. The Plant Cell, 18(2), 422-437. [Link]
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Orozco-Ruiz, X., et al. (2019). Dihydroxyacetone phosphate signals glucose availability to mTORC1. Nature Metabolism, 1, 495-504. [Link]
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Catalyst University. (2015). Biochemistry | Biosynthesis of Phosphatidate from DHAP & Glycerol [Video]. YouTube. [Link]
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Schümperli, M., et al. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. PubMed. [Link]
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Garg, U., & Al-Khalidi, A. S. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Methods in Molecular Biology, 1378, 89-95. [Link]
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Zhang, X., et al. (2024). Optimizing enzyme properties to enhance dihydroxyacetone production via methylglyoxal biosensor development. Biotechnology for Biofuels and Bioproducts, 17(1), 63. [Link]
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CORE. (n.d.). Optimization of Enzymatic Gas-Phase Reactions by Increasing the Long-Term Stability of the Catalyst. Retrieved from [Link]
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An In-Depth Technical Guide to Dihydroxyacetone Phosphate Dilithium Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of dihydroxyacetone phosphate dilithium salt (DHAP-Li₂), a crucial intermediate in cellular metabolism. Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of DHAP-Li₂, offering practical insights into its handling, analysis, and biological significance.
Introduction: The Central Role of Dihydroxyacetone Phosphate
Dihydroxyacetone phosphate (DHAP) is a phosphorylated three-carbon sugar that holds a pivotal position in several key metabolic pathways, most notably glycolysis and the Calvin cycle.[1][2] It is an anion with the chemical formula HOCH₂C(O)CH₂OPO₃²⁻.[2] As one of the two products of the cleavage of fructose 1,6-bisphosphate, DHAP is readily interconverted with its isomer, glyceraldehyde 3-phosphate, by the enzyme triosephosphate isomerase.[2] This equilibrium places DHAP at a critical juncture, influencing not only energy production but also the biosynthesis of lipids.[3] The dilithium salt form of DHAP is a common commercially available reagent used in a wide range of biochemical and medical research applications.
Physicochemical Properties of Dihydroxyacetone Phosphate Dilithium Salt
A thorough understanding of the physicochemical properties of DHAP-Li₂ is essential for its effective use in experimental settings.
General Characteristics
Dihydroxyacetone phosphate dilithium salt is typically supplied as a white to off-white crystalline powder.[4] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] Therefore, proper storage in a dry environment is crucial to maintain its integrity.
Table 1: General and Physical Properties of Dihydroxyacetone Phosphate and its Dilithium Salt
| Property | Dihydroxyacetone Phosphate | Dihydroxyacetone Phosphate Dilithium Salt |
| Molecular Formula | C₃H₇O₆P[2] | C₃H₅Li₂O₆P[5] |
| Molecular Weight | 170.06 g/mol [2] | 181.92 g/mol [4] |
| CAS Number | 57-04-5[2] | 102783-56-2[5] |
| Appearance | - | White to off-white powder[4] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility in Water | Soluble[1] | Soluble, reported as ≥ 100 mg/mL[1] |
Solubility and Stability
DHAP-Li₂ is highly soluble in water.[1] Stock solutions are typically prepared in aqueous buffers. For long-term storage, it is recommended to keep the solid compound at -20°C.[1][4] Aqueous stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month to prevent degradation.[1] It is advisable to prepare fresh solutions for critical experiments and to filter-sterilize aqueous solutions before use in cell-based assays.[1] The stability of DHAP is pH-dependent, with degradation occurring in more basic solutions.[6]
Biochemical Significance and Metabolic Pathways
DHAP is a central metabolite that participates in a multitude of cellular processes. Its primary roles are in energy metabolism and lipid biosynthesis.
Glycolysis and Gluconeogenesis
In the glycolytic pathway, DHAP is formed from the breakdown of fructose 1,6-bisphosphate.[2] It is then isomerized to glyceraldehyde 3-phosphate, which continues through the subsequent steps of glycolysis to generate ATP.[2] This isomerization is a reversible reaction, allowing DHAP to also serve as a precursor in gluconeogenesis, the pathway for glucose synthesis.
Lipid Biosynthesis
DHAP is a key precursor for the synthesis of glycerolipids, including triglycerides and phospholipids.[3] It can be reduced to glycerol-3-phosphate, which provides the backbone for the assembly of these essential lipid molecules.[2] This connection highlights the importance of glycolysis in providing the building blocks for membrane and energy storage lipid synthesis.
Other Metabolic Roles
Beyond glycolysis and lipid synthesis, DHAP is also involved in:
-
The Calvin Cycle in plants, where it is a product of the reduction of 1,3-bisphosphoglycerate.[2]
-
The Pentose Phosphate Pathway , indirectly, as it can be converted to intermediates of this pathway.
-
Glycerol Metabolism , where glycerol can be converted to DHAP for entry into glycolysis.[4]
Analytical Characterization
Accurate characterization of DHAP-Li₂ is crucial for ensuring its purity and for quantitative studies. A combination of spectroscopic and chromatographic techniques can be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Predicted spectra for dihydroxyacetone phosphate in D₂O show characteristic peaks for the methylene protons adjacent to the phosphate and hydroxyl groups.[7]
-
¹³C NMR: Predicted spectra reveal the carbonyl carbon and the two methylene carbons at distinct chemical shifts.
-
-
Mass Spectrometry (MS): Mass spectral data for dihydroxyacetone phosphate is available, showing the expected molecular ion and fragmentation patterns.[8][9]
-
Infrared (IR) Spectroscopy: An IR spectrum of the parent compound, dihydroxyacetone, is available and shows characteristic absorptions for the hydroxyl and carbonyl functional groups.[10] The spectrum of the dilithium salt would be expected to show additional peaks corresponding to the phosphate group.
Chromatographic and Enzymatic Assays
High-Performance Liquid Chromatography (HPLC): While specific methods for the dilithium salt are not detailed, HPLC methods for the parent compound, dihydroxyacetone, can be adapted. These methods often utilize an amine-based column with an acetonitrile/water mobile phase.[11]
Enzymatic Assays: Enzymatic methods offer a highly specific and sensitive means of quantifying DHAP. Commercially available kits, such as high-sensitivity fluorescence-based assays, are available.[12] These assays typically involve the conversion of DHAP to glyceraldehyde-3-phosphate by triosephosphate isomerase, which is then coupled to a reaction that produces a fluorescent or colorimetric signal.[12]
Protocol: Enzymatic Quantification of DHAP
This protocol is based on the principle of a coupled enzyme assay.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM triethanolamine, pH 7.6, containing 5 mM EDTA).
-
Prepare a solution of NADH in the reaction buffer (e.g., 0.2 mg/mL).
-
Prepare a solution of α-glycerophosphate dehydrogenase in the reaction buffer.
-
-
Assay Procedure:
-
To a cuvette, add the reaction buffer, NADH solution, and the sample containing DHAP.
-
Measure the initial absorbance at 340 nm (A₁).
-
Add the α-glycerophosphate dehydrogenase solution to initiate the reaction.
-
Incubate at room temperature until the reaction is complete (i.e., the absorbance at 340 nm is stable).
-
Measure the final absorbance at 340 nm (A₂).
-
-
Calculation:
-
The change in absorbance (ΔA = A₁ - A₂) is proportional to the amount of DHAP in the sample. The concentration can be calculated using the molar extinction coefficient of NADH.
-
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure the stability and safety of DHAP-Li₂.
Storage and Handling
-
Storage: Store the solid compound in a tightly sealed container at -20°C, protected from moisture.[1][4][5]
-
Handling: Due to its hygroscopic nature, handle the compound in a dry environment (e.g., a glovebox) if possible. Avoid inhalation of the powder and contact with skin and eyes.[5] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
Safety and Toxicity
The toxicological properties of dihydroxyacetone phosphate dilithium salt have not been thoroughly investigated.[5] However, large doses of lithium ions can have adverse effects.[5] It is recommended to handle the compound with caution and to consult the Safety Data Sheet (SDS) before use.[5] In case of exposure, follow standard first-aid procedures.[5]
Conclusion
Dihydroxyacetone phosphate dilithium salt is a vital reagent for researchers studying a wide array of biological processes. Its central role in metabolism makes it an indispensable tool for understanding cellular energy production, lipid biosynthesis, and related metabolic disorders. This guide provides a foundational understanding of its properties, handling, and analysis, empowering researchers to utilize this important molecule effectively and safely in their scientific endeavors. Further research to fully characterize the experimental physical and spectroscopic properties of the dilithium salt would be a valuable contribution to the scientific community.
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A Technical Guide to Dihydroxyacetone Phosphate's Role in Fructose Metabolism: From Core Pathways to Therapeutic Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate positioned at the crossroads of several major cellular energetic pathways. While its role in glycolysis is well-established, its significance as a direct product of hepatic fructose metabolism carries profound implications for cellular physiology and the pathogenesis of metabolic diseases. This in-depth technical guide provides a comprehensive exploration of DHAP's journey from dietary fructose, detailing the enzymatic machinery, regulatory networks, and analytical methodologies essential for its study. By elucidating the downstream fate of DHAP and its contribution to processes such as lipogenesis and gluconeogenesis, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to investigate this pivotal area of metabolism and identify novel therapeutic targets.
Introduction: The Unregulated Gateway of Fructose Metabolism
Unlike glucose, which is subject to tight hormonal and allosteric regulation, fructose metabolism, primarily occurring in the liver, kidney, and small intestine, proceeds in a largely unrestricted manner.[1] This metabolic distinction is central to understanding the physiological and pathological consequences of high fructose consumption. Upon cellular uptake, fructose is rapidly phosphorylated by fructokinase (ketohexokinase) to fructose-1-phosphate (F1P).[1][2][3][4][5] This initial step effectively traps fructose within the cell and commits it to further catabolism.
The key divergence from glycolysis occurs at the subsequent step, where aldolase B cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][2][4][6][7] This reaction bypasses the primary rate-limiting step of glycolysis, catalyzed by phosphofructokinase-1 (PFK-1), allowing for a rapid and substantial influx of substrate into the triose phosphate pool.[1][4] DHAP can then directly enter the glycolytic or gluconeogenic pathways, while glyceraldehyde is phosphorylated to glyceraldehyde-3-phosphate (G3P), another glycolytic intermediate.[1][3][4][6] The rapid and unregulated production of DHAP and G3P from fructose is a key factor in the metabolic disturbances associated with excessive fructose intake, including non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[6]
The Core Pathway: From Fructose to Triose Phosphates
The conversion of fructose to DHAP and G3P is a concise and highly efficient pathway, primarily involving three key enzymes in the liver.
Fructokinase (Ketohexokinase): The Commitment Step
-
Function: Fructokinase (KHK) catalyzes the ATP-dependent phosphorylation of fructose at the C1 position, yielding fructose-1-phosphate (F1P) and ADP.[1][2]
-
Isoforms and Significance: Two isoforms exist, KHK-A and KHK-C. KHK-C, the predominant isoform in the liver, intestine, and kidney, exhibits a high affinity for fructose, ensuring its rapid phosphorylation even at low concentrations.[1] This high affinity contributes to the rapid clearance of fructose from the portal circulation.
-
Causality of Experimental Choice: When studying fructose metabolism, it is crucial to differentiate the activity of KHK from that of hexokinase. While hexokinase can phosphorylate fructose to fructose-6-phosphate, its affinity for fructose is significantly lower than for glucose, making KHK the primary enzyme for fructose phosphorylation in relevant tissues.[1][2]
Aldolase B: The Bifurcating Cleavage
-
Function: Aldolase B is a unique isozyme that can cleave both fructose-1,6-bisphosphate (the substrate in glycolysis) and, critically for fructose metabolism, fructose-1-phosphate.[7][8] The cleavage of F1P yields DHAP and glyceraldehyde.[1][2][4][6][7]
-
Clinical Relevance: A deficiency in aldolase B leads to Hereditary Fructose Intolerance (HFI), a serious genetic disorder characterized by the toxic accumulation of F1P in the liver and kidneys upon fructose ingestion.[9][10] This accumulation sequesters intracellular phosphate, leading to ATP depletion and severe cellular dysfunction.[1]
-
Trustworthiness of Protocol: Assaying aldolase B activity requires specific substrates. To measure its role in fructose metabolism, F1P must be used as the substrate, and the production of DHAP and glyceraldehyde monitored.
Triose Kinase and Triose Phosphate Isomerase: Unifying the Pathway
-
Function: The glyceraldehyde produced by aldolase B is phosphorylated by triose kinase to form glyceraldehyde-3-phosphate (G3P).[1][3][4] DHAP, the other product of F1P cleavage, is readily interconverted with G3P by the enzyme triose phosphate isomerase (TPI).[11][12][13]
-
Metabolic Integration: This interconversion is crucial as it allows both three-carbon units derived from fructose to enter the glycolytic pathway as G3P, simplifying downstream regulation and maximizing the metabolic utility of fructose.[12]
Diagram: Core Fructose Metabolism Pathway to DHAP
Caption: The enzymatic conversion of fructose to DHAP and G3P in the liver.
The Metabolic Fate of DHAP: A Branching Network
Once formed, DHAP is a versatile molecule with several potential metabolic fates, the balance of which is determined by the energetic state of the cell.
Glycolysis and Energy Production
In a state of energy demand, DHAP is isomerized to G3P by triose phosphate isomerase and continues through the glycolytic pathway to be oxidized to pyruvate.[12] This process generates ATP and NADH, providing a rapid source of cellular energy. The lack of regulation in the initial steps of fructose metabolism means this can occur even when glycolysis from glucose is inhibited.[6]
Gluconeogenesis: Replenishing Glucose
In the fasting state or during periods of low glucose availability, DHAP can serve as a substrate for gluconeogenesis. It can be converted back to fructose-1,6-bisphosphate and subsequently to glucose-6-phosphate, which can then be dephosphorylated and released into the bloodstream as glucose.
Lipogenesis: The Path to Fat Synthesis
A crucial and often detrimental fate of fructose-derived DHAP, particularly in the context of caloric excess, is its diversion towards lipid synthesis.[3]
-
Glycerol Backbone Synthesis: DHAP can be reduced by glycerol-3-phosphate dehydrogenase to glycerol-3-phosphate.[12][14] This molecule forms the backbone for the synthesis of triacylglycerols (triglycerides) and phospholipids.[12]
-
Fatty Acid Synthesis: The pyruvate generated from the complete glycolysis of DHAP can be converted to acetyl-CoA, the primary building block for de novo fatty acid synthesis.[15] Chronic fructose consumption has been shown to upregulate key enzymes in this pathway, such as fatty acid synthase.[3]
The unregulated influx of DHAP and G3P from fructose provides a substantial pool of precursors for both the glycerol and fatty acid components of triglycerides, contributing significantly to hepatic steatosis (fatty liver).[3][6]
Diagram: Metabolic Fates of DHAP from Fructose Metabolism
Caption: Key metabolic pathways branching from DHAP.
Experimental Methodologies for Studying DHAP in Fructose Metabolism
Investigating the role of DHAP requires robust and specific analytical techniques. The choice of methodology depends on whether the goal is to measure enzyme activity or quantify metabolite levels.
Quantification of DHAP Levels
Accurate measurement of intracellular DHAP is critical for understanding metabolic flux. Due to its relationship with its isomer, G3P, separation is a key analytical challenge.
Table 1: Comparison of DHAP Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection. | High sensitivity, high specificity, can quantify multiple metabolites simultaneously.[16] | Requires specialized equipment and expertise. |
| HPLC with Ion-Pairing | High-performance liquid chromatography using an ion-pairing reagent to separate DHAP and G3P.[13][17] | Good separation of isomers.[13][17] | Can have long run times.[13][17] |
| Enzymatic Assays | Coupled enzyme reactions where the change in NADH/NAD+ is measured spectrophotometrically. | Relatively simple and accessible. | Can be prone to interference from other metabolites. |
Protocol: Quantification of DHAP in Tissue Samples using LC-MS/MS
This protocol provides a general framework. Optimization for specific tissue types and instrumentation is essential.
1. Sample Preparation and Metabolite Extraction: a. Flash-freeze tissue samples in liquid nitrogen immediately upon collection to quench metabolic activity. b. Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol). c. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris. d. Collect the supernatant containing the metabolites.
2. Chromatographic Separation: a. Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar metabolites like DHAP. b. Establish a gradient elution profile with appropriate mobile phases (e.g., acetonitrile and water with ammonium acetate).
3. Mass Spectrometry Detection: a. Operate the mass spectrometer in negative ion mode. b. Use Multiple Reaction Monitoring (MRM) for targeted quantification of DHAP, monitoring the specific precursor-to-product ion transition. c. Generate a standard curve using a certified DHAP standard for absolute quantification.
4. Data Analysis: a. Integrate the peak areas for the DHAP-specific transition. b. Quantify the concentration of DHAP in the sample by comparing its peak area to the standard curve. c. Normalize the results to the initial tissue weight.
Enzyme Activity Assays
Measuring the activity of the enzymes that produce and consume DHAP is fundamental to understanding the regulation of fructose metabolism.
Protocol: Aldolase B Activity Assay
This assay measures the cleavage of fructose-1-phosphate to DHAP and glyceraldehyde.
1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., Tris-HCl buffer, pH 7.5). b. Add the substrate, fructose-1-phosphate, to the buffer. c. Include auxiliary enzymes for a coupled reaction: triose phosphate isomerase and α-glycerophosphate dehydrogenase. d. Add NADH to the mixture.
2. Assay Procedure: a. Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). b. Initiate the reaction by adding the cell lysate or purified enzyme preparation containing aldolase B. c. Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This decrease corresponds to the oxidation of NADH to NAD+ as DHAP is converted to glycerol-3-phosphate.
3. Calculation of Activity: a. Determine the rate of change in absorbance (ΔA340/min). b. Calculate the enzyme activity using the molar extinction coefficient of NADH. c. Normalize the activity to the total protein concentration in the sample.
Therapeutic Implications and Future Directions
The central role of DHAP in linking high fructose intake to lipogenesis and metabolic disease makes the fructose metabolism pathway an attractive target for therapeutic intervention.
-
Inhibition of Fructokinase (KHK): Blocking the initial step of fructose metabolism would prevent the formation of F1P and subsequently DHAP, mitigating the downstream metabolic consequences. Several KHK inhibitors are in clinical development for the treatment of NAFLD and diabetic kidney disease.
-
Modulation of Aldolase B: While complete inhibition of aldolase B is toxic, as seen in HFI, partial modulation of its activity could potentially redirect fructose metabolism away from lipogenesis.
-
Targeting Downstream Pathways: Developing therapies that enhance the flux of DHAP towards glycolysis and oxidation, rather than lipid synthesis, could also be a viable strategy.
Future research should focus on the intricate regulatory networks that control the fate of DHAP and how these are dysregulated in metabolic diseases. A deeper understanding of the tissue-specific roles of the enzymes involved in fructose metabolism will be crucial for the development of targeted and effective therapies.
Conclusion
Dihydroxyacetone phosphate is far more than a simple glycolytic intermediate; it is the pivotal junction where the unregulated influx of dietary fructose is channeled into major metabolic pathways. Its formation via the action of fructokinase and aldolase B, bypassing key regulatory checkpoints, underpins the rapid conversion of fructose to substrates for both energy production and lipid synthesis. For researchers and drug development professionals, a thorough understanding of the enzymatic processes that govern DHAP production and its subsequent metabolic fate is essential. The analytical techniques and experimental approaches outlined in this guide provide a framework for dissecting this critical pathway, paving the way for novel therapeutic strategies to combat the growing epidemic of fructose-driven metabolic diseases.
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The Pivotal Identification of Dihydroxyacetone Phosphate: A Technical Guide to a Cornerstone of Glycolytic Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The elucidation of the Embden-Meyerhof-Parnas (EMP) pathway, commonly known as glycolysis, stands as a monumental achievement in the annals of biochemistry. This intricate sequence of enzymatic reactions, responsible for the conversion of glucose into pyruvate, laid the foundational understanding of cellular energy metabolism. Central to this pathway is the discovery of dihydroxyacetone phosphate (DHAP), a triose phosphate intermediate whose identification was a critical juncture in piecing together the complete glycolytic puzzle. This in-depth technical guide provides a comprehensive exploration of the discovery of DHAP, not as a mere historical recount, but as a case study in scientific methodology, experimental design, and the logic that propelled our understanding of intermediary metabolism. We will delve into the seminal work of the early 20th-century biochemists, examining the experimental frameworks that led to the isolation and characterization of DHAP, and connect these foundational discoveries to modern analytical techniques that continue to build upon this legacy.
Introduction: The Glycolytic Puzzle in the Early 20th Century
By the 1920s and 1930s, the collective work of scientists like Louis Pasteur, Eduard Buchner, Arthur Harden, and William Young had established that glucose breakdown was a cell-free, enzymatic process involving phosphorylated intermediates.[1] A key, yet-to-be-elucidated step was the conversion of a six-carbon sugar phosphate, fructose 1,6-bisphosphate (then known as the Harden-Young ester), into three-carbon products. The prevailing hypothesis was that this cleavage was a critical, yet mechanistically obscure, event in the pathway.
The intellectual challenge for researchers at the time was immense. The intermediates of glycolysis were present in low concentrations and had short half-lives, making their isolation and identification a formidable task with the analytical tools available.[1] It was in this environment that the laboratories of Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas made their groundbreaking contributions.[1]
The Seminal Discovery: Unraveling the Cleavage of Fructose 1,6-Bisphosphate
The discovery of DHAP is intrinsically linked to the work on the enzyme that catalyzes its formation: aldolase. It was the meticulous experimentation of Otto Meyerhof and his colleagues that provided the definitive evidence for the existence of two distinct triose phosphate intermediates.
The Prevailing Hypothesis and its Experimental Challenge
Initial hypotheses surrounding the cleavage of fructose 1,6-bisphosphate were varied. One prominent but incorrect theory suggested the formation of 1,3-diphosphoglyceraldehyde.[1] It was the work of Meyerhof and Renate Junowicz-Kockolaty that systematically dismantled this idea.[1] Their experiments demonstrated that the equilibrium of the cleavage reaction was not influenced by inorganic phosphate or coenzymes that would be necessary for such a conversion, thus pointing towards a different mechanism.[1]
The Identification of "Phosphodihydroxyacetone"
In 1934, a landmark discovery was made in Meyerhof's laboratory. Through careful experimentation with muscle extracts, Meyerhof and Karl Lohmann were able to isolate and identify a new phosphorylated intermediate, which they named "phosphodihydroxyacetone," now known as dihydroxyacetone phosphate (DHAP).[2] This discovery was pivotal as it demonstrated that the cleavage of fructose 1,6-bisphosphate yielded not one, but two different three-carbon phosphorylated compounds.
The second product of this cleavage was identified as glyceraldehyde 3-phosphate (G3P). The enzyme responsible for this cleavage was termed "zymohexase," and later, more specifically, "aldolase."
Experimental Vanguards: The Methodologies of an Era
To appreciate the magnitude of this discovery, it is crucial to understand the experimental techniques that were at the disposal of these pioneering biochemists. The lack of modern chromatographic and spectroscopic methods meant that ingenuity and meticulous chemical analysis were paramount.
Preparation of Cell-Free Extracts
The ability to study glycolysis in vitro was a direct result of Eduard Buchner's discovery of cell-free fermentation using yeast extracts.[3] Meyerhof and his team refined these techniques for muscle tissue.
Protocol 1: Historical Preparation of Glycolytically Active Muscle Extract (Conceptual)
-
Tissue Procurement and Preparation: Fresh muscle tissue (typically from frog or rabbit) was rapidly excised and chilled to minimize enzymatic degradation.
-
Mincing and Grinding: The chilled tissue was finely minced and then ground with sand or another abrasive material to break open the cells.
-
Extraction: The ground tissue was extracted with an ice-cold solution, often a phosphate buffer, to solubilize the cytosolic enzymes.[4]
-
Clarification: The resulting slurry was subjected to centrifugation or filtration to remove cellular debris, yielding a clear, enzymatically active extract.
Separation and Identification of Phosphorylated Intermediates
The separation of highly similar, water-soluble phosphate esters was a significant challenge. The primary methods of the time relied on fractional precipitation and the formation of characteristic salts.
Conceptual Approach for DHAP Isolation:
-
Incubation: The muscle extract was incubated with fructose 1,6-bisphosphate to allow for the accumulation of its cleavage products.
-
Deproteinization: The reaction was stopped, and proteins were precipitated, typically by the addition of trichloroacetic acid.
-
Fractional Precipitation: The phosphorylated intermediates in the protein-free supernatant were then separated by the addition of agents like barium or calcium salts. These cations would form insoluble salts with the phosphate esters, which could then be separated by centrifugation. The differential solubility of these salts in water and ethanol allowed for a crude separation.
-
Chemical Characterization: The isolated fractions were then subjected to chemical analysis to determine their properties. This included assays for total phosphate content, reducing sugars (to distinguish from ketoses), and the formation of specific derivatives (e.g., osazones) that could be characterized by their melting points and other physical properties.
Enzymatic Assays: Quantifying Activity
The activity of the enzymes involved, aldolase and triosephosphate isomerase, was quantified by measuring the disappearance of the substrate or the appearance of the products over time.
Protocol 2: Conceptual Historical Aldolase Assay
-
Reaction Mixture: A reaction mixture was prepared containing a buffered solution, a known amount of fructose 1,6-bisphosphate, and the muscle extract.
-
Incubation: The mixture was incubated at a controlled temperature for a specific time.
-
Reaction Termination: The reaction was stopped, often by the addition of acid to denature the enzymes.
-
Product Measurement: The amount of triose phosphates formed was then determined. A common method involved the use of a chemical reaction that was specific for the aldehyde group of glyceraldehyde 3-phosphate, or by measuring the "alkali-labile phosphate" of the triose phosphates.
The Dynamic Duo: Aldolase and Triosephosphate Isomerase
The discovery of DHAP was immediately followed by another crucial finding: its rapid and reversible conversion to glyceraldehyde 3-phosphate. This isomerization is catalyzed by the enzyme triosephosphate isomerase (TPI).[5]
This isomerization is essential for glycolysis to proceed efficiently, as only glyceraldehyde 3-phosphate can be directly utilized in the subsequent steps of the pathway. The discovery of TPI explained how both halves of the fructose 1,6-bisphosphate molecule could be catabolized through a single downstream pathway.
Diagram 1: The Central Role of DHAP in Glycolysis
Caption: Fructose 1,6-bisphosphate is cleaved by aldolase into DHAP and G3P. DHAP is then isomerized to G3P.
Modern Perspectives and Methodologies
While the foundational discoveries were made with classical biochemical techniques, modern methods have provided a much more detailed understanding of DHAP's role in metabolism.
Isotope Tracing
The use of stable isotopes, such as ¹³C-labeled glucose, allows for the precise tracing of carbon atoms through the glycolytic pathway.[6] This has unequivocally confirmed the cleavage of fructose 1,6-bisphosphate into two triose phosphates and has been instrumental in quantifying metabolic fluxes through glycolysis and interconnected pathways.
Diagram 2: Experimental Workflow for ¹³C Isotope Tracing
Caption: Workflow for tracing ¹³C-labeled glucose through metabolic pathways.
Enzymology and Structural Biology
Modern enzymology has provided detailed kinetic parameters for aldolase and triosephosphate isomerase. X-ray crystallography and other structural biology techniques have revealed the three-dimensional structures of these enzymes, providing insights into their catalytic mechanisms at the atomic level.
Table 1: Key Enzymes in DHAP Metabolism
| Enzyme | EC Number | Substrate(s) | Product(s) |
| Fructose-bisphosphate aldolase | 4.1.2.13 | Fructose 1,6-bisphosphate | Dihydroxyacetone phosphate, Glyceraldehyde 3-phosphate |
| Triosephosphate isomerase | 5.3.1.1 | Dihydroxyacetone phosphate | Glyceraldehyde 3-phosphate |
Significance and Broader Implications of DHAP's Discovery
The identification of DHAP was more than just filling in a gap in a metabolic chart. It had profound implications for the understanding of biochemistry:
-
Confirmation of Intermediary Metabolism: It provided concrete evidence for the concept of a stepwise metabolic pathway with discrete, isolatable intermediates.
-
Understanding of Metabolic Logic: The discovery of the aldolase and triosephosphate isomerase reactions revealed the elegant chemical logic of glycolysis, where a symmetrical six-carbon molecule is cleaved into two interconvertible three-carbon units, thus simplifying the downstream pathway.
-
Foundation for Future Research: The elucidation of this central part of glycolysis paved the way for understanding its regulation, its connection to other metabolic pathways (such as the pentose phosphate pathway and lipid synthesis), and the bioenergetics of the cell.[7]
Conclusion
The discovery of dihydroxyacetone phosphate as a metabolic intermediate was a triumph of early 20th-century biochemistry. It was a discovery born not from a single "eureka" moment, but from a systematic, logical, and experimentally rigorous process of hypothesis testing and refinement. The work of Otto Meyerhof and his contemporaries laid a crucial piece of the foundation upon which our modern understanding of cellular metabolism is built. For today's researchers, this story serves as a powerful reminder of the enduring importance of fundamental biochemical inquiry and the innovative spirit required to probe the intricate workings of the cell.
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The Keystone of Ether Lipid Synthesis: A Technical Guide to the Role of Dihydroxyacetone Phosphate
Foreword for the Modern Researcher
In the intricate tapestry of cellular lipid metabolism, the seemingly simple molecule, dihydroxyacetone phosphate (DHAP), emerges as a critical nexus. While well-recognized for its role in glycolysis and glycerolipid synthesis, its function as the foundational precursor for all ether lipids represents a pivotal branch point with profound physiological consequences. This guide is crafted for researchers, scientists, and drug development professionals who seek a deeper, mechanistic understanding of DHAP's journey into the realm of ether lipid biosynthesis. We will move beyond textbook summaries to explore the enzymatic choreography, the regulatory nuances, and the analytical strategies that define this vital metabolic pathway. Our focus is to provide not just a roadmap, but a field-tested manual that empowers you to confidently navigate and investigate this fascinating area of lipid biology.
Section 1: The Strategic Importance of the Ether Linkage
Ether lipids are a unique class of glycerophospholipids distinguished by an alkyl or alkenyl group attached to the sn-1 position of the glycerol backbone via an ether bond, in stark contrast to the more common ester linkage found in diacyl phospholipids.[1][2] This structural distinction imparts significant biophysical and biochemical properties. Ether lipids, particularly plasmalogens (which possess a vinyl-ether bond), are crucial for the structural integrity and fluidity of cellular membranes.[1][2] They are integral components of lipid rafts, microdomains enriched in signaling molecules, thereby playing a role in cellular communication.[1][2] Furthermore, a subset of ether lipids function as potent endogenous antioxidants and are involved in modulating cell differentiation and signaling pathways.[1][2][3]
The physiological importance of ether lipids is underscored by their association with numerous human health conditions. Deficiencies in ether lipid biosynthesis are linked to severe genetic disorders such as Zellweger syndrome and rhizomelic chondrodysplasia punctata.[4][5][6][7][8] Moreover, altered ether lipid metabolism has been implicated in a range of complex diseases including neurodegenerative disorders, cancer, obesity, and cardiovascular disease.[9][10][11] This growing body of evidence necessitates a thorough understanding of their biosynthesis, a pathway that unequivocally begins with dihydroxyacetone phosphate.
Section 2: The Peroxisomal Nexus: DHAP's Entry into Ether Lipid Biosynthesis
The initial and committing steps of ether lipid synthesis are spatially segregated within the peroxisome, highlighting the indispensable role of this organelle in the pathway.[1][12] The entire process is often referred to as the acyl-DHAP pathway, emphasizing the centrality of our key molecule.[1]
The journey begins with the acylation of DHAP at the sn-1 position. This reaction is catalyzed by dihydroxyacetone phosphate acyltransferase (DHAPAT) , a peroxisomal matrix enzyme.[1] DHAPAT utilizes a long-chain acyl-CoA to form 1-acyl-DHAP.[1] This initial step is critical as it primes the DHAP backbone for the subsequent formation of the ether bond.
The second, and defining, step is the replacement of the newly added acyl chain with a long-chain fatty alcohol. This reaction is catalyzed by alkyl-dihydroxyacetone phosphate synthase (alkyl-DHAP synthase) , another peroxisomal enzyme.[1][12][13] The product, 1-O-alkyl-DHAP, is the first intermediate containing the characteristic ether linkage.[13] The fatty alcohol substrate for this reaction is generated by the reduction of fatty acyl-CoAs by peroxisomal fatty acyl-CoA reductases (FAR1 and FAR2).[1]
Following these two pivotal peroxisomal reactions, the pathway continues with the reduction of the keto group at the sn-2 position of 1-O-alkyl-DHAP by an acyl/alkyl-DHAP reductase, yielding 1-O-alkyl-glycerol-3-phosphate (AGP).[1] AGP is then transported to the endoplasmic reticulum for the subsequent acylation, headgroup attachment, and, in the case of plasmalogens, desaturation steps that complete the synthesis of mature ether lipids.[1]
Section 3: A Deep Dive into the Key Enzymes
A comprehensive understanding of the DHAP-dependent pathway necessitates a detailed examination of the two inaugural enzymes: DHAPAT and alkyl-DHAP synthase.
Dihydroxyacetone Phosphate Acyltransferase (DHAPAT)
DHAPAT (EC 2.3.1.42) catalyzes the first committed step in ether lipid biosynthesis. It is a peroxisomal matrix protein that contains a C-terminal peroxisomal targeting signal type 1 (PTS1).
Causality in Experimental Choices: The functional significance of DHAPAT has been elegantly demonstrated through genetic studies. For instance, creating a double knockout yeast strain deficient in endogenous acyltransferases and observing the restoration of viability upon expression of human DHAPAT provides unequivocal evidence of its function. Furthermore, introducing a point mutation to create a catalytically dead version of the enzyme (e.g., H162A) and showing its inability to rescue the knockout strain validates that the observed effect is due to its enzymatic activity.
Recent studies have also revealed an interesting dual localization of DHAPAT to both peroxisomes and lipid droplets, suggesting a potential role in coordinating lipid metabolism between these two organelles. The region encoded by exon 3 of the DHAPAT gene appears to be crucial for its association with lipid droplets, a finding elucidated through systematic truncation experiments.
Alkyl-dihydroxyacetone Phosphate Synthase (Alkyl-DHAP Synthase)
Alkyl-DHAP synthase (EC 2.5.1.26) is the enzyme responsible for the formation of the defining ether bond.[12][13] It catalyzes a unique reaction where the acyl group of 1-acyl-DHAP is exchanged for a long-chain fatty alcohol.[12][13] Mechanistic studies have proposed a "ping-pong" mechanism for this enzyme, which is supported by the observation of acyl and alkyl exchange reactions.[14] Further investigations using 18O-labeled substrates have confirmed that the fatty acid is released with both of its carboxyl oxygens intact, which is a key prediction of the proposed mechanism.[15][16]
A significant finding in the study of alkyl-DHAP synthase is its identity as a flavoenzyme, containing an essential FAD molecule as a cofactor.[17] This was demonstrated through fluorescence spectroscopy of the purified enzyme.[17]
The critical in vivo role of this enzyme is highlighted in certain forms of rhizomelic chondrodysplasia punctata, where a deficiency in alkyl-DHAP synthase activity is observed.[18]
Section 4: Physiological Ramifications and Pathological Consequences
The DHAP-initiated ether lipid biosynthetic pathway is not a metabolic curiosity but a cornerstone of cellular health. The products of this pathway, particularly plasmalogens, are abundant in electrically active tissues such as the brain, heart, and immune cells.[1]
The unique structural properties of ether lipids influence membrane dynamics, facilitating processes like membrane fusion.[1][2] Their enrichment in lipid rafts suggests a role in organizing signaling platforms.[1][2] The vinyl-ether bond of plasmalogens is particularly susceptible to oxidation, allowing them to act as sacrificial antioxidants, protecting other lipids and proteins from oxidative damage.[3]
Disruptions in this pathway have severe consequences. Zellweger spectrum disorders are a group of autosomal recessive diseases caused by defects in peroxisome biogenesis, leading to a profound deficiency in ether lipid synthesis.[4][5][6][7][8] The clinical manifestations, including neurological abnormalities, craniofacial dysmorphism, and liver dysfunction, underscore the systemic importance of ether lipids.[6]
In the context of more common diseases, lipidomic studies have revealed an inverse correlation between plasma ether lipid levels and obesity, hypertension, and other markers of metabolic syndrome.[9][10][11] This suggests that a reduction in ether lipid synthesis or an increase in their degradation may contribute to the pathophysiology of these conditions.
Section 5: Methodological Cornerstones for Investigation
For researchers aiming to interrogate the role of DHAP in ether lipid biosynthesis, robust and reproducible methodologies are paramount. This section provides a framework for key experimental protocols.
Assay for DHAPAT Activity
The activity of DHAPAT can be measured by monitoring the incorporation of a radiolabeled acyl-CoA into 1-acyl-DHAP.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), DHAP, and a radiolabeled acyl-CoA (e.g., [1-14C]palmitoyl-CoA).
-
Enzyme Source: Use isolated peroxisomes, cell lysates, or purified DHAPAT as the enzyme source.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme source to the pre-warmed reaction mixture. Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 0.1 M HCl).
-
Lipid Extraction: Extract the lipids from the reaction mixture using a standard method such as the Bligh-Dyer or Folch extraction.
-
Separation and Quantification: Separate the lipid extract using thin-layer chromatography (TLC) with a suitable solvent system to resolve 1-acyl-DHAP from the unreacted acyl-CoA. Visualize the radiolabeled spots by autoradiography or phosphorimaging and quantify the radioactivity in the 1-acyl-DHAP spot using liquid scintillation counting or densitometry.
Self-Validating System: A crucial control for this assay is to run a parallel reaction with a known inhibitor of DHAPAT or with a heat-inactivated enzyme source. The absence or significant reduction of product formation in these control reactions validates the specificity of the measured activity.
Assay for Alkyl-DHAP Synthase Activity
The activity of alkyl-DHAP synthase can be determined by measuring the formation of radiolabeled 1-O-alkyl-DHAP from 1-acyl-DHAP and a radiolabeled fatty alcohol.[19]
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize 1-acyl-DHAP as the substrate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), 1-acyl-DHAP, and a radiolabeled long-chain fatty alcohol (e.g., [1-14C]hexadecanol).[19] The inclusion of cofactors such as NaF and MgCl2 may be necessary.[19]
-
Enzyme Source: Use purified or partially purified alkyl-DHAP synthase, or peroxisomal fractions.
-
Initiation and Incubation: Start the reaction by adding the enzyme source and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids as described for the DHAPAT assay.[19]
-
Separation and Quantification: Separate the lipid products by TLC using a solvent system that resolves 1-O-alkyl-DHAP.[19] Quantify the radiolabeled product as described previously.
Causality and Validation: The ping-pong mechanism of alkyl-DHAP synthase can be investigated by performing acyl and alkyl exchange assays. For instance, the incorporation of [1-14C]palmitic acid into palmitoyl-DHAP in the presence of the enzyme demonstrates the acyl exchange activity.[14]
Lipidomics Workflow for Ether Lipid Analysis
Modern mass spectrometry-based lipidomics provides a powerful tool for the comprehensive analysis of ether lipid species in biological samples.
Data Presentation:
For comparative lipidomics studies, summarizing the quantitative data in a well-structured table is essential for clarity and interpretation.
| Lipid Class | Control Group (mean ± SD) | Experimental Group (mean ± SD) | p-value | Fold Change |
| Plasmenylcholine | 15.2 ± 2.1 | 9.8 ± 1.5 | <0.01 | 0.64 |
| Plasmanylethanolamine | 25.7 ± 3.5 | 18.3 ± 2.8 | <0.01 | 0.71 |
| Alkyl-phosphatidylcholine | 5.1 ± 0.8 | 3.9 ± 0.6 | <0.05 | 0.76 |
Section 6: Concluding Remarks and Future Horizons
Dihydroxyacetone phosphate is unequivocally the gatekeeper for the biosynthesis of all ether lipids. The peroxisomal enzymes DHAPAT and alkyl-DHAP synthase orchestrate the initial, indispensable steps that commit DHAP to this vital pathway. A thorough understanding of the enzymology, regulation, and physiological significance of this pathway is crucial for deciphering the complex roles of ether lipids in health and disease.
Future research in this field is poised to unravel the intricate regulatory mechanisms that govern the flux of DHAP into ether lipid synthesis. The development of novel therapeutic strategies for diseases associated with ether lipid deficiencies may hinge on our ability to modulate the activity of these key enzymes. Furthermore, the expanding power of lipidomics will continue to reveal novel ether lipid species and their functions, promising exciting new avenues of investigation for years to come.
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Zomer, A. W., et al. (2011). The glycosomal alkyl-dihydroxyacetonephosphate synthase TbADS is essential for the synthesis of ether glycerophospholipids in procyclic trypanosomes. Molecular microbiology, 80(4), 984–998. [Link]
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Lipotype GmbH. (n.d.). Ether Phospholipids Analysis. Lipotype. [Link]
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Omri, S., et al. (2023). Early lipid changes drive retinal degeneration in Zellweger spectrum disorder. Journal of Lipid Research, 64(10), 100435. [Link]
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de Vet, E. C., & van den Bosch, H. (1998). Alkyl-dihydroxyacetonephosphate synthase. Biochimica et biophysica acta, 1393(1), 1–11. [Link]
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ResearchGate. (n.d.). Analysis of alkyl-DHAP synthase (A) and peroxisomal 3- ketoacyl-CoA... ResearchGate. [Link]
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ResearchGate. (n.d.). Ether lipid biosynthesis occurs in the peroxisome and ER starting with... ResearchGate. [Link]
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Brown, A. J., & Snyder, F. (1982). Alkyldihydroxyacetone-P synthase. Solubilization, partial purification, new assay method, and evidence for a ping-pong mechanism. The Journal of biological chemistry, 257(15), 8835–8839. [Link]
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Saggerson, E. D. (1982). Changes in the activities of dihydroxyacetone phosphate and glycerol-3-phosphate acyltransferases in rat liver under various conditions. FEBS letters, 142(1), 77–80. [Link]
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ResearchGate. (n.d.). On the road to unraveling the molecular functions of ether lipids. ResearchGate. [Link]
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Brown, A. J., Glish, G. L., McBay, E. H., & Snyder, F. (1985). Alkyldihydroxyacetonephosphate synthase mechanism: 18O studies of fatty acid release from acyldihydroxyacetone phosphate. Biochemistry, 24(27), 8012–8016. [Link]
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Schutgens, R. B., et al. (1989). Dihydroxyacetone phosphate acyltransferase and alkyldihydroxyacetone phosphate synthase activities in rat liver subcellular fractions and human skin fibroblasts. Journal of lipid research, 30(2), 181–188. [Link]
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Gressens, P., et al. (2000). Pathogenesis of peroxisomal deficiency disorders (Zellweger syndrome) may be mediated by misregulation of the GABAergic system via the diazepam binding inhibitor. Journal of Neuroscience, 20(21), 7936-7944. [Link]
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Eibl, H. (1993). Ether lipids in biomembranes. Experientia, 49(10), 843–851. [Link]
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Schrakamp, G., et al. (1988). Aberration in de novo ether lipid biosynthesis in peroxisomal disorders. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 961(2), 232-239. [Link]
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Dihydroxyacetone Phosphate: A Linchpin of Metabolism and a Harbinger of Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Simple Intermediate
Dihydroxyacetone phosphate (DHAP) is a pivotal metabolite that often receives only a cursory mention in introductory biochemistry. This guide, however, aims to elevate DHAP from a mere intermediate in glycolysis to a molecule of profound significance, a critical node in cellular metabolism with emerging roles in disease diagnostics and therapeutic development. As researchers, our ability to dissect complex biological systems hinges on a deep understanding of its fundamental components. This document provides a comprehensive exploration of the structure, function, and clinical relevance of DHAP, offering both foundational knowledge and actionable experimental insights.
The Architectural Blueprint of Dihydroxyacetone Phosphate
Dihydroxyacetone phosphate is a phosphorylated triose, a simple three-carbon sugar with a phosphate group attached. Its chemical formula is C₃H₇O₆P, and it has a molecular weight of approximately 170.06 g/mol .[1][2] The structure consists of a ketone group at the central carbon (C2), with hydroxyl groups on the flanking carbons (C1 and C3), and a phosphate ester linkage at the C3 position.
| Property | Value | Source |
| Chemical Formula | C₃H₇O₆P | [1][2] |
| Molecular Weight | ~170.06 g/mol | [1] |
| IUPAC Name | (3-hydroxy-2-oxopropyl) dihydrogen phosphate | [1] |
| Synonyms | DHAP, Glycerone phosphate | [3] |
In aqueous solution, DHAP exists in equilibrium between its keto form and a hydrated gem-diol form. This seemingly minor detail has significant implications for its reactivity and interaction with enzymes.
The Metabolic Crossroads: DHAP's Central Role
DHAP's prominence stems from its strategic position at the heart of several key metabolic pathways. It is not merely a passive intermediate but an active participant, its flux and concentration dictating the pace and direction of cellular energy production and biosynthesis.
Glycolysis and Gluconeogenesis: The Ebb and Flow of Energy
In the catabolic pathway of glycolysis, fructose-1,6-bisphosphate is cleaved by the enzyme aldolase to yield two triose phosphates: DHAP and glyceraldehyde-3-phosphate (G3P).[4] These two molecules are isomers, and the enzyme triosephosphate isomerase (TPI) rapidly interconverts them.[5] This isomerization is crucial because only G3P can proceed down the glycolytic pathway to generate ATP. The reversibility of this reaction allows DHAP to be funneled into glycolysis as needed.
Conversely, during gluconeogenesis, the anabolic pathway for glucose synthesis, DHAP and G3P condense to form fructose-1,6-bisphosphate, reversing the aldolase reaction. This dual role underscores DHAP's importance in maintaining glucose homeostasis.
Enzymatic Deep Dive: Triosephosphate Isomerase (TPI)
TPI is a catalytically "perfect" enzyme, meaning its reaction rate is limited only by the diffusion of its substrates.[5] The isomerization of DHAP to G3P proceeds through an enediol intermediate. The active site of TPI contains a critical glutamate residue (Glu165) that acts as a general base, abstracting a proton from C1 of DHAP.[6] A nearby histidine residue (His95) acts as a general acid, donating a proton to the carbonyl oxygen of DHAP, facilitating the formation of the enediol intermediate.[7] This intermediate is then reprotonated at C2 to yield G3P. The precise positioning of these amino acid residues within the enzyme's TIM barrel structure is essential for this highly efficient catalysis.[5][8]
A Bridge to Lipid Biosynthesis
DHAP serves as a critical precursor for the synthesis of glycerolipids, including triglycerides and phospholipids. The reduction of DHAP to glycerol-3-phosphate, catalyzed by glycerol-3-phosphate dehydrogenase , is the initial committed step in this pathway.[3][9][10] Glycerol-3-phosphate provides the backbone for the assembly of these essential lipid molecules. This connection highlights the intricate link between carbohydrate and lipid metabolism, with DHAP acting as a key shuttle.
Enzymatic Deep Dive: Glycerol-3-Phosphate Dehydrogenase (GPDH)
Two main forms of GPDH exist: a cytosolic, NAD⁺-dependent enzyme and a mitochondrial, FAD-dependent enzyme. The cytosolic enzyme catalyzes the reduction of DHAP to glycerol-3-phosphate using NADH as a reductant.[11][12] This reaction is vital for providing the glycerol backbone for lipid synthesis. The mitochondrial enzyme, part of the glycerol phosphate shuttle, oxidizes glycerol-3-phosphate back to DHAP, transferring electrons to the electron transport chain for ATP production.[13]
Beyond the Core: Other Metabolic Involvements
DHAP also participates in:
-
The Calvin Cycle: In photosynthetic organisms, DHAP is a product of the reduction of 1,3-bisphosphoglycerate and is used in the regeneration of ribulose-5-phosphate, the primary CO₂ acceptor.[3]
-
Ether-Lipid Biosynthesis: In some organisms, such as the parasite Leishmania mexicana, DHAP is a precursor for the synthesis of ether lipids, which are important components of their cell membranes.[3]
Experimental Corner: Quantifying and Analyzing DHAP
Accurate measurement of DHAP is crucial for studying metabolic fluxes, diagnosing certain diseases, and for various biotechnological applications. Several robust methods are available for its quantification.
High-Sensitivity Fluorometric Assay
This method offers a simple and sensitive way to measure DHAP in a variety of biological samples, including serum, plasma, cell cultures, and tissues.[14]
Principle: The assay is based on the conversion of DHAP to glyceraldehyde-3-phosphate (G3P) by triosephosphate isomerase (TPI). The G3P produced is then utilized in a coupled enzyme reaction that generates a fluorescent product, which is directly proportional to the amount of DHAP present.[14]
Experimental Protocol (Based on a commercial kit): [14][15]
-
Sample Preparation:
-
Standard Curve Preparation: Prepare a standard curve using a known concentration of DHAP standard provided in the kit.
-
Reaction Setup:
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing the assay buffer, a high-sensitivity probe, DHAP enzyme mix (containing TPI), and a developer solution.
-
Add the reaction mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate, protected from light, for a specified time (e.g., 30-60 minutes) at a controlled temperature.
-
Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a fluorescence plate reader.[14]
-
-
Data Analysis: Calculate the DHAP concentration in the samples by comparing their fluorescence readings to the standard curve.
HPLC-Mass Spectrometry (HPLC-MS) Method
For more precise and specific quantification, especially in complex biological matrices like red blood cells, an HPLC-MS method is highly effective.[2]
Principle: This method separates DHAP from its isomer, G3P, and other cellular components using high-performance liquid chromatography. The separated DHAP is then detected and quantified by a mass spectrometer, providing high sensitivity and specificity.[16]
Experimental Protocol (Adapted from Garg et al., 2016): [2][17]
-
Sample Preparation (Red Blood Cells):
-
Chromatographic Separation:
-
Inject the supernatant onto a reverse-phase C8 column.[2]
-
Use an ion-pairing reagent, such as tributylamine, in the mobile phase to improve the retention and separation of the highly polar DHAP molecule.[2]
-
Employ a gradient elution to achieve optimal separation from G3P and other interfering substances.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole or time-of-flight (TOF) mass spectrometer for detection.
-
Operate the mass spectrometer in negative ion mode.
-
Monitor for the specific precursor-to-product ion transition for DHAP for accurate quantification.
-
-
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a DHAP standard.
-
Quantify the DHAP in the samples by comparing the peak areas to the calibration curve.
-
Clinical Significance and Future Directions
The central role of DHAP in metabolism makes it a critical molecule in several disease states and a potential target for therapeutic intervention.
Triosephosphate Isomerase Deficiency: A Disease of DHAP Accumulation
Triosephosphate isomerase (TPI) deficiency is a rare, autosomal recessive genetic disorder characterized by a dramatic accumulation of DHAP in cells, particularly red blood cells.[18][19] This accumulation is a direct consequence of the defective TPI enzyme, which is unable to efficiently convert DHAP to G3P.[20] The excess DHAP is thought to be a key contributor to the pathology of the disease, which includes hemolytic anemia and progressive neurological dysfunction.[5][18] The accumulation of DHAP can lead to the formation of methylglyoxal, a toxic compound that can damage proteins and other cellular components.[18][21] Therefore, the measurement of DHAP levels is a crucial diagnostic and monitoring tool for this debilitating disease.[2]
An Emerging Biomarker for Liver Fibrosis
Recent research has identified DHAP as a potential non-invasive biomarker for liver fibrosis in adolescents with obesity.[1] A study found that plasma levels of DHAP, a marker of triglyceride synthesis, were significantly associated with liver fibrosis.[1] The combination of DHAP and alanine transaminase (ALT) levels showed a high predictive value for fibrosis.[1] This finding, if validated in larger cohorts, could lead to a simple and accessible screening tool for this serious liver condition.
DHAP in Drug Development
The enzymes that interact with DHAP, such as those in the glycolytic pathway and lipid biosynthesis, are attractive targets for drug development in various diseases, including cancer and infectious diseases. For example, since many cancer cells exhibit high rates of glycolysis (the Warburg effect), targeting enzymes like aldolase or TPI could be a viable anti-cancer strategy. Furthermore, the unique metabolic pathways in pathogens, such as the ether-lipid biosynthesis in Leishmania, which involves DHAP, present opportunities for the development of selective antimicrobial agents.[3]
Conclusion: A Molecule of Enduring Importance
Dihydroxyacetone phosphate, far from being a simple metabolic footnote, is a molecule of profound and multifaceted importance. Its central position in core metabolic pathways ensures its continued relevance in fundamental biochemical research. The detailed understanding of its interactions with key enzymes provides a basis for rational drug design. Furthermore, its emerging role as a clinical biomarker highlights the translational potential of basic biochemical knowledge. As we continue to unravel the complexities of cellular metabolism, the significance of DHAP is poised to grow, solidifying its status as a true linchpin of life.
Visualizations
Diagram 1: The Central Role of Dihydroxyacetone Phosphate in Metabolism
A schematic overview of DHAP's central position in key metabolic pathways.
Diagram 2: Experimental Workflow for DHAP Quantification by HPLC-MS
A stepwise representation of the analytical procedure for measuring DHAP levels.
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Chemical and enzymatic routes to dihydroxyacetone phosphate. (2010). ResearchGate. [Link]
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DHAP – Knowledge and References. Taylor & Francis. [Link]
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Dihydroxyacetone phosphate is a novel predictor of hepatic fibrosis in Latino adolescents with obesity. (2024). PubMed. [Link]
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Understanding Dihydroxyacetone Phosphate (DHAP): A Key Player in Metabolism. (2023). Oreate AI Blog. [Link]
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The feasibility of replacement therapy for inherited disorder of glycolysis: triosephosphate isomerase deficiency (review). PubMed. [Link]
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Glycerol-3-phosphate dehydrogenase. Wikipedia. [Link]
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Some Biological Carbonyl Condensation Reactions. (2023). Chemistry LibreTexts. [Link]
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Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. PubMed. [Link]
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CHEM 407 - Glycolysis - 4 - Aldolase Mechanism. (2017). YouTube. [Link]
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Chemical and enzymatic routes to dihydroxyacetone phosphate. Research Collection. [Link]
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Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Basicmedical Key. [Link]
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Active-Site Glu165 Activation in Triosephosphate Isomerase and Its Deprotonation Kinetics. PMC - NIH. [Link]
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Structure of glycerol-3-phosphate dehydrogenase, an essential monotopic membrane enzyme involved in respiration and metabolism. PMC - PubMed Central. [Link]
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A Novel Therapeutic Approach in Triosephosphate Isomerase Deficiency. (2006). Blood | American Society of Hematology - ASH Publications. [Link]
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A simple spectrophotometric method for the quantitative analysis of phosphate in the water samples. ResearchGate. [Link]
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Triose Phosphate Isomerase. (2020). Proteopedia, life in 3D. [Link]
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Fructose-bisphosphate aldolase. Wikipedia. [Link]
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Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. ResearchGate. [Link]
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Triosephosphate isomerase: a highly evolved biocatalyst. PMC - PubMed Central. [Link]
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Glycerol-Phosphate Shuttle | NADH, Electron Transport Chain and ATP Yield. (2018). YouTube. [Link]
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Dihydroxyacetone phosphate. Its structure and reactivity with α-glycerophosphate dehydrogenase, aldolase and triose phosphate isomerase and some possible metabolic implications. PMC - NIH. [Link]
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(PDF) Mechanism of the Aldolase Reaction. ResearchGate. [Link]
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Dihydroxyacetone Phosphate Fluorometric Assay Kit (#BN00897). Assay Genie. [Link]
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Metabolic correction of triose phosphate isomerase deficiency in vitro by complementation. PubMed. [Link]
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Aldolase Mechanism. (2019). YouTube. [Link]
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A simple spectrophotometric method for the quantitative analysis of phosphate in the water samples. SciSpace. [Link]
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Glycerol-3-Phosphate Dehydrogenase. (2019). Proteopedia, life in 3D. [Link]
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Methodological & Application
Application and Protocol Guide for Aldolase Assays Utilizing Dihydroxyacetone Phosphate Dilithium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foundational Principles: Understanding Aldolase and the Role of Dihydroxyacetone Phosphate (DHAP)
Fructose-1,6-bisphosphate (FBP) aldolase (EC 4.1.2.13) is a pivotal enzyme in central carbon metabolism, playing a crucial role in both glycolysis and gluconeogenesis.[1][2] It catalyzes the reversible aldol condensation/cleavage of FBP into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[1][2][3][4][5] The direction of this reaction is dictated by the metabolic needs of the cell; driving toward FBP cleavage in glycolysis for energy production, and toward FBP synthesis in gluconeogenesis and the Calvin cycle for biosynthesis.[1]
Three primary isozymes are found in vertebrates:
-
Aldolase A: Predominantly expressed in muscle and red blood cells, primarily involved in glycolysis.[1][6]
-
Aldolase B: Found mainly in the liver and kidney, participating in both glycolysis and gluconeogenesis.[1][6][7]
Given its central metabolic role, the accurate measurement of aldolase activity is critical for diagnostic purposes—such as in myopathies and hemolytic anemia—and for the development of therapeutic inhibitors.[6] Dihydroxyacetone phosphate (DHAP) is not merely a product in this reaction; it is a key substrate for the reverse (synthesis) reaction and a critical metabolic intermediate in numerous pathways, including lipid biosynthesis.[8] This guide focuses on the application of DHAP dilithium salt as a substrate in robust and reliable aldolase assays.
Strategic Assay Design: Why Use DHAP?
While many traditional aldolase assays measure the forward (glycolytic) reaction starting with Fructose-1,6-bisphosphate, assays utilizing DHAP to measure the reverse (gluconeogenic) reaction offer distinct advantages and research applications.
| Feature | Forward Assay (FBP Cleavage) | Reverse Assay (FBP Synthesis with DHAP) | Causality and Experimental Insight |
| Primary Substrate | Fructose-1,6-bisphosphate (FBP) | Dihydroxyacetone Phosphate (DHAP) + Glyceraldehyde-3-Phosphate (G3P) | Measuring the synthesis direction is essential for studying gluconeogenesis, Calvin cycle enzymes, and for screening inhibitors specific to this pathway. |
| Coupling Enzymes | Triosephosphate Isomerase (TPI), Glycerol-3-Phosphate Dehydrogenase (GDH) | Fructose-1,6-Bisphosphatase, Phosphoglucose Isomerase, Glucose-6-Phosphate Dehydrogenase | The choice of coupling enzymes dictates the detection method. The cleavage assay typically monitors NADH oxidation, while the synthesis assay can be designed to monitor NADP+ reduction. |
| Thermodynamic Favorability | Standard free energy is positive (unfavorable) but driven forward by consumption of products.[9] | The reverse reaction is thermodynamically favorable under physiological conditions, particularly when FBP is removed. | Assay design for the synthesis reaction can leverage this by using subsequent enzymes to immediately consume the FBP product, ensuring a linear reaction rate. |
| Applications | High-throughput screening for glycolysis inhibitors, basic kinetic characterization. | Characterizing aldolase isozyme kinetics (e.g., Aldolase B), studying gluconeogenesis, screening for specific inhibitors of FBP synthesis.[1] | Some aldolase isozymes exhibit different kinetic properties for the forward versus reverse reactions, making the synthesis assay critical for a complete enzymatic profile.[10] |
The Substrate: Dihydroxyacetone Phosphate Dilithium Salt
DHAP is a cornerstone of these assays. The dilithium salt is a common commercially available form, offering reasonable stability as a dry powder.
Key Properties and Handling:
-
Molecular Formula: C₃H₅Li₂O₆P
-
Appearance: White powder.
-
Storage: Store desiccated at -20°C for long-term stability.
-
Purity: Use a high-purity grade (≥93-95%) for kinetic assays to avoid interference from contaminants like D-glyceraldehyde 3-phosphate.
Critical Consideration: Solution Stability DHAP is notoriously unstable in aqueous solutions, particularly at neutral or alkaline pH, where it can undergo dimerization and degradation.[11]
-
Causality: This instability necessitates that DHAP solutions be prepared fresh immediately before use. For maximum reproducibility, it is best practice to weigh out the powder and dissolve it in the assay buffer just prior to starting the experiment.
-
Expert Insight: While DHAP dilithium salt is used directly, some workflows generate DHAP in situ from a more stable precursor, such as dihydroxyacetone phosphate dimethyl acetal, which requires acid hydrolysis prior to use.[5][11] However, for routine assays, using freshly prepared solutions of the dilithium salt is more straightforward. Stock solutions, if absolutely necessary, should be prepared in small aliquots, flash-frozen in liquid nitrogen, and stored at -80°C for short periods (no more than one month).[12] Avoid repeated freeze-thaw cycles.[8]
Experimental Workflow: Continuous Spectrophotometric Assay (Reverse Direction)
This protocol measures aldolase activity by quantifying the rate of FBP synthesis from DHAP and G3P. The FBP produced is then cleaved by fructose-1,6-bisphosphatase, and the resulting fructose-6-phosphate is converted to 6-phosphogluconate, which is coupled to the reduction of NADP⁺ to NADPH. The increase in absorbance at 340 nm, due to NADPH formation, is directly proportional to aldolase activity.
Diagram: Continuous Assay Workflow
Caption: Workflow for the continuous assay measuring FBP synthesis.
Protocol 4.1: Continuous Spectrophotometric Assay
A. Reagent Preparation (Prepare fresh)
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.5, containing 5 mM MgCl₂.
-
Causality: Triethanolamine provides a stable pH in the optimal range for many aldolases and coupling enzymes.[13] Magnesium is a required cofactor for fructose-1,6-bisphosphatase.
-
-
DHAP Stock Solution (100 mM): Dissolve 19.4 mg of Dihydroxyacetone phosphate dilithium salt (MW ~194 g/mol , check lot-specific value) in 1 mL of Assay Buffer. Keep on ice.
-
G3P Stock Solution (100 mM): Prepare a 100 mM solution of D-Glyceraldehyde-3-phosphate in Assay Buffer. Keep on ice.
-
NADP⁺ Stock Solution (20 mM): Prepare a 20 mM solution of NADP⁺ in Assay Buffer.
-
Coupling Enzyme Mix: Prepare a mix in Assay Buffer containing:
-
Fructose-1,6-bisphosphatase (FBPase): ~10 units/mL
-
Phosphoglucose Isomerase (PGI): ~10 units/mL
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): ~5 units/mL
-
Expert Insight: Ensure coupling enzymes are in excess to guarantee that aldolase is the rate-limiting step. This can be validated by observing no increase in reaction rate when the concentration of the coupling enzyme mix is doubled.
-
B. Assay Procedure (96-well plate format)
-
Prepare Master Mix: For each reaction, prepare a master mix containing:
-
Assay Buffer: 70 µL
-
DHAP Stock (100 mM): 5 µL (Final: 5 mM)
-
G3P Stock (100 mM): 5 µL (Final: 5 mM)
-
NADP⁺ Stock (20 mM): 5 µL (Final: 1 mM)
-
Coupling Enzyme Mix: 5 µL
-
-
Pipette Master Mix: Add 90 µL of the Master Mix to each well of a UV-transparent 96-well plate.
-
Sample/Blank Addition:
-
Test Wells: Add 10 µL of your aldolase sample (appropriately diluted in Assay Buffer).
-
Blank Well: Add 10 µL of Assay Buffer (no aldolase).
-
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to the desired temperature (e.g., 25°C or 37°C). Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Subtract the rate of the blank from the rate of the test samples.
-
Calculate enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
ε (Molar extinction coefficient of NADPH at 340 nm) = 6220 M⁻¹cm⁻¹
-
Path length for a 100 µL volume in a standard 96-well plate must be empirically determined or provided by the manufacturer (typically ~0.29 cm).
-
-
Alternative Workflow: Discontinuous Assay with Hydrazine Trap
This method is advantageous when coupling enzymes are unavailable or when substances in the sample interfere with the coupled assay. It measures the cleavage of FBP, and the resulting triose phosphates (DHAP and G3P) are trapped by hydrazine to form hydrazones, which absorb light at 240 nm.[14]
Diagram: Discontinuous Assay Workflow
Caption: Workflow for the discontinuous hydrazine trap assay.
Protocol 5.1: Discontinuous Hydrazine Assay
A. Reagent Preparation
-
Hydrazine Reagent (pH 7.5): 0.0035 M Hydrazine Sulfate in 0.0001 M EDTA. Adjust pH to 7.5 with NaOH.
-
Substrate Solution: 0.012 M Fructose-1,6-bisphosphate in water, pH adjusted to 7.5.
-
Stop Reagent: 10% Trichloroacetic Acid (TCA).
B. Assay Procedure
-
Set up Reaction: In a microcentrifuge tube, combine:
-
Hydrazine Reagent: 200 µL
-
Substrate Solution: 100 µL
-
-
Pre-incubate: Equilibrate the tubes to the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate Reaction: Add 10 µL of the aldolase sample to start the reaction. For the blank, add 10 µL of the sample buffer.
-
Incubate: Incubate for a precise period (e.g., 10 minutes). The reaction must be stopped while the rate is still linear.
-
Stop Reaction: Add 100 µL of 10% TCA to each tube to terminate the reaction.
-
Clarify: Centrifuge the tubes at high speed for 5 minutes to pellet the precipitated protein.
-
Measure Absorbance: Transfer the supernatant to a UV-transparent cuvette or plate and measure the absorbance at 240 nm.
-
Calculation: Subtract the blank absorbance from the sample absorbance. The activity is proportional to the change in absorbance over time. A standard curve using known concentrations of DHAP or G3P can be used for absolute quantification.
Troubleshooting Common Assay Issues
A self-validating protocol requires anticipating and addressing potential problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal (Continuous Assay) | 1. Contamination of substrates (DHAP, G3P) with products further down the coupled reaction chain. 2. Endogenous enzyme activity in the sample (e.g., G6PDH). 3. Spontaneous degradation of NADP⁺ or substrates. | 1. Use high-purity, fresh substrates. Run a "no-aldolase" control to quantify the background rate. 2. Run a control for your sample with each substrate (DHAP, G3P) omitted in turn to identify the source of the background. 3. Ensure buffer pH is stable and reagents are fresh. |
| No or Low Activity | 1. Inactive aldolase or coupling enzymes. 2. Instability of DHAP substrate. 3. Presence of inhibitors in the sample (e.g., EDTA for Class II aldolases, phosphate for some isozymes). 4. Incorrect buffer pH or temperature. | 1. Test each coupling enzyme's activity independently. Use a positive control aldolase. 2. Prepare DHAP solution immediately before use. Do not use old stock solutions.[5][11] 3. Desalt or dialyze the sample into the assay buffer. Check literature for known inhibitors of your specific aldolase. 4. Verify pH of the final assay mixture and ensure the spectrophotometer is at the correct temperature. |
| Non-linear Reaction Rate | 1. Substrate depletion (DHAP or G3P). 2. Aldolase or coupling enzyme is not the rate-limiting step. 3. Enzyme instability under assay conditions. | 1. Use substrate concentrations well above the Km. If Km is unknown, test a range of concentrations. 2. Decrease the concentration of your aldolase sample or increase the concentration of the coupling enzymes. 3. Add a stabilizing agent like BSA (0.1 mg/mL) to the assay buffer. Reduce incubation time. |
| High Well-to-Well Variability | 1. Inaccurate pipetting, especially of small volumes. 2. Temperature gradients across the 96-well plate. 3. Reagents not mixed thoroughly. | 1. Use calibrated pipettes. Prepare a master mix to minimize pipetting errors.[15] 2. Allow the plate to equilibrate to temperature for several minutes before adding the enzyme to start the reaction. 3. Gently mix the plate after adding the final reagent before starting the measurement. |
Conclusion
Dihydroxyacetone phosphate dilithium salt is an indispensable reagent for the comprehensive kinetic analysis of aldolase. By understanding the principles of both continuous and discontinuous assay formats, and by appreciating the critical handling requirements of DHAP, researchers can generate highly reliable and reproducible data. The protocols and insights provided herein serve as a robust foundation for professionals in basic research and drug development to accurately probe the function of this vital metabolic enzyme.
References
-
Wikipedia. (n.d.). Fructose-bisphosphate aldolase. Retrieved from [Link]
-
M-CSA. (n.d.). fructose-bisphosphate aldolase (Class I). Retrieved from [Link]
-
CHEM 407 - Aldolase. (2019, February 13). YouTube. Retrieved from [Link]
- Triethanolamine Buffer Stability. (n.d.). Google Patents.
-
Medichem Middle East. (n.d.). Manual Procedure Aldolase. Retrieved from [Link]
-
Schümperli, M., Pellaux, R., & Panke, S. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Applied Microbiology and Biotechnology, 75(1), 33–45. Retrieved from [Link]
-
Callens, M., Kuntz, D. A., & Opperdoes, F. R. (1990). Kinetic properties of fructose bisphosphate aldolase from Trypanosoma brucei compared to aldolase from rabbit muscle and Staphylococcus aureus. Molecular and Biochemical Parasitology, 43(1), 19-28. Retrieved from [Link]
-
Fesko, K., & Gruber-Khadjawi, M. (2013). Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Chemistry, 1, 16. Retrieved from [Link]
-
Rose, I. A., & Rieder, S. V. (1958). STUDIES ON THE MECHANISM OF THE ALDOLASE REACTION. The Journal of Biological Chemistry, 231(1), 315-329. Retrieved from [Link]
- Taylor, J. F. (1955). Aldolase from muscle. Methods in Enzymology, 1, 310-315.
-
Orosz, F., Nuridsány, M., & Ovádi, J. (1986). Quantitative determination of triosephosphates during enzymatic reaction by high performance liquid chromatography: effect of isomerase on aldolase activity. Journal of Biochemical and Biophysical Methods, 13(6), 325-332. Retrieved from [Link]
-
Zhang, C. S., Hawley, S. A., Zong, Y., Li, M., Wang, Z., Gray, A., ... & Hardie, D. G. (2017). Fructose-1,6-bisphosphate and aldolase mediate glucose sensing by AMPK. Nature, 548(7665), 112-116. Retrieved from [Link]
-
Stolzenberger, J., Wendel, A. K., Chiam, M., & Lindner, S. N. (2020). Interrogating the Role of the Two Distinct Fructose-Bisphosphate Aldolases of Bacillus methanolicus by Site-Directed Mutagenesis of Key Amino Acids and Gene Repression by CRISPR Interference. Frontiers in Microbiology, 11, 1564. Retrieved from [Link]
-
Golkocheva, E. Z., & Gancheva, V. S. (2017). The Effect of Buffers on Protein Conformational Stability. Biotechnology & Biotechnological Equipment, 31(4), 667-676. Retrieved from [Link]
-
RayBiotech. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. Retrieved from [Link]
-
Surmodics. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]
-
MDPI. (2021). Cloning and Characterization of Fructose-1,6-Bisphosphate Aldolase from Euphausia superba. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Self- and Cross-Aldol Reactions of Glycolaldehyde Catalyzed by D-Fructose-6-phosphate Aldolase. Retrieved from [Link]
- Google Patents. (n.d.). Method for stabilizing an alkanol amine buffer used in optical determinations of enzyme activity.
-
PubMed. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Retrieved from [Link]
-
Medichem Middle East. (n.d.). Manual Procedure Aldolase. Retrieved from [Link]
-
Nature. (2013). Evolution of a designed retro-aldolase leads to complete active site remodeling. Retrieved from [Link]
-
Dr. Oracle. (2025). What is the function of aldolase?. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of pH and triethanolamine on sulfisoxazole complexation with hydroxypropyl-β-cyclodextrin. Retrieved from [Link]
-
University of Dundee. (2017). Fructose-1,6-bisphosphate and aldolase mediate glucose sensing by AMPK. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldolase B. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing dihydroxyacetone.
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
PubMed. (2024). Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems. Retrieved from [Link]
-
Frontiers. (2021). Multifunctional Fructose 1,6-Bisphosphate Aldolase as a Therapeutic Target. Retrieved from [Link]
-
PubMed. (2011). Structural Basis for the Bifunctionality of fructose-1,6-bisphosphate aldolase/phosphatase. Retrieved from [Link]
-
Boston University. (n.d.). Research. Retrieved from [Link]
-
PubMed. (n.d.). [Determination of fructose-1,6-diphosphate with aldolase-DNPH by the colorimetric method]. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Chemical and enzymatic routes to dihydroxyacetone phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
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- 11. researchgate.net [researchgate.net]
- 12. Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5397699A - Method for stabilizing an alkanol amine buffer used in optical determinations of enzyme activity - Google Patents [patents.google.com]
- 14. Development of fructose-1,6-bisphosphate aldolase enzyme peptide mimics as biocatalysts in direct asymmetric aldol reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. novateinbio.com [novateinbio.com]
Dihydroxyacetone phosphate as a substrate for triosephosphate isomerase
Application Notes & Protocols
Topic: Dihydroxyacetone Phosphate as a Substrate for Triosephosphate Isomerase: Mechanistic Insights and Kinetic Characterization
For: Researchers, scientists, and drug development professionals
Abstract
This guide provides a comprehensive technical overview of Triosephosphate Isomerase (TPI or TIM, EC 5.3.1.1) and its interaction with the substrate Dihydroxyacetone Phosphate (DHAP). TPI is a catalytically "perfect" enzyme central to glycolysis, catalyzing the reversible isomerization of DHAP to D-Glyceraldehyde-3-Phosphate (GAP).[1][2] Understanding this interaction is critical for metabolic research and is a key target in drug discovery for various diseases. We present the structural and mechanistic basis for TPI's remarkable efficiency, a detailed, field-proven protocol for a coupled enzymatic assay to measure TPI activity, and guidance on data analysis and troubleshooting.
Scientific Foundation: The TPI-DHAP Interaction
Triosephosphate Isomerase: A Paradigm of Catalytic Perfection
Triosephosphate Isomerase is a ubiquitous homodimeric enzyme essential for efficient energy production via glycolysis.[1][2] It is found in nearly every known organism, highlighting its fundamental role in cellular metabolism.[1] The enzyme is renowned for its efficiency, accelerating the isomerization of its substrates at a rate limited only by diffusion.[1][2] This means that catalysis occurs almost every time the enzyme encounters a substrate molecule. Deficiencies in human TPI are linked to a severe autosomal recessive disorder, TPI deficiency, which leads to chronic hemolytic anemia and progressive neurological dysfunction.[1][2][3]
Structurally, each TPI subunit folds into a highly conserved motif known as an α/β-barrel, or TIM barrel, consisting of eight parallel β-strands forming a central barrel surrounded by eight α-helices.[1][4][5] The active site is located at the C-terminal end of the β-barrel.[6] Dimerization is a prerequisite for catalytic activity, as loops from each subunit contribute to the stability and function of the other.[2][6]
The Substrate: Dihydroxyacetone Phosphate (DHAP)
DHAP is the ketose substrate for TPI.[2] In the glycolytic pathway, the enzyme aldolase cleaves fructose-1,6-bisphosphate into two triose phosphates: GAP and DHAP.[7] While the subsequent glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase, acts on GAP, TPI ensures that the carbon atoms from DHAP are not wasted by rapidly converting it to GAP.[7][8] The equilibrium of the TPI-catalyzed reaction heavily favors DHAP by a ratio of approximately 20:1 to 96:4.[1][2] However, the constant removal of GAP by downstream reactions pulls the net flux in the direction of GAP formation in a cellular context.[2][6] It is important to note that DHAP is chemically unstable in solution, which presents challenges for its use in preparative applications and requires careful handling or the use of stabilized precursors for enzymatic assays.[9][10]
Catalytic Mechanism: An Elegant Proton Shuttle
TPI catalyzes the interconversion of DHAP and GAP via an acid-base mechanism that proceeds through a planar enediolate intermediate.[1][11] The reaction is a stereospecific intramolecular oxidation-reduction.[2]
The key catalytic residues in the active site are a glutamate (Glu165 or 167, depending on the species) and a histidine (His95).[1][8] The mechanism proceeds as follows:
-
Proton Abstraction: The catalytic glutamate (Glu167) acts as a general base, abstracting a proton from C1 of DHAP.[2][8]
-
Enediolate Formation: Simultaneously, the catalytic histidine (His95) acts as a general acid, donating a proton to the C2 carbonyl oxygen of DHAP. This concerted action forms the stabilized enediolate intermediate.[1][8]
-
Active Site Sequestration: Upon substrate binding, a flexible, 11-residue loop (Loop 6) closes over the active site.[2][6][8] This movement, a shift of approximately 7 Å, shields the reactive enediolate intermediate from the solvent, preventing its decomposition into methylglyoxal and inorganic phosphate, a side reaction that is otherwise 100 times faster than isomerization.[2]
-
Protonation and Product Release: The catalytic residues then reverse their roles. The now-protonated Glu167 acts as an acid, donating a proton to C2 of the intermediate, while the deprotonated His95 acts as a base, abstracting the proton from the C1 oxygen, thus forming GAP. The loop reopens, and the product is released.
Experimental Protocol: TPI Activity Assay
Principle of the Assay
Directly measuring the conversion of DHAP to GAP is difficult because the molecules are isomers with identical molecular weights and similar properties. Therefore, a coupled enzymatic assay is the standard method for determining TPI activity. This approach uses the product of the TPI reaction, GAP, as a substrate for an auxiliary "coupling" enzyme that catalyzes a reaction resulting in a measurable change in absorbance.
In this protocol, we will use Glycerol-3-Phosphate Dehydrogenase (GDH) as the coupling enzyme. TPI first converts DHAP to GAP. Because the TPI reaction is reversible and the equilibrium favors DHAP, the newly formed GAP is immediately and irreversibly reduced to glycerol-3-phosphate by GDH. This reduction reaction consumes NADH, which can be monitored as a decrease in absorbance at 340 nm. The rate of NADH consumption is directly proportional to the TPI activity in the sample.
Materials and Reagents
-
TPI Assay Buffer: 100 mM Triethanolamine (TEA), 10 mM EDTA, pH 7.6.
-
Rationale: TEA provides a stable buffering capacity at the optimal pH for the coupled reaction. EDTA is included to chelate any divalent metal ions that could inhibit enzyme activity.
-
-
NADH Stock Solution: 10 mg/mL NADH in TPI Assay Buffer. Prepare fresh.
-
Rationale: NADH is the co-substrate for the coupling enzyme GDH. Its consumption is the basis of detection. It is light-sensitive and unstable in solution, requiring fresh preparation.
-
-
Coupling Enzyme Solution: Glycerol-3-Phosphate Dehydrogenase (GDH), ~100 units/mL.
-
Rationale: This enzyme must be in excess to ensure that the TPI-catalyzed step is the rate-limiting factor in the overall workflow.
-
-
Substrate Solution (DHAP): 20 mM Dihydroxyacetone Phosphate (DHAP).
-
Rationale: This concentration should be saturating (ideally >10x Kₘ) to ensure the reaction rate is independent of substrate concentration and reflects Vₘₐₓ. The Kₘ of TPI for DHAP is typically in the range of 0.5-1 mM.[6]
-
-
Sample: Purified TPI enzyme or clarified cell/tissue lysate.
-
Instrumentation: UV-Vis Spectrophotometer capable of reading at 340 nm, preferably with temperature control (e.g., 25°C or 37°C).
-
Consumables: 1 mL UV-transparent cuvettes or 96-well UV-transparent microplates.
Step-by-Step Protocol
-
Reaction Master Mix Preparation: For each planned reaction, prepare a master mix to ensure consistency. For a 1 mL final volume, combine:
-
850 µL of TPI Assay Buffer
-
50 µL of NADH Stock Solution (Final concentration: ~0.5 mg/mL)
-
10 µL of GDH Coupling Enzyme Solution (Final concentration: ~1 unit/mL)
-
Note: Prepare enough master mix for all samples, controls, and a small excess (~10%).
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to read absorbance at 340 nm.
-
Set the temperature to the desired value (e.g., 25°C). Allow the instrument and reagents to equilibrate to this temperature.
-
-
Assay Execution:
-
Pipette 910 µL of the Reaction Master Mix into a cuvette.
-
Add 50 µL of the TPI sample (e.g., purified enzyme diluted in assay buffer). Mix gently by inverting.
-
Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline. This is the background reaction rate (should be negligible).
-
To initiate the reaction, add 40 µL of the 20 mM DHAP Substrate Solution. Mix quickly and thoroughly.
-
Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The absorbance should decrease linearly.
-
-
Controls (Self-Validating System):
-
Negative Control (No TPI): Replace the TPI sample with an equal volume of assay buffer. This control ensures that the substrate or coupling enzyme does not cause NADH degradation. The rate of absorbance change should be zero or near-zero.
-
Negative Control (No DHAP): Replace the DHAP solution with an equal volume of assay buffer. This control verifies that the TPI sample does not have endogenous NADH oxidase activity.
-
Data Analysis & Interpretation
Calculation of TPI Activity
The activity of Triosephosphate Isomerase is calculated from the linear rate of decrease in absorbance at 340 nm.
-
Determine the Rate of Absorbance Change (ΔA₃₄₀/min): Plot absorbance vs. time. Identify the linear portion of the curve and calculate the slope. This is your rate in Absorbance units per minute.
-
Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the change in absorbance to the change in concentration of NADH. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * V_total / V_enzyme * 10⁶
Where:
-
ΔA₃₄₀/min: The rate of absorbance change from the linear portion of your plot.
-
ε: 6220 M⁻¹cm⁻¹.
-
l: Path length of the cuvette (typically 1 cm).
-
V_total: Total reaction volume in mL (e.g., 1.0 mL).
-
V_enzyme: Volume of the enzyme sample added in mL (e.g., 0.05 mL).
-
10⁶: Conversion factor to express activity in µmol/min (Units, U).
One unit (U) of TPI activity is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmol of DHAP to GAP per minute under the specified conditions.
-
Sample Data and Expected Results
The following table shows representative data from a TPI activity assay.
| Time (min) | Absorbance (340 nm) - Sample | Absorbance (340 nm) - No TPI Control |
| 0.5 | 0.985 | 1.002 |
| 1.0 | 0.942 | 1.001 |
| 1.5 | 0.898 | 1.002 |
| 2.0 | 0.856 | 1.001 |
| 2.5 | 0.813 | 1.001 |
| 3.0 | 0.771 | 1.000 |
| ΔA/min | -0.0856 | -0.0008 (negligible) |
Using the sample data: ΔA₃₄₀/min = 0.0856
Activity (U/mL) = (0.0856) / (6220 * 1) * 1.0 / 0.05 * 10⁶ = 275.2 U/mL
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low activity | Inactive TPI sample. | Use a fresh sample or a positive control to verify assay setup. |
| Degraded NADH or DHAP. | Prepare fresh NADH and DHAP solutions immediately before use. | |
| Incorrect pH of assay buffer. | Verify the pH of the buffer is 7.6. | |
| Insufficient coupling enzyme (GDH). | Increase the concentration of GDH in the master mix. | |
| High background rate | Contaminating NADH oxidase activity in the sample. | Run the "No DHAP" control. If the rate is high, further sample purification may be needed. |
| Spontaneous degradation of NADH or DHAP. | Ensure reagents are fresh and buffer pH is correct. Run the "No TPI" control. | |
| Non-linear reaction rate | Substrate depletion. | If the curve flattens quickly, the TPI concentration is too high. Dilute the sample. |
| Enzyme instability. | Ensure assay conditions (pH, temperature) are optimal. Add a stabilizing agent like BSA if needed. |
Applications in Research and Drug Development
-
Enzyme Kinetics: This protocol can be adapted to determine key kinetic parameters like Kₘ and kₖₐₜ by varying the concentration of DHAP.
-
Inhibitor Screening: The assay is a robust platform for high-throughput screening (HTS) of small molecule libraries to identify potential TPI inhibitors, which are of interest as anti-parasitic or anti-cancer agents.
-
Disease Modeling: Characterizing TPI variants associated with TPI deficiency to understand how specific mutations affect catalytic efficiency and stability.[3]
-
Metabolic Studies: Quantifying TPI activity in various cell or tissue types to understand metabolic flux under different physiological or pathological conditions.[12][13]
References
-
Wierenga, R. K. (2001). Triosephosphate isomerase: a highly evolved biocatalyst. FEBS Letters, 492(3), 1-10. [Link]
-
Wikipedia. (n.d.). Triose-phosphate isomerase. Retrieved from [Link]
-
Proteopedia. (2020). Triose Phosphate Isomerase. Retrieved from [Link]
- Knowles, J. R. (n.d.). Triose phosphate isomerase. Lecture Notes. Available upon request from various university biochemistry course materials. (A representative version can be found through general academic searches).
-
Taylor & Francis Online. (n.d.). Triose phosphate isomerase – Knowledge and References. Retrieved from [Link]
-
Richard, J. P., & Amyes, T. L. (2005). Hydron Transfer Catalyzed by Triosephosphate Isomerase. Products of Isomerization of Dihydroxyacetone Phosphate in D2O. Biochemistry, 44(23), 8444–8453. [Link]
- Rose, I. A., & Rieder, S. V. (1958). The Mechanism of the Triosephosphate Isomerase Reaction. Journal of Biological Chemistry, 231(1), 315-329.
-
Macromolecular Structure and Function. (n.d.). Triosephosphate isomerase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
Meyer, A., et al. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Applied Microbiology and Biotechnology, 74(5), 945-952. [Link]
-
Wikipedia. (n.d.). TIM barrel. Retrieved from [Link]
-
Palladino, M. J., et al. (2023). Newly discovered roles of triosephosphate isomerase including functions within the nucleus. Cell & Bioscience, 13(1), 21. [Link]
-
MedlinePlus Genetics. (2014). TPI1 gene. Retrieved from [Link]
-
Goldman, A. D., & Landweber, L. F. (2016). The TIM Barrel Architecture Facilitated the Early Evolution of Protein-Mediated Metabolism. Journal of Molecular Evolution, 82(1), 1-11. [Link]
-
ResearchGate. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Retrieved from [Link]
-
ResearchGate. (2023). Newly discovered roles of triosephosphate isomerase including functions within the nucleus. Retrieved from [Link]
-
Schümperli, M., Pellaux, R., & Panke, S. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Applied Microbiology and Biotechnology, 75(1), 33-45. [Link]
Sources
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- 3. TPI1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. TIM barrel - Wikipedia [en.wikipedia.org]
- 5. The TIM Barrel Architecture Facilitated the Early Evolution of Protein-Mediated Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.reed.edu [people.reed.edu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical and enzymatic routes to dihydroxyacetone phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. Newly discovered roles of triosephosphate isomerase including functions within the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
LC-MS/MS method for Dihydroxyacetone phosphate quantification
An Application Note and Protocol for the Robust Quantification of Dihydroxyacetone Phosphate (DHAP) by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, primarily involved in glycolysis and the biosynthesis of lipids.[1][2] Accurate quantification of DHAP is essential for researchers studying metabolic diseases, bioenergetics, and drug development. However, its analysis is challenging due to its high polarity, inherent instability, and the presence of its structural isomer, glyceraldehyde-3-phosphate (G3P), which has an identical mass.[3][4][5] This application note presents a detailed, robust, and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and sensitive quantification of DHAP in biological matrices. We provide a step-by-step protocol, from sample preparation to data analysis, and explain the scientific rationale behind key methodological choices to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge of DHAP
DHAP's central role in metabolism makes its concentration a critical readout for cellular metabolic status. Triosephosphate isomerase (TPI) deficiency, for instance, leads to a significant accumulation of DHAP in red blood cells, highlighting its clinical relevance.[6] The analytical difficulties in measuring DHAP stem from three core properties:
-
Chemical Instability: As a phosphorylated sugar, DHAP is susceptible to degradation, requiring precise and rapid sample handling to prevent analytical artifacts.[4]
-
High Polarity: The phosphate group renders DHAP highly water-soluble, making it difficult to retain and resolve on traditional reversed-phase chromatography columns.[5]
-
Isomeric Interference: DHAP shares the same chemical formula and mass as G3P, its isomer in the glycolytic pathway.[3] Effective chromatographic separation is therefore non-negotiable for accurate quantification, as mass spectrometry alone cannot distinguish between them.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite sensitivity and specificity to overcome these challenges, provided the method is meticulously optimized.[1][7] This guide details an ion-pairing LC-MS/MS approach, a field-proven strategy for enhancing the retention and separation of anionic polar metabolites like DHAP.[6]
Methodology Overview: A Validated Workflow
A successful bioanalytical method is a self-validating system. The workflow presented here integrates critical steps for quenching metabolism, extracting the analyte, achieving chromatographic separation, and ensuring specific detection, followed by rigorous validation according to established guidelines.
Caption: High-level experimental workflow for DHAP quantification.
Part I: Protocol for Sample Preparation
Core Principle: The primary goal is to instantly halt enzymatic activity (quenching) and efficiently extract DHAP while minimizing degradation. This protocol is optimized for cultured cells but can be adapted for other sample types like red blood cells.[8]
Materials:
-
Phosphate Buffered Saline (PBS), ice-cold
-
Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator
Step-by-Step Protocol:
-
Cell Culture Washing:
-
Aspirate the culture medium from the plate (e.g., a 6-well plate with ~1 million cells/well).
-
Immediately wash the cells twice with 1 mL of ice-cold PBS to remove extracellular contaminants. Work quickly to prevent metabolic changes.
-
-
Metabolic Quenching and Cell Lysis:
-
After the final wash, add 1 mL of pre-chilled (-80°C) 80% methanol extraction solvent to each well.
-
Rationale: The cold solvent mixture instantly denatures enzymes, quenching metabolism, and the high organic content lyses cell membranes to release intracellular metabolites.
-
-
Extraction:
-
Place the plate on a rocker in a cold room (4°C) for 15 minutes to ensure complete extraction.
-
Scrape the cells and transfer the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Clarification:
-
Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C. This step pellets precipitated proteins and cell debris.[6]
-
Rationale: Removing proteins is critical to prevent clogging of the HPLC column and to reduce matrix effects during ionization.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.
-
Dry the supernatant completely using a vacuum concentrator. Avoid excessive heat, which can degrade DHAP.
-
Rationale: Drying and reconstituting in a smaller volume concentrates the analyte and ensures the sample solvent is compatible with the initial mobile phase conditions.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97% Mobile Phase A, 3% Mobile Phase B).
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for analysis.
-
Stability Note: DHAP is unstable.[4] Always keep samples on ice or at 4°C during processing. Avoid repeated freeze-thaw cycles.[9] Analyze samples promptly after preparation or store extracts at -80°C.
Part II: Protocol for LC-MS/MS Analysis
Core Principle: This method utilizes ion-pairing reversed-phase chromatography to retain and separate the highly polar DHAP from its isomer, G3P. A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Caption: Overcoming the analytical challenges of DHAP quantification.
Liquid Chromatography Parameters
The use of an ion-pairing agent like tributylamine is essential. It pairs with the negatively charged phosphate group of DHAP, neutralizing its charge and allowing it to be retained on a reversed-phase column.[6]
| Parameter | Recommended Setting |
| HPLC System | UHPLC system capable of binary gradients |
| Column | C8 or C18 Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Tributylamine, 15 mM Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 3% B; 5-15 min: 3-50% B; 15-17 min: 50-95% B; 17-19 min: 95% B; 19-20 min: 95-3% B; 20-25 min: 3% B |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Rationale: A long, shallow gradient is crucial for resolving the DHAP and G3P isomers.[6] The exact gradient may require optimization based on the specific column and system used.
Mass Spectrometry Parameters
Detection is performed using electrospray ionization in negative mode (ESI-), which is ideal for acidic molecules like DHAP.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
| MRM Transitions | See Table Below |
Optimized MRM Transitions for DHAP
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| DHAP | 169.0 | 97.0 (H₂PO₃⁻) | 15 | Quantifier |
| DHAP | 169.0 | 79.0 (PO₃⁻) | 20 | Qualifier |
Rationale: The precursor ion at m/z 169 represents the deprotonated DHAP molecule. Upon collision-induced dissociation, characteristic fragments corresponding to the phosphate moiety (m/z 97 and 79) are produced. Monitoring these specific transitions ensures that the signal is highly selective for DHAP.
Part III: Method Validation for Trustworthy Results
A bioanalytical method is not complete until it is validated. Validation demonstrates that the method is reliable, reproducible, and fit for its intended purpose. The validation framework should be based on regulatory guidance, such as that from the U.S. Food and Drug Administration (FDA).[10][11]
Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other sample components, including isomers. | No significant interfering peaks (>20% of LLOQ) at the retention time of DHAP in blank matrix samples. Chromatographic separation of DHAP and G3P. |
| Calibration Curve | Relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards. Correlation coefficient (r²) > 0.99. Each back-calculated standard concentration should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Measured at a minimum of three QC levels (low, mid, high). Mean accuracy within 85-115% of nominal. Precision (%CV) ≤ 15%. |
| LLOQ | Lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10. Accuracy within 80-120% of nominal. Precision (%CV) ≤ 20%. |
| Matrix Effect | Alteration of ionization efficiency by co-eluting matrix components. | Assessed by comparing the response of analyte in post-extraction spiked matrix to the response in a pure solution. The CV of the matrix factor across different lots should be ≤ 15%. |
| Stability | Analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Reference: This validation scheme is adapted from the principles outlined in the FDA's Guidance for Industry on Bioanalytical Method Validation.[10][12]
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantitative analysis of Dihydroxyacetone phosphate. By combining a meticulous sample preparation protocol with an optimized ion-pairing chromatographic separation and highly selective tandem mass spectrometry, this method overcomes the inherent challenges of DHAP analysis. The detailed validation protocol ensures that the data generated is accurate, reliable, and reproducible, making this method a powerful tool for researchers in metabolism, drug discovery, and clinical diagnostics.
References
-
Journal of Experimental Botany. (n.d.). efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Oxford Academic. Retrieved from [Link]
-
Garg, U., & Al-Kofahi, M. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. PubMed. Retrieved from [Link]
-
National Institutes of Health. (2019, October 3). Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC. Retrieved from [Link]
-
ResearchGate. (2008, August 5). Development of a comprehensive analytical method for phosphate metabolites in plants by ion chromatography coupled with mass spectrometry | Request PDF. Retrieved from [Link]
-
ResearchGate. (2004, August 10). Chemical and enzymatic routes to dihydroxyacetone phosphate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. Retrieved from [Link]
-
PubMed Central. (2022, March 24). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC. Retrieved from [Link]
-
University of Nebraska–Lincoln. (2020, September 1). Phosphorus NMR and Its Application to Metabolomics. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Dihydroxyacetone Phosphate Analysis Service. Retrieved from [Link]
-
KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phosphorus NMR and its application to metabolomics - PMC. Retrieved from [Link]
- Google Patents. (n.d.). US3280191A - Method for preparing dihydroxyacetone.
-
CDC Stacks. (2024, February 15). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. Retrieved from [Link]
-
National Institutes of Health. (2018, September 20). A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydroxyacetone Phosphate Fluorometric Assay Kit (#BN00897). Retrieved from [Link]
-
MDPI. (n.d.). Phospholipid Profiling: A Computationally Assisted LC-HRMS Approach in Lecithin. Retrieved from [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation | PPTX. Retrieved from [Link]
-
LGC Limited. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
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Application Note: A High-Sensitivity Fluorometric Assay for the Quantification of Dihydroxyacetone Phosphate
Audience: Researchers, scientists, and drug development professionals in metabolism, cell biology, and diagnostics.
Introduction: The Significance of Dihydroxyacetone Phosphate (DHAP)
Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate metabolite in several core metabolic pathways, including glycolysis, gluconeogenesis, and the biosynthesis of glycerolipids.[1] It exists in equilibrium with glyceraldehyde-3-phosphate (GAP), forming the intracellular triose phosphate pool.[2][3] This equilibrium is catalyzed by the enzyme triose phosphate isomerase (TPI).[2][3][4]
The concentration of DHAP is a critical indicator of cellular metabolic status. Dysregulation of DHAP levels is implicated in various pathological conditions. For instance, a deficiency in TPI leads to a massive accumulation of DHAP in erythrocytes, causing hemolytic anemia and severe neurological disorders.[1][2][3] Furthermore, altered DHAP levels are associated with diabetes, obesity, and cancer, making it a valuable biomarker and a target for therapeutic investigation.[5] Accurate and sensitive measurement of DHAP is therefore essential for advancing research in these areas.
This document provides a detailed protocol for a sensitive, fluorometric-based assay designed to quantify DHAP levels in a variety of biological samples, including cell cultures, tissues, and biological fluids like serum and plasma.[1][2][3]
Assay Principle: A Coupled Enzymatic Approach
This assay employs a coupled enzymatic reaction to generate a highly fluorescent signal directly proportional to the amount of DHAP present in the sample.[2][6] The principle relies on two sequential enzymatic steps:
-
Isomerization: Triose Phosphate Isomerase (TPI) selectively converts DHAP to Glyceraldehyde-3-Phosphate (GAP).[2]
-
Signal Generation: The newly formed GAP acts as a substrate for a developer enzyme mix. This subsequent reaction reduces a non-fluorescent probe into a highly fluorescent product.[1][3]
The resulting fluorescence intensity, typically measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm, correlates directly with the initial DHAP concentration.[2][6][7] This method provides a high degree of sensitivity, with a detection limit as low as 0.5 µM of DHAP.[1][3]
Causality Insight: The power of a coupled enzyme assay lies in its ability to measure substrates of enzymes that do not produce an easily detectable product on their own.[8] By linking the product of the first reaction (GAP) to a second, signal-producing reaction, we can indirectly but accurately quantify the initial analyte (DHAP). For this to be effective, the coupling enzymes must not be the rate-limiting step, ensuring the signal generation is solely dependent on the initial DHAP concentration.[9]
Caption: Workflow of the coupled enzymatic reaction for DHAP detection.
Materials and Reagents
-
Reagents (Based on a typical 100-assay kit format):
-
DHAP Assay Buffer (e.g., 25 mL)
-
Fluorometric Probe (e.g., 0.4 mL in DMSO)
-
DHAP Enzyme Mix (Lyophilized)
-
DHAP Developer (Lyophilized)
-
DHAP Standard (Lyophilized, e.g., to create a 100 mM stock)
-
-
User-Supplied Reagents and Equipment:
-
96-well white plates with clear bottoms (recommended for fluorescence)
-
Fluorescence multiwell plate reader with Ex/Em = 535/587 nm capability
-
Multichannel pipette and sterile pipette tips
-
Deionized or ultrapure water
-
Ice bath
-
Microcentrifuge
-
For tissue/cell samples: Homogenizer, 10 kDa Molecular Weight Cut-Off (MWCO) Spin Filters (optional, for deproteinization)[1]
-
Detailed Protocols
4.1. Reagent Preparation (Self-Validating System)
-
DHAP Assay Buffer: Warm to room temperature before use. This prevents temperature gradients in the plate which can affect enzyme kinetics.
-
Fluorometric Probe: Thaw at room temperature. The probe is often light-sensitive; keep protected from light.
-
DHAP Enzyme Mix & Developer: Reconstitute each vial with 220 µL of DHAP Assay Buffer.[1][2] Pipette up and down to mix thoroughly. Aliquot to avoid repeated freeze-thaw cycles, which can denature the enzymes and compromise assay integrity. Store at -20°C and use within two months.[1][2] Keep on ice during use.
-
DHAP Standard (100 mM Stock): Reconstitute with 100 µL of deionized water to create a 100 mM stock solution.[1][2] Store at -20°C.
4.2. Sample Preparation
Expertise Insight: Proper sample preparation is the most critical step for accurate metabolite quantification.[10][11] Metabolism must be quenched rapidly to prevent enzymatic degradation of DHAP. Homogenization should always be performed on ice.
-
Cells (adherent or suspension, ~1 x 10⁶): Rapidly homogenize cells in 100 µL of ice-cold DHAP Assay Buffer.[1][2]
-
Tissues (~10 mg): Rapidly homogenize the tissue in 100 µL of ice-cold DHAP Assay Buffer.[1][2]
-
Processing: After homogenization, incubate the lysate on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[1][2] Collect the supernatant for the assay.
Trustworthiness Note: For samples with high enzymatic activity (e.g., liver lysate), endogenous enzymes can interfere with the assay. It is highly recommended to deproteinize samples using a 10 kDa spin filter to remove these enzymes before proceeding.[1]
4.3. Standard Curve Preparation
A standard curve is essential for absolute quantification and validates the assay's performance in each run.
-
Prepare a 1 mM DHAP Standard: Dilute 10 µL of the 100 mM DHAP Standard stock with 990 µL of DHAP Assay Buffer.[2]
-
Prepare a 50 µM DHAP Standard: Dilute 50 µL of the 1 mM standard with 950 µL of DHAP Assay Buffer.[2]
-
Generate Standards in a 96-well plate: Add the volumes of the 50 µM standard and Assay Buffer as detailed in the table below. This creates a range of standards from 0 to 500 pmol/well.
| Well # | 50 µM DHAP Standard (µL) | DHAP Assay Buffer (µL) | Final Amount (pmol/well) |
| 1 | 0 | 50 | 0 (Blank/Background) |
| 2 | 2 | 48 | 100 |
| 3 | 4 | 46 | 200 |
| 4 | 6 | 44 | 300 |
| 5 | 8 | 42 | 400 |
| 6 | 10 | 40 | 500 |
4.4. Assay Procedure
Caption: High-level experimental workflow for the DHAP fluorometric assay.
-
Sample and Standard Plating: Add 2-50 µL of your prepared sample supernatant to duplicate wells of a 96-well plate. Adjust the volume in each well to 50 µL with DHAP Assay Buffer.[1][2]
-
Tip: For unknown samples, test several different volumes to ensure the final reading falls within the linear range of the standard curve.[2]
-
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, combine:
-
46 µL DHAP Assay Buffer
-
2 µL DHAP Enzyme Mix
-
2 µL DHAP Developer
-
Note: The provided probe is often added separately or as part of the developer mix in commercial kits. Follow specific kit instructions. A typical final probe volume is 2 µL.
-
-
Initiate Reaction: Add 50 µL of the Reaction Mix to each well containing standards and samples. The total volume in each well will be 100 µL.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence (Relative Fluorescence Units, RFU) at Ex/Em = 535/587 nm.
Data Analysis and Interpretation
-
Background Subtraction: Average the duplicate readings for each standard and sample. Subtract the average RFU of the 0 pmol Blank standard from all other readings.
-
Standard Curve Plotting: Plot the background-subtracted RFU values for the standards against the amount of DHAP (in pmol).
-
Linear Regression: Perform a linear regression on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the RFU, 'x' is the amount of DHAP, 'm' is the slope, and 'c' is the y-intercept. An R² value >0.98 is desirable for a reliable assay.
-
Sample Concentration Calculation: Calculate the amount of DHAP (B) in your sample wells using the equation from the standard curve:
-
B (pmol) = (Sample RFU - y-intercept) / slope
-
-
Final Concentration: To express the concentration in your original sample, use the following formula:
-
DHAP Concentration = (B / V) x D
-
B = Amount of DHAP in the well (pmol).
-
V = Volume of the sample added to the well (µL).
-
D = Sample dilution factor (if any).
-
-
The final concentration can be expressed as pmol/µL, which is equivalent to nmol/mL or mM.
References
-
Assay Genie. (n.d.). Dihydroxyacetone Phosphate Fluorometric Assay Kit (BN00897) - Datasheet. Retrieved from [Link]
-
Biovision Inc. (n.d.). PicoProbe™ Dihydroxyacetone Phosphate (DHAP) Fluorometric Assay Kit (K673). Retrieved from [Link]
-
Wikipedia. (2024). Glycolysis. Retrieved from [Link]
-
Elabscience. (n.d.). Dihydroxyacetone Phosphate (DHAP) Fluorometric Assay Kit (E-BC-F151). Retrieved from [Link]
-
Zhang, L., et al. (2023). Dihydroxyacetone phosphate accumulation leads to podocyte pyroptosis in diabetic kidney disease. PubMed Central. Retrieved from [Link]
-
Szeto, S. S., et al. (2015). Extraction parameters for metabolomics from cell extracts. PubMed Central. Retrieved from [Link]
-
Clifton, M. C., & Snell, E. A. (2012). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. PubMed Central. Retrieved from [Link]
-
Elabscience. (n.d.). Glycerol-3-phosphate (G3P) Fluorometric Assay Kit (E-BC-F081). Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Molecular Biology for coupled-enzyme assay. Retrieved from [Link]
-
Antignac, J. P., et al. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. ResearchGate. Retrieved from [Link]
-
Antignac, J. P., et al. (2019). Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems. PubMed Central. Retrieved from [Link]
-
Shapiro, A. B. (2017). Response to "Help with coupled enzymatic assay?". ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Research Facility, University of Massachusetts. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]
-
IGNOU. (n.d.). Coupled Enzyme Assay Using Glucose 6-Phosphate Dehydrogenase as Coupling Enzyme - Assay of Hexokinase. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). Glycerol-3-phosphate Dehydrogenase Assay (GPDH). Retrieved from [Link]
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Application Note: Dihydroxyacetone Phosphate in Metabolic Flux Analysis using 13C Labeling
For: Researchers, scientists, and drug development professionals.
Introduction: The Centrality of Dihydroxyacetone Phosphate in Metabolic Networks
Dihydroxyacetone phosphate (DHAP) is a pivotal metabolite in central carbon metabolism, positioned at the crossroads of glycolysis and the pentose phosphate pathway (PPP), as well as being a direct precursor for lipid synthesis.[1] This strategic location makes the analysis of its isotopic labeling patterns in 13C tracer experiments a powerful tool for dissecting cellular metabolic phenotypes. 13C Metabolic Flux Analysis (13C-MFA) is a technique that utilizes stable isotope-labeled substrates to trace the flow of atoms through metabolic pathways.[2][3] By measuring the mass isotopomer distribution (MID) of key metabolites like DHAP, researchers can quantify the rates (fluxes) of interconnected biochemical reactions.[2][4]
This application note provides a comprehensive guide to leveraging DHAP as a key indicator in 13C-MFA studies. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and outline the data analysis workflow, empowering researchers to gain deeper insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.
Theoretical Framework: Why DHAP Labeling is so Informative
The unique position of DHAP allows its labeling pattern to report on the relative activities of several key pathways. When cells are fed a 13C-labeled glucose tracer, the resulting MID of DHAP is a direct consequence of the routes taken by the carbon atoms.
-
Glycolysis vs. Pentose Phosphate Pathway (PPP): The oxidative phase of the PPP decarboxylates glucose-6-phosphate, leading to a different labeling pattern in the resulting triose phosphates (DHAP and glyceraldehyde-3-phosphate) compared to the direct glycolytic cleavage of fructose-1,6-bisphosphate. By analyzing the specific mass shifts in DHAP, the flux through the PPP relative to glycolysis can be accurately determined.[5]
-
Reversibility of Reactions: The degree of isotopic scrambling in DHAP can also reveal the reversibility of upstream reactions, such as those catalyzed by aldolase and transketolase.
The choice of 13C-labeled glucose tracer is critical for maximizing the information obtained from DHAP labeling. For instance:
-
[1,2-13C]glucose: This tracer is particularly useful for resolving the flux through the oxidative PPP. The loss of the C1 carbon in the PPP results in a distinct labeling pattern in DHAP compared to glycolysis.
-
[U-13C]glucose: A uniformly labeled glucose tracer provides a comprehensive view of carbon transitions and is valuable for assessing overall pathway engagement and identifying contributions from other carbon sources.[6]
Experimental Workflow for 13C-MFA Targeting DHAP
A successful 13C-MFA experiment hinges on careful planning and execution. The following workflow provides a robust framework for studies focusing on DHAP.
Figure 1: A generalized experimental workflow for 13C-MFA focusing on DHAP analysis.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.
1. Cell Seeding and Growth:
- Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.
- Allow cells to adhere and grow for 24-48 hours in standard culture medium. The goal is to achieve a consistent metabolic state across all samples.
2. Isotopic Tracer Introduction:
- Prepare fresh culture medium containing the desired 13C-labeled glucose tracer (e.g., 25 mM [1,2-13C]glucose or [U-13C]glucose). Ensure the concentration of other essential nutrients is consistent with the standard medium.
- Aspirate the standard medium from the cells and gently wash once with pre-warmed phosphate-buffered saline (PBS).
- Immediately add the 13C-labeling medium to the cells.
- Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached. This time should be optimized for the specific cell line and experimental conditions, but is typically in the range of 6-24 hours.
Protocol 2: Metabolic Quenching and Metabolite Extraction
Rapidly halting all enzymatic activity is crucial for accurately capturing the intracellular metabolite profile. This protocol is optimized for polar, phosphorylated metabolites like DHAP.
1. Quenching:
- Prepare a quenching solution of 60% methanol in water, pre-chilled to -40°C.
- At the end of the labeling period, aspirate the 13C-labeling medium.
- Immediately add the ice-cold quenching solution to each well to arrest metabolism.
- Place the culture plates on a dry ice/ethanol bath to ensure rapid and complete quenching.
2. Metabolite Extraction:
- Scrape the quenched cells from the plate in the presence of the quenching solution.
- Transfer the cell suspension to a pre-chilled microcentrifuge tube.
- Perform a series of three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
- Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube.
- Store the extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Dihydroxyacetone Phosphate
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of DHAP and its isotopomers.
1. Chromatographic Separation:
- Column: A reversed-phase C8 or C18 column is suitable for separating DHAP from its isomer, glyceraldehyde-3-phosphate.[7]
- Mobile Phase: Use an ion-pairing reagent such as tributylamine in the mobile phase to improve the retention and separation of the highly polar DHAP.[7] A typical gradient would involve an aqueous phase with the ion-pairing agent and an organic phase (e.g., acetonitrile or methanol).
- Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve the best peak shape and separation.
2. Mass Spectrometry Detection:
- Ionization: Use negative mode electrospray ionization (ESI) for the detection of the negatively charged DHAP.
- Detection Mode: Employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of DHAP isotopomers. This involves monitoring specific precursor-to-product ion transitions for each isotopomer (M+0, M+1, M+2, M+3, etc.).
- Mass Transitions: The precursor ion for unlabeled DHAP (M+0) is m/z 169. The specific product ions will depend on the collision energy and should be optimized empirically. For 13C-labeled DHAP, the precursor ions will be m/z 170 (M+1), 171 (M+2), and 172 (M+3).
Data Analysis and Interpretation
The raw LC-MS/MS data, consisting of peak areas for each DHAP isotopomer, must be processed and then used as input for flux analysis software.
Figure 2: A simplified workflow for 13C-MFA data analysis.
1. Data Correction:
- The raw peak areas must be corrected for the natural abundance of 13C (approximately 1.1%). Several software packages and online tools are available for this correction.[8]
2. Flux Calculation:
- The corrected MIDs of DHAP, along with those of other measured metabolites, are used as inputs for specialized 13C-MFA software such as INCA or Metran.[8][9][10][11]
- This software requires a defined metabolic network model that includes the biochemical reactions, atom transitions, and cellular compartments.
- The software then uses iterative algorithms to find the set of metabolic fluxes that best explains the experimentally measured MIDs.
3. Interpreting the Flux Map:
- The output is a flux map, which provides quantitative values for the rates of all reactions in the model.
- By comparing the flux maps of cells under different conditions (e.g., control vs. drug-treated), researchers can identify metabolic reprogramming events.
Table 1: Example Mass Isotopomer Distribution of DHAP after Labeling with [1,2-13C]glucose
| Isotopomer | Condition A (High Glycolysis) | Condition B (High PPP) |
| M+0 | 45% | 60% |
| M+1 | 5% | 20% |
| M+2 | 50% | 20% |
| M+3 | 0% | 0% |
Interpretation: In Condition B, the increased fraction of M+1 DHAP is a clear indicator of elevated flux through the oxidative pentose phosphate pathway.
Troubleshooting and Considerations
-
Incomplete Quenching: If metabolism is not halted instantaneously, the measured MIDs will not reflect the true intracellular state. Ensure the quenching solution is sufficiently cold and the process is performed rapidly.
-
Metabolite Leakage: Some quenching methods can cause cell leakage. It is advisable to analyze the quenching solution for the presence of intracellular metabolites to assess the extent of leakage.
-
Isotopic Non-steady State: The assumption of isotopic steady state is fundamental to standard 13C-MFA. It is essential to perform time-course experiments to confirm that the labeling of key metabolites has reached a plateau.
-
Analytical Challenges: The analysis of phosphorylated sugars can be challenging due to their polarity and potential for degradation. Careful optimization of the LC-MS/MS method is critical. As an alternative, derivatization followed by GC-MS analysis can be considered.
Conclusion
The analysis of dihydroxyacetone phosphate isotopomers through 13C metabolic flux analysis offers a powerful lens through which to view the intricate workings of central carbon metabolism. By following the detailed protocols and data analysis workflows outlined in this application note, researchers can confidently quantify metabolic fluxes and uncover novel insights into cellular function in health and disease.
References
-
NPTEL-NOC IITM. (2019, May 6). 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
- Garg, U., & Al-Kofahi, M. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Methods in molecular biology (Clifton, N.J.), 1378, 89–95.
-
Masakapalli, S. K. (2020, November 16). How to analyze 13C metabolic flux?. ResearchGate. Retrieved from [Link]
- Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 931799.
- Leighty, R. W., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 12, 154-162.
- Hollinshead, W. D., et al. (2019). [U-13C]glucose and [U-13C]glutamine tracing reveal metabolic pathways that support the growth of cancer cells. Cancer & metabolism, 7, 1.
- Crown, S. B., et al. (2015). The best single tracer for 13C metabolic flux analysis in Escherichia coli is [5-13C]glucose. Metabolic engineering, 32, 115-124.
- Neese, R. A., et al. (1995). Gluconeogenesis and intrahepatic triose phosphate flux in response to fasting or substrate loads. Application of the mass isotopomer distribution analysis technique with testing of assumptions and potential problems. The Journal of biological chemistry, 270(24), 14452–14466.
- Garg, U., & Al-Kofahi, M. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. In Methods in Molecular Biology (Vol. 1378, pp. 89-95). Humana Press.
- Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics (Oxford, England), 30(9), 1334–1335.
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Vanderbilt Center for Technology Transfer and Commercialization. (2014, December 16). INCA Product Demo [Video]. YouTube. [Link]
- Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.
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Taylor & Francis. (n.d.). Dihydroxyacetone phosphate – Knowledge and References. Retrieved from [Link]
- Ragavan, V., et al. (2020). INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis. Metabolic Engineering, 61, 285-296.
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Restek. (2022, June 8). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
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Application Notes and Protocols for Investigating Triosephosphate Isomerase Deficiency with Dihydroxyacetone Phosphate
Introduction: The Central Role of Dihydroxyacetone Phosphate in Triosephosphate Isomerase Deficiency
Triosephosphate Isomerase (TPI) deficiency is a rare, autosomal recessive metabolic disorder with severe clinical manifestations, including chronic hemolytic anemia, progressive neuromuscular dysfunction, and increased susceptibility to infections.[1][2] This devastating disease is caused by mutations in the TPI1 gene, leading to a dysfunctional or unstable TPI enzyme.[1] The TPI enzyme is a cornerstone of glycolysis, catalyzing the reversible isomerization of dihydroxyacetone phosphate (DHAP) to glyceraldehyde-3-phosphate (G3P).[1] This reaction is critical for efficient energy production.[3] In TPI deficiency, the impaired conversion of DHAP to G3P leads to a massive accumulation of DHAP within cells.[1] This accumulation is not benign; DHAP is a reactive molecule that can spontaneously decompose to form methylglyoxal (MGO), a potent glycating agent.[4] The subsequent increase in MGO is thought to be a key driver of the cellular toxicity and multi-systemic symptoms observed in TPI deficiency, contributing to protein misfolding and oxidative stress.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biochemical consequences of TPI deficiency, with a specific focus on the central role of DHAP. We present detailed protocols for the enzymatic characterization of TPI, the culture and analysis of cellular models of TPI deficiency, and the quantification of key metabolites, DHAP and MGO. The methodologies are designed to be robust and self-validating, providing a framework for both fundamental research and the evaluation of potential therapeutic interventions.
Part 1: Biochemical Characterization of Triosephosphate Isomerase Activity
A fundamental step in studying TPI deficiency is the accurate measurement of TPI enzyme activity. This allows for the characterization of residual enzyme function in patient-derived samples or the kinetic analysis of recombinant wild-type and mutant TPI. The most common method is a coupled spectrophotometric assay.
Principle of the Coupled Spectrophotometric Assay
This assay measures the conversion of DHAP to G3P. Since neither DHAP nor G3P has a strong absorbance in the UV-visible range, the reaction is coupled to a second reaction that does produce a measurable change in absorbance. Specifically, the G3P produced by TPI is immediately utilized by the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which reduces NAD+ to NADH. The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.
Expert Insight: The key to a successful coupled assay is ensuring that the coupling enzyme (GAPDH) is present in excess and is not rate-limiting. This ensures that the measured rate of NADH production is directly proportional to the activity of TPI.
Protocol 1: Spectrophotometric Assay for TPI Activity
This protocol is designed for measuring TPI activity in purified enzyme preparations or cell lysates in a 96-well plate format.
Materials:
-
Triethanolamine buffer (0.1 M, pH 7.6)
-
NADH (10 mM stock in triethanolamine buffer)
-
Glycerol-3-phosphate dehydrogenase (GDH)/Triosephosphate Isomerase (TPI) enzyme mix (commercially available or prepared in-house)
-
Dihydroxyacetone phosphate (DHAP) (50 mM stock in water)
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reaction Master Mix Preparation: For each reaction, prepare a master mix containing:
-
80 µL Triethanolamine buffer
-
2 µL NADH stock solution (final concentration 0.2 mM)
-
2 µL GDH/TPI enzyme mix
-
-
Sample Preparation:
-
For purified enzyme, dilute to the desired concentration in triethanolamine buffer.
-
For cell lysates, prepare by homogenizing cells in a suitable lysis buffer and centrifuge to clarify. The supernatant is the sample.
-
-
Assay Execution:
-
Add 10 µL of the sample (or buffer for a blank) to each well of the 96-well plate.
-
Add 84 µL of the Reaction Master Mix to each well.
-
Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of DHAP stock solution to each well (final concentration 5 mM).
-
Immediately start monitoring the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of the samples.
-
Calculate TPI activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min) / (ε * l) * (V_total / V_sample) * D Where:
-
ε (molar extinction coefficient of NADH) = 6220 M⁻¹cm⁻¹
-
l (path length) = typically adjusted to 1 cm for microplate readers
-
V_total = total reaction volume (104 µL)
-
V_sample = sample volume (10 µL)
-
D = dilution factor of the sample
-
Table 1: Example Kinetic Data for Wild-Type and Mutant TPI
| Enzyme | Km for DHAP (µM) | Vmax (U/mg) |
| Wild-Type TPI | 450 | 7500 |
| TPI Mutant (e.g., E105D) | 520 | 850 |
Part 2: Cellular Models for Investigating TPI Deficiency
Studying TPI deficiency in a relevant cellular context is crucial for understanding its pathophysiology and for testing potential therapeutics. Patient-derived fibroblasts and genetically engineered cell lines are invaluable tools for this purpose.
Protocol 2: Culture of TPI Deficient Patient-Derived Fibroblasts
Materials:
-
DMEM with high glucose, supplemented with 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.[6]
-
T-75 cell culture flasks
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Transfer the cells to a T-75 flask and incubate.
-
-
Cell Maintenance:
-
Change the culture medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., 1:3 or 1:4 split ratio).
-
Expert Insight: Primary patient fibroblasts have a limited lifespan in culture. It is critical to record the passage number and perform experiments at a consistent and low passage number to ensure reproducibility.
Part 3: Quantification of DHAP and Methylglyoxal in Cellular Models
The hallmark of TPI deficiency is the accumulation of DHAP and its toxic by-product, MGO. Accurate quantification of these metabolites is essential for disease modeling and drug screening. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Protocol 3: Metabolite Extraction from Cultured Fibroblasts
This protocol is optimized for the extraction of polar metabolites like DHAP and MGO.
Materials:
-
Ice-cold 80% Methanol / 20% Water (LC-MS grade)
-
Ice-cold 0.9% NaCl in LC-MS grade water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Harvesting:
-
Culture cells to the desired confluency in 6-well plates.
-
Place the plate on ice and aspirate the culture medium.
-
Quickly wash the cell monolayer twice with 1 mL of ice-cold 0.9% NaCl.[7]
-
Aspirate the final wash completely.
-
-
Metabolite Extraction:
-
Add 500 µL of ice-cold 80% methanol to each well.[8]
-
Use a cell scraper to detach the cells and suspend them in the methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.
-
Protocol 4: LC-MS/MS Quantification of DHAP and MGO
Principle:
For MGO, derivatization is required to improve its chromatographic retention and ionization efficiency. 1,2-diaminobenzene (DB) is a common derivatizing agent that reacts with MGO to form a stable quinoxaline derivative.[9] DHAP can be analyzed directly. Stable isotope-labeled internal standards for both analytes are crucial for accurate quantification.
Materials:
-
1,2-diaminobenzene (DB) solution (1 mg/mL in 0.1 M HCl)
-
Stable isotope-labeled internal standards ([¹³C₃]-MGO and [¹³C₃]-DHAP)
-
LC-MS grade water, acetonitrile, and formic acid
-
LC column suitable for polar analytes (e.g., HILIC or a mixed-mode column)
-
A triple quadrupole mass spectrometer
Procedure:
-
Sample Reconstitution and Derivatization (for MGO):
-
Reconstitute the dried metabolite extracts in 100 µL of 0.1 M HCl.
-
Add the internal standard mix.
-
Add 10 µL of DB solution.
-
Incubate at room temperature for 4 hours in the dark.
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample (for MGO) or the reconstituted underivatized sample (for DHAP) onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the analytes from other cellular components.
-
Optimize the mass spectrometer parameters (e.g., collision energy, fragmentor voltage) for each analyte and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Table 2: Example MRM Transitions for DHAP and Derivatized MGO
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DHAP | 169.01 | 78.96 |
| [¹³C₃]-DHAP | 172.02 | 81.97 |
| MGO-DB derivative | 145.08 | 92.05 |
| [¹³C₃]-MGO-DB derivative | 148.09 | 95.06 |
Data Analysis:
-
Generate a standard curve using known concentrations of the analytes and their internal standards.
-
Calculate the peak area ratio of the analyte to its internal standard for both the standards and the samples.
-
Quantify the concentration of DHAP and MGO in the samples by interpolating their peak area ratios on the standard curve.
-
Normalize the metabolite concentrations to the total protein content or cell number of the original sample.
Visualizations
Glycolytic Pathway and the Impact of TPI Deficiency
Caption: Glycolytic pathway highlighting the TPI-catalyzed step. In TPI deficiency, the block leads to DHAP accumulation and toxic MGO formation.
Experimental Workflow for Cellular Analysis
Caption: Workflow for the analysis of DHAP and MGO in cellular models of TPI deficiency.
References
-
Challenges in the Diagnosis and Management of Triosephosphate Isomerase Deficiency: A Case Report. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Triose Phosphate Isomerase Activity Colorimetric Assay Kit (#BN00894). (n.d.). Assay Genie. Retrieved January 24, 2026, from [Link]
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Triose Phosphate Isomerase Activity Colorimetric Assay Kit. (n.d.). Creative BioMart. Retrieved January 24, 2026, from [Link]
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Rabbani, N., & Thornalley, P. J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. Nature protocols, 9(8), 1969–1979. [Link]
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Vogt, A. S., et al. (2022). Murine model of triosephosphate isomerase deficiency with anemia and severe neuromuscular dysfunction. Disease models & mechanisms, 15(11), dmm049586. [Link]
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Basu, S. S., et al. (2014). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of visualized experiments : JoVE, (88), 51574. [Link]
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What are the optimal tissue culture growth conditions for Fibroblasts? (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
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Valentine, J. L., et al. (2021). A high content screening assay for small molecules that stabilize mutant triose phosphate isomerase (TPI) as treatments for TPI deficiency. SLAS discovery : advancing life sciences R & D, 26(10), 1319–1330. [Link]
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E. coli protein expression and purification V.1. (2019). protocols.io. Retrieved January 24, 2026, from [Link]
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Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]
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Pérez-Sánchez, L., et al. (2024). Methylglyoxal-Induced Modifications in Human Triosephosphate Isomerase: Structural and Functional Repercussions of Specific Mutations. International journal of molecular sciences, 25(20), 12217. [Link]
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Riedl, J., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis-Stability and Relative Sensitivity of Different Derivatives. Molecules (Basel, Switzerland), 23(11), 2999. [Link]
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Sharma, A., et al. (2013). A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I. PloS one, 8(2), e55567. [Link]
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Roland, B. P., et al. (2019). TPI deficiency: A case report and review of the literature. Neuromuscular disorders : NMD, 29(1), 38–42. [Link]
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Primary Human Fibroblast Cell Culture. (2019). protocols.io. Retrieved January 24, 2026, from [Link]
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(PDF) Methylglyoxal-Induced Modifications in Human Triosephosphate Isomerase: Structural and Functional Repercussions of Specific Mutations. (2024). ResearchGate. Retrieved January 24, 2026, from [Link]
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Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility. Retrieved January 24, 2026, from [Link]
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(PDF) Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]
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Ray, S., et al. (2012). Characterization of stress and methylglyoxal inducible triose phosphate isomerase (OscTPI) from rice. Plant signaling & behavior, 7(10), 1295–1303. [Link]
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Gulsuner, S., et al. (2022). Feasibility and limitations of cultured skin fibroblasts for germline genetic testing in hematologic disorders. American journal of hematology, 97(6), 739–747. [Link]
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Recombinant Human TPI1/TIM Protein (His Tag). (n.d.). Elabscience. Retrieved January 24, 2026, from [Link]
- Vafaie, M., et al. (2020). Triosephosphate Isomerase Deficiency: The First Case Report from I.R. Iran.
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Omondi, R. O., et al. (2023). Isotope Dilution nanoLC-MS/MS Quantitation of Methylglyoxal DNA-Protein Crosslinks: Formation and Repair in Human Cells. bioRxiv. [Link]
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Inactivation assays of triosephosphate isomerase (TPI) enzyme from G.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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Mammalian Cell Culture - Initiation and Maintenance of Cell Cultures. (n.d.). Frederick National Laboratory. Retrieved January 24, 2026, from [Link]
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Rodrigues, J. V., & Shakhnovich, E. I. (2019). Metabolite extraction and LC-MS Analysis of Metabolic Changes in Escherichia coli strains upon evolution. Bio-protocol, 9(18), e3362. [Link]
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D'Brot, A., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 405. [Link]
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THAWING AND CULTIVATION OF HUMAN FIBROBLASTS (Campisi Lab SOPs). (n.d.). Buck Institute. Retrieved January 24, 2026, from [Link]
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Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. (2018). Semantic Scholar. Retrieved January 24, 2026, from [Link]
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Nallamsetty, S., & Waugh, D. S. (2007). A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6 -maltose binding protein fusion tag. Nature protocols, 2(2), 383–391. [Link]
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Meyer, J. N., et al. (2011). Early mitochondrial dysfunction leads to altered redox chemistry underlying pathogenesis of TPI deficiency. Human molecular genetics, 20(10), 1947–1955. [Link]
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Cell line construction and maintenance for Lyso-IP and Endo-IP analysis of amyloid precursor protein processing, version 2. (2022). protocols.io. Retrieved January 24, 2026, from [Link]
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Schneider, A. S. (2000). Triosephosphate isomerase deficiency: historical perspectives and molecular aspects. Bailliere's best practice & research. Clinical haematology, 13(1), 119–140. [Link]
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Okado, A., et al. (2019). Quantitative Analysis of Methylglyoxal, Glyoxal and Free Advanced Glycation End-Products in the Plasma of Wistar Rats during the Oral Glucose Tolerance Test. Journal of nutritional science and vitaminology, 65(3), 244–250. [Link]
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El-Hajj, S., et al. (2019). Primary Human Fibroblasts in Culture Switch to a Myofibroblast-Like Phenotype Independently of TGF Beta. Cells, 8(7), 733. [Link]
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E. Coli protein expression protocol. (n.d.). Sandiego. Retrieved January 24, 2026, from [Link]
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sample preparation guideline for extraction of polar metabolites from adherent or. (n.d.). Retrieved January 24, 2026, from [Link]
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Liu, Y., et al. (2024). Generation and analysis of TPI deficiency zebrafish model. Yi chuan = Hereditas, 46(3), 263–272. [Link]
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Christensen, M. M. H., et al. (2019). ReactELISA Method for Quantifying Methylglyoxal Levels in Plasma and Cell Cultures. Redox biology, 26, 101252. [Link]
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Scheijen, J. L., et al. (2012). Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen. Clinica chimica acta; international journal of clinical chemistry, 413(1-2), 151–157. [Link]
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Application Notes and Protocols for the Extraction of Dihydroxyacetone Phosphate (DHAP) from a Cellular Matrix
Introduction: The Centrality of Dihydroxyacetone Phosphate in Cellular Metabolism
Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in cellular metabolism, situated at the crossroads of several fundamental biochemical pathways. As one of the two products generated from the cleavage of fructose 1,6-bisphosphate in glycolysis, DHAP is readily interconverted with glyceraldehyde 3-phosphate, thereby fueling energy production.[1] Beyond its role in glycolysis, DHAP is a critical precursor for the synthesis of lipids and glycerol, underscoring its importance in maintaining cellular structure and energy storage. Given its central role, the accurate quantification of intracellular DHAP levels provides a valuable snapshot of the metabolic state of cells, offering insights into cellular health, disease pathogenesis, and the efficacy of therapeutic interventions.
This comprehensive guide provides detailed protocols for the extraction of DHAP from a variety of cellular matrices, including mammalian, yeast, bacterial, and plant cells. We will delve into the rationale behind the selection of different extraction methodologies, offering a comparative analysis to empower researchers in choosing the optimal approach for their specific experimental needs. Furthermore, we will explore robust methods for the subsequent quantification of DHAP and provide a thorough troubleshooting guide to address common challenges encountered during the extraction process.
Core Principles of DHAP Extraction: A Balancing Act of Efficacy and Stability
The successful extraction of DHAP hinges on two primary objectives: the efficient lysis of cells to release intracellular metabolites and the immediate quenching of enzymatic activity to prevent the degradation or interconversion of DHAP. The turnover of phosphorylated metabolites like DHAP can be exceptionally rapid, necessitating swift and decisive action to preserve the in-situ metabolic profile.
Two predominant methodologies for the extraction of small, polar metabolites like DHAP are acid precipitation with perchloric acid (PCA) and solvent extraction using cold methanol or methanol/chloroform mixtures. The choice between these methods is often dictated by the specific cell type, the downstream analytical platform, and the desired scope of the metabolomic analysis.
Comparative Analysis of Extraction Methodologies
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Perchloric Acid (PCA) Extraction | Strong acid denatures and precipitates proteins and other macromolecules, releasing small soluble metabolites into the supernatant. | Rapid and effective quenching of enzymatic activity. High recovery of polar metabolites.[2] | Requires a neutralization step which can introduce salts into the sample. Can cause hydrolysis of some metabolites if not performed at low temperatures.[2] | Targeted analysis of polar metabolites, including phosphorylated sugars and nucleotides. |
| Cold Methanol Extraction | Cold organic solvent disrupts cell membranes and precipitates proteins while solubilizing small metabolites. | Milder than PCA, reducing the risk of metabolite degradation. Compatible with a broader range of downstream analytical techniques. | May be less efficient at quenching enzymatic activity compared to PCA. Can lead to leakage of intracellular metabolites if not performed correctly. | Broad-spectrum metabolomics studies, particularly when analyzing both polar and non-polar compounds. |
| Methanol/Chloroform Extraction | A biphasic extraction that separates polar metabolites into the aqueous phase and lipids into the organic phase. | Allows for the simultaneous extraction of both polar and non-polar metabolites from the same sample. | More complex and time-consuming than single-solvent methods. Potential for loss of some metabolites at the interface. | Comprehensive metabolomic and lipidomic analyses. |
Visualizing the DHAP Extraction Workflow
Caption: A generalized workflow for the extraction and quantification of DHAP from cellular samples.
Detailed Protocols for DHAP Extraction
The following protocols provide step-by-step instructions for extracting DHAP from various cell types. It is imperative that all steps are performed on ice, and reagents are pre-chilled to ensure effective quenching of metabolic activity.
Protocol 1: Perchloric Acid Extraction from Adherent Mammalian Cells
This protocol is adapted for the robust extraction of DHAP from adherent mammalian cells and is particularly well-suited for subsequent enzymatic or mass spectrometry-based analysis.[3]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 6% (v/v), ice-cold
-
Potassium bicarbonate (KHCO₃), 2M, ice-cold
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Aspirate the culture medium from the adherent cells.
-
Quickly wash the cell monolayer twice with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 6% PCA to the plate.
-
Scrape the cells from the surface of the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by adding 2M KHCO₃ dropwise while vortexing gently. Monitor the pH until it reaches 6.5-7.0.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the precipitated potassium perchlorate.
-
Transfer the neutralized supernatant to a new tube for immediate analysis or store at -80°C.
Protocol 2: Cold Methanol Extraction from Suspension Yeast Cells (e.g., Saccharomyces cerevisiae)
This protocol is optimized for the extraction of DHAP from yeast cells, which possess a robust cell wall.[4]
Materials:
-
60% Methanol in water, pre-chilled to -40°C
-
Boiling 75% ethanol in water
-
Glass beads (0.5 mm diameter), acid-washed and pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Rapidly harvest yeast cells from the culture medium by centrifugation at 3,000 x g for 2 minutes at 4°C.
-
Immediately resuspend the cell pellet in 5 volumes of -40°C 60% methanol.
-
Centrifuge at 3,000 x g for 2 minutes at 4°C and discard the supernatant.
-
To the cell pellet, add 1 mL of boiling 75% ethanol and an equal volume of pre-chilled glass beads.
-
Vortex vigorously for 1 minute, followed by incubation at 95°C for 3 minutes. Repeat this step twice.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
The extract can be dried down under a stream of nitrogen or in a vacuum concentrator and resuspended in an appropriate buffer for analysis.
Protocol 3: Metabolite Extraction from Bacterial Cells (e.g., Escherichia coli)
This protocol is a general method for the extraction of metabolites from Gram-negative bacteria like E. coli. For Gram-positive bacteria, an additional enzymatic lysis step (e.g., with lysozyme) may be required.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile:Methanol:Water (40:40:20 v/v/v), pre-chilled to -20°C
-
Refrigerated centrifuge
Procedure:
-
Harvest bacterial cells from the culture by centrifugation at 5,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of pre-chilled acetonitrile:methanol:water solution.
-
Incubate at -20°C for 20 minutes to precipitate proteins and extract metabolites.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis or storage at -80°C.
Protocol 4: DHAP Extraction from Plant Tissues (e.g., Arabidopsis thaliana)
This protocol is suitable for the extraction of DHAP from plant tissues, which requires mechanical disruption to break down the rigid cell walls.[5]
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Perchloric acid (PCA), 6% (v/v), ice-cold
-
Potassium bicarbonate (KHCO₃), 2M, ice-cold
-
Refrigerated centrifuge
Procedure:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolism.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-chilled tube and add 1 mL of ice-cold 6% PCA per 100 mg of tissue.
-
Vortex thoroughly and incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 2M KHCO₃ as described in Protocol 1.
-
Centrifuge to remove the potassium perchlorate precipitate and collect the supernatant for analysis.
Quantification of Dihydroxyacetone Phosphate
Following extraction, the concentration of DHAP in the cellular extract can be determined using several robust methods.
Enzymatic Assay
A common and reliable method for DHAP quantification is a coupled enzymatic assay. This assay utilizes the enzyme glycerol-3-phosphate dehydrogenase (GPDH), which catalyzes the conversion of DHAP to glycerol-3-phosphate in the presence of NADH. The oxidation of NADH to NAD+ results in a decrease in absorbance at 340 nm, which is directly proportional to the amount of DHAP present in the sample.[6][7]
Principle of the Enzymatic Assay:
DHAP + NADH + H⁺ ---(GPDH)--> Glycerol-3-Phosphate + NAD⁺
Commercially available kits, such as those from Sigma-Aldrich (MAK275) and Abcam (ab197003), provide a convenient and sensitive platform for this assay, often with a fluorometric readout for enhanced sensitivity.[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)
For high-throughput and highly specific quantification of DHAP, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers superior sensitivity and the ability to simultaneously measure multiple metabolites.
Typical LC-MS/MS Parameters for DHAP Analysis:
| Parameter | Typical Setting |
| Chromatography | Reversed-phase ion-pairing chromatography or HILIC |
| Column | C18 column (for ion-pairing) or Amide column (for HILIC) |
| Mobile Phase A | Aqueous buffer with an ion-pairing agent (e.g., tributylamine) or high organic content for HILIC |
| Mobile Phase B | Acetonitrile or Methanol |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 169.01 |
| Product Ion (m/z) | 79.00 (PO₃⁻) or 97.00 (H₂PO₄⁻) |
Troubleshooting Common Issues in DHAP Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low DHAP Yield | Incomplete cell lysis. | Ensure thorough mechanical disruption (e.g., bead beating for yeast) or use appropriate lytic enzymes. |
| Inefficient quenching of metabolism. | Perform all steps rapidly and on ice. Use pre-chilled reagents. For adherent cells, consider in-plate quenching with cold solvent before scraping. | |
| DHAP degradation. | Avoid prolonged exposure to harsh acidic or basic conditions. Analyze samples promptly or store at -80°C. | |
| High Variability Between Replicates | Inconsistent cell numbers. | Normalize metabolite levels to cell number, protein content, or DNA content. |
| Incomplete removal of macromolecules. | Ensure complete precipitation and careful separation of the supernatant after centrifugation. | |
| Interference in Downstream Assays | Residual perchlorate ions. | Ensure complete precipitation of potassium perchlorate after neutralization. |
| High salt concentration. | Consider a desalting step (e.g., solid-phase extraction) if necessary for your analytical platform. |
Conclusion: Ensuring Data Integrity through Methodological Rigor
The accurate measurement of dihydroxyacetone phosphate is a critical component of metabolic research, providing a window into the intricate workings of cellular energy and lipid metabolism. The protocols and guidelines presented in this document are designed to equip researchers with the necessary tools to obtain reliable and reproducible data. By understanding the underlying principles of each extraction method and adhering to meticulous experimental technique, scientists can confidently interrogate the metabolic landscape of their chosen biological system.
References
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Canelas, A. B., Ras, C., ten Pierick, A., van Dam, J. C., Heijnen, J. J., & van Gulik, W. M. (2008). Leakage-free rapid quenching technique for yeast metabolomics. Metabolomics, 4(3), 226–239. [Link]
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Dietmair, S., Timmins, M., Gray, P., Nielsen, L. K., & Krömer, J. O. (2010). A simplified quenching and extraction method for adherent mammalian cells for metabolomics. Metabolomics, 6(4), 539–549. [Link]
-
Dunn, W. B., Broadhurst, D., Begley, P., Zelena, E., Francis-McIntyre, S., Anderson, N., ... & Kell, D. B. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry. Nature protocols, 6(7), 1060–1083. [Link]
-
Kou, J., Liu, S., & Glick, B. R. (2019). A simplified method for the extraction of intracellular metabolites from bacteria. Journal of microbiological methods, 163, 105651. [Link]
-
Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature protocols, 1(1), 387–396. [Link]
-
Rabinowitz, J. D., & Kimball, E. (2007). Acidic acetonitrile for cellular metabolome extraction from E. coli. Analytical chemistry, 79(16), 6167–6173. [Link]
-
Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). A comparison of methods for the extraction of intracellular metabolites from CHO-K1 cells. Analytical biochemistry, 417(1), 1–8. [Link]
-
Perchloric acid extraction protocol. Metabolomics Workbench. [Link]
-
Glycerol-3-phosphate Dehydrogenase Assay (GPDH). ScienCell Research Laboratories. [Link]
-
Perchloric acid starch / metabolite extraction for Arabidopsis. [Link]
-
Glycolysis. Wikipedia. [Link]
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- 4. biorxiv.org [biorxiv.org]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Leveraging Dihydroxyacetone Phosphate (DHAP) in the Study of Glycerophospholipid Biosynthesis
Audience: Researchers, scientists, and drug development professionals in lipid biology and metabolic diseases.
Introduction: The Centrality of DHAP in Lipid Architecture
Glycerophospholipids are the fundamental building blocks of cellular membranes and play critical roles in cell signaling, energy storage, and protein function.[1] The de novo synthesis of these essential lipids originates from simple precursors derived from glycolysis, with dihydroxyacetone phosphate (DHAP) representing a key metabolic node.[2][3] While the glycerol-3-phosphate (G3P) pathway is a major route for glycerophospholipid synthesis, the DHAP pathway is indispensable, particularly for the biosynthesis of ether lipids (plasmalogens) and for contributing to the overall phosphatidic acid (PA) pool in various tissues.[4][5][6]
Understanding the enzymatic steps and regulatory mechanisms that govern the incorporation of DHAP into complex lipids is crucial for elucidating the pathophysiology of numerous metabolic disorders, including obesity, diabetes, and rare genetic diseases like rhizomelic chondrodysplasia punctata (RCDP).[7][8] This guide provides an in-depth exploration of how DHAP and its analogs can be employed as powerful tools to dissect the glycerophospholipid biosynthesis pathway, with a focus on robust, validated experimental protocols.
The DHAP-Dependent Glycerophospholipid Biosynthesis Pathway
The journey from the glycolytic intermediate DHAP to the central lipid precursor, phosphatidic acid (PA), involves a distinct set of enzymatic reactions primarily localized to the peroxisome and the endoplasmic reticulum. This pathway operates in parallel with the more widely known G3P pathway.
The initial and rate-limiting step is the acylation of DHAP by Dihydroxyacetonephosphate Acyltransferase (DHAPAT) .[8][9] This peroxisomal enzyme esterifies a fatty acyl-CoA to the DHAP backbone, forming acyl-DHAP.[4] This intermediate is then reduced by Acyl/Alkyl-DHAP Reductase in an NADPH-dependent reaction to yield 1-acyl-glycerol-3-phosphate, also known as lysophosphatidic acid (LPA).[10] From here, LPA merges with the products of the G3P pathway and is further acylated to form phosphatidic acid, the precursor for all major glycerophospholipid classes.[6][11]
Application Note I: In Vitro Characterization of DHAPAT Activity
Principle: The activity of DHAPAT, the gateway enzyme of the DHAP pathway, can be quantified by measuring the rate of formation of its product, acyl-DHAP. A common and highly sensitive method involves using a radiolabeled substrate, such as [¹⁴C] or [³H]-labeled Acyl-CoA, and measuring the incorporation of the radiolabel into the lipid product. The protocol described here is adapted from established methodologies for measuring DHAPAT in cellular lysates or purified enzyme preparations.[8][9]
Rationale for Experimental Design:
-
Source of Enzyme: DHAPAT is a peroxisomal enzyme.[4] For cellular studies, it is essential to prepare lysates that preserve peroxisomal integrity or to use subcellular fractionation to enrich for this organelle.
-
Substrates: Palmitoyl-CoA is a frequently used acyl donor substrate. The concentration of DHAP should be saturating to ensure the measured rate is dependent on enzyme concentration and not limited by substrate availability.
-
Separation Technique: Acyl-DHAP is anionic due to its phosphate group, while the unreacted Acyl-CoA substrate is also negatively charged. However, their differing hydrophobicities allow for separation using lipid extraction and thin-layer chromatography (TLC) or by binding the product to an ion-exchange matrix. A simpler method, detailed below, involves a coupled reaction where the acyl-DHAP product is further processed, and a final neutral product is quantified.[9]
Protocol 3.1: Coupled Radioenzymatic Assay for DHAPAT Activity
This protocol measures DHAPAT activity by coupling its reaction with a subsequent enzymatic step that uses a radioactive substrate, allowing for easier separation of product from reactants.[9]
Materials:
-
Enzyme Source: Cell lysate, peroxisome-enriched fraction, or purified DHAPAT.
-
DHAP (Sigma-Aldrich)
-
Palmitoyl-CoA (or other long-chain acyl-CoA)
-
Recombinant Alkyl-DHAP Synthase (ADPS)
-
[1-¹⁴C]Hexadecanol (radiolabeled long-chain fatty alcohol)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.2), 50 mM NaF, 0.1% (w/v) BSA.
-
Stop Solution: Chloroform:Methanol (2:1, v/v)
-
DEAE Cellulose Membranes (Whatman)
-
Scintillation Cocktail and Scintillation Counter
Procedure:
-
Enzyme Preparation: Prepare cell lysates by sonication or Dounce homogenization in a hypotonic buffer. Centrifuge to remove debris. Determine total protein concentration using a standard method (e.g., BCA assay).
-
Reaction Setup (Step 1: DHAPAT Reaction): In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 50 µL:
-
25 µL of 2x Assay Buffer
-
5 µL of 1 mM Palmitoyl-CoA
-
5 µL of 10 mM DHAP
-
5-10 µL of Enzyme Source (e.g., 20-50 µg of total protein)
-
Nuclease-free water to 50 µL.
-
-
Incubation: Incubate the mixture at 37°C for 30 minutes to allow for the formation of acyl-DHAP.
-
Reaction Setup (Step 2: ADPS Coupled Reaction):
-
To the reaction mixture from Step 3, add 5 µL of [1-¹⁴C]Hexadecanol (adjust specific activity to ~15,000 dpm/nmol).
-
Add 1 µL of purified recombinant ADPS (approx. 1 µM). ADPS will exchange the acyl group of acyl-DHAP with the radiolabeled fatty alcohol to produce [¹⁴C]alkyl-DHAP.
-
-
Time Course Sampling: Incubate at 37°C. At intervals (e.g., 0, 2, 5, 10, and 15 minutes), spot 10 µL aliquots of the reaction mixture onto separate, labeled DEAE cellulose membranes.
-
Washing: Immediately after spotting, wash the membranes 4 times with 100% ethanol to remove the unreacted, hydrophobic [¹⁴C]Hexadecanol. The charged product, [¹⁴C]alkyl-DHAP, will remain bound to the DEAE matrix.
-
Quantification: Allow the membranes to dry completely. Place each membrane in a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Controls (Self-Validation):
-
No Enzyme Control: Replace the enzyme source with buffer to measure background signal.
-
No DHAP Control: Omit DHAP from the reaction to confirm the substrate dependency.
-
Boiled Enzyme Control: Use heat-inactivated enzyme to ensure the measured activity is enzymatic.
-
Data Analysis:
-
Convert CPM to disintegrations per minute (DPM) using the counter's efficiency.
-
Calculate the nmol of product formed at each time point using the specific activity of the [1-¹⁴C]Hexadecanol.
-
Plot nmol of product formed versus time. The initial linear portion of the curve represents the reaction rate.
-
Calculate the specific activity as nmol of product formed per minute per mg of protein (nmol/min/mg).
Application Note II: Tracing DHAP into Cellular Lipids
Principle: To study the contribution of the DHAP pathway to overall glycerophospholipid synthesis in living cells, stable isotope or radiolabeled precursors that enter the DHAP pool can be used. By tracing the incorporation of these labels into downstream lipid species, researchers can quantify pathway flux and assess the impact of genetic or pharmacological perturbations.
Rationale for Experimental Design:
-
Choice of Labeled Precursor: While directly feeding cells labeled DHAP is difficult due to its charged nature and poor membrane permeability, precursors like labeled glycerol or glucose can be used.[2] Glycerol is converted to G3P and then oxidized to DHAP, while glucose enters glycolysis to produce DHAP.[2] Using precursors that label both pools requires careful interpretation, often in comparison with genetic models where one pathway is disabled.
-
Lipid Extraction: A robust lipid extraction method, such as the Bligh-Dyer or Folch procedure, is critical to efficiently recover all major lipid classes from the cells.
-
Analytical Technique: The choice of analytical method depends on the label used.
-
Radiolabels (e.g., [¹⁴C]glycerol): Lipids are separated by 2D-TLC, and spots corresponding to different lipid classes are scraped and quantified by scintillation counting.
-
Stable Isotopes (e.g., [¹³C₃]glycerol): Lipids are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS), which provides detailed information on the specific labeled lipid species produced.[7]
-
Protocol 4.1: Stable Isotope Tracing of DHAP Precursors into Glycerophospholipids
Materials:
-
Cultured cells (e.g., HEK293, HepG2, or primary fibroblasts)
-
Cell culture medium (e.g., DMEM without glucose or glycerol)
-
[U-¹³C₃]Glycerol or [U-¹³C₆]Glucose
-
PBS (Phosphate Buffered Saline)
-
Methanol, Chloroform, 0.9% NaCl solution
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and grow to ~80% confluency.
-
Labeling:
-
Wash cells once with PBS.
-
Replace the standard medium with a custom medium containing the stable isotope precursor (e.g., DMEM with 10% dialyzed FBS, 2 mM glutamine, and 100 µM [U-¹³C₃]Glycerol).
-
Incubate for a defined period (e.g., 4, 8, or 24 hours) to allow for label incorporation.
-
-
Cell Harvesting:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well to quench metabolism. Scrape the cells and transfer the cell suspension to a glass tube.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the 1 mL methanol suspension, add 0.5 mL of chloroform. Vortex thoroughly.
-
Add another 0.5 mL of chloroform. Vortex.
-
Add 0.5 mL of 0.9% NaCl solution. Vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Sample Preparation and Analysis:
-
Reconstitute the dried lipid film in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1).
-
Analyze the samples using an LC-MS/MS method optimized for lipidomics. Monitor for the mass shift corresponding to the incorporation of ¹³C atoms in the glycerol backbone of various lipid classes.
-
-
Controls:
-
Unlabeled Control: Culture cells in parallel with unlabeled medium to establish the natural isotopic distribution and retention times for each lipid.
-
Time Zero Control: Harvest one set of cells immediately after adding the labeling medium to measure background levels.
-
Data Presentation and Interpretation:
The results from LC-MS/MS analysis can be presented to show the fractional contribution of the labeled precursor to the total pool of each lipid class. This "fractional new synthesis" provides a direct measure of pathway activity.
| Lipid Class | Total Ion Count (Unlabeled) | Total Ion Count (¹³C₃-labeled) | % New Synthesis |
| Phosphatidylcholine (PC) | 1.5 x 10⁷ | 6.8 x 10⁶ | 45.3% |
| Phosphatidylethanolamine (PE) | 8.2 x 10⁶ | 4.1 x 10⁶ | 50.0% |
| Phosphatidylinositol (PI) | 3.5 x 10⁶ | 1.2 x 10⁶ | 34.3% |
| Phosphatidic Acid (PA) | 9.8 x 10⁵ | 6.1 x 10⁵ | 62.2% |
% New Synthesis = (Labeled Ion Count / (Labeled + Unlabeled Ion Count)) * 100
An increase or decrease in the % new synthesis of specific lipid classes upon drug treatment or in a disease model can reveal critical points of metabolic regulation or dysfunction.
Concluding Remarks
Dihydroxyacetone phosphate is more than a simple glycolytic intermediate; it is a critical precursor whose entry into lipid metabolism provides a unique avenue for investigating glycerophospholipid synthesis. The protocols and applications detailed in this guide offer a robust framework for researchers to probe the activity of the DHAP pathway, both in isolated systems and in the complex environment of a living cell. By carefully applying these techniques, scientists can gain deeper insights into the regulation of lipid homeostasis and identify novel therapeutic targets for a range of metabolic diseases.
References
-
Wikipedia. (n.d.). Dihydroxyacetone phosphate. Retrieved from [Link]
-
Racenis, P. V., et al. (1992). The acyl dihydroxyacetone phosphate pathway enzymes for glycerolipid biosynthesis are present in the yeast Saccharomyces cerevisiae. Journal of Bacteriology, 174(17), 5702–5710. Available at: [Link]
-
Catalyst University. (2015). Biochemistry | Biosynthesis of Phosphatidate from DHAP & Glycerol. YouTube. Available at: [Link]
-
Moof University. (2015). Glycerophospholipid Synthesis (Part 1 of 4) - Introduction. YouTube. Available at: [Link]
-
Malaria Parasite Metabolic Pathways. (n.d.). Enzymes involved in glycerophospholipid synthesis. Retrieved from [Link]
-
Paiardini, A., et al. (2016). Recombinant human dihydroxyacetonephosphate acyl-transferase characterization as an integral monotopic membrane protein. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(11), 1753-1762. Available at: [Link]
-
de Souza, W., et al. (2022). The Importance of Glycerophospholipid Production to the Mutualist Symbiosis of Trypanosomatids. Pathogens, 11(1), 41. Available at: [Link]
-
ResearchGate. (n.d.). Lipid metabolism in the liver [DHAP: dihydroxyacetone phosphate; TAG: triacylglycerols...] [Image]. Available at: [Link]
-
Amsterdam UMC. (n.d.). Dihydroxyacetone-phosphate acyltransferase (DHAPAT). Retrieved from [Link]
-
Wanders, R. J., et al. (1992). Measurement of dihydroxyacetone-phosphate acyltransferase (DHAPAT) in chorionic villous samples, blood cells and cultured cells. Journal of Inherited Metabolic Disease, 15(3), 385–391. Available at: [Link]
-
Reactome. (n.d.). Glycerophospholipid biosynthesis. Retrieved from [Link]
-
Zomer, A. W., et al. (2000). The dihydroxyacetonephosphate pathway for biosynthesis of ether lipids in Leishmania mexicana promastigotes. The Biochemical journal, 350 Pt 2(Pt 2), 471–478. Available at: [Link]
-
Jacquemyn, J., et al. (2017). Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum. Traffic, 18(11), 687-699. Available at: [Link]
-
Chaignon, P., et al. (2019). Chemical and Metabolic Controls on Dihydroxyacetone Metabolism Lead to Suboptimal Growth of Escherichia coli. Applied and Environmental Microbiology, 85(15), e00742-19. Available at: [Link]
-
PubChem. (n.d.). Glycerophospholipid biosynthesis. Retrieved from [Link]
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- 5. The dihydroxyacetonephosphate pathway for biosynthesis of ether lipids in Leishmania mexicana promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dihydroxyacetone Phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Measurement of dihydroxyacetone-phosphate acyltransferase (DHAPAT) in chorionic villous samples, blood cells and cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recombinant human dihydroxyacetonephosphate acyl-transferase characterization as an integral monotopic membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The acyl dihydroxyacetone phosphate pathway enzymes for glycerolipid biosynthesis are present in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Application Note: High-Throughput Screening of Enzymes Using Dihydroxyacetone Phosphate
<
I. Introduction: The Central Role of DHAP in Enzyme Screening
High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme engineering, enabling the rapid evaluation of vast libraries of compounds or enzyme variants.[1][2] Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate involved in numerous cellular pathways, including glycolysis, gluconeogenesis, and lipid synthesis.[3][4] Its position as a substrate for several key enzyme classes, most notably aldolases and triosephosphate isomerase, makes it an invaluable tool for developing robust HTS assays.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for high-throughput screening of enzymes using DHAP. We will delve into the underlying biochemistry, provide detailed, field-proven protocols, and explain the rationale behind key experimental choices to ensure the development of self-validating and reliable screening systems.
Enzymes of Interest for DHAP-Based HTS
Several classes of enzymes can be targeted using DHAP-centric assays. The primary targets include:
-
Fructose-1,6-bisphosphate Aldolase (ALDOA): This glycolytic enzyme catalyzes the reversible cleavage of fructose-1,6-bisphosphate (FBP) into DHAP and glyceraldehyde-3-phosphate (GAP).[6] Aberrant ALDOA activity is implicated in various cancers, making it a significant therapeutic target.[7][8]
-
Triosephosphate Isomerase (TPI): TPI interconverts DHAP and GAP, playing a crucial role in glycolysis.[3] TPI deficiency is a severe metabolic disorder, and the enzyme is a target for antiparasitic drug development.[9]
-
Glycerol-3-phosphate Dehydrogenase (GPDH): This enzyme catalyzes the reversible conversion of DHAP to glycerol-3-phosphate (G3P), linking carbohydrate and lipid metabolism.[10]
-
DHAP-Dependent Aldolases: This broader class of enzymes uses DHAP as a donor substrate for stereoselective carbon-carbon bond formation, a valuable process in synthetic chemistry.[11][12] Screening for novel or improved aldolases is of great interest for biocatalysis.
II. Assay Principles: Designing a Robust DHAP-Based HTS Campaign
A successful HTS campaign relies on a robust and reliable assay.[13][14] For DHAP-utilizing enzymes, coupled enzyme assays are the most common and effective approach. These assays link the consumption or production of DHAP to a readily detectable signal, typically a change in absorbance or fluorescence.[15]
The Logic of Coupled Enzyme Assays
The core principle involves a primary enzymatic reaction of interest and one or more subsequent (coupling) enzymatic reactions that produce a measurable signal. The rate of signal generation is directly proportional to the activity of the primary enzyme, provided the coupling enzymes are not rate-limiting.
A classic example is the screening for inhibitors of Fructose-1,6-bisphosphate Aldolase (ALDOA). The reaction proceeds as follows:
-
Primary Reaction (ALDOA): Fructose-1,6-bisphosphate → DHAP + GAP
-
Coupling Reaction 1 (TPI): GAP → DHAP (This step ensures all triose phosphates are converted to DHAP for the next reaction)
-
Coupling Reaction 2 (GPDH): DHAP + NADH + H⁺ → Glycerol-3-phosphate + NAD⁺
In this scheme, the activity of ALDOA is monitored by the decrease in NADH concentration, which can be measured by the change in absorbance at 340 nm.[5]
Visualization of the ALDOA Coupled Assay Workflow
Caption: Coupled enzyme assay for ALDOA activity measurement.
Key Considerations for Assay Development
-
Enzyme and Substrate Concentrations: Understanding the Michaelis-Menten kinetics of your target enzyme is crucial.[16][17] Substrate concentrations should ideally be at or near the Km value to ensure the assay is sensitive to competitive inhibitors. Coupling enzymes should be in excess to ensure they are not rate-limiting.
-
Choice of Detection Method:
-
Absorbance-based assays: Monitoring NADH at 340 nm is a classic, cost-effective method. However, it can be prone to interference from colored compounds in screening libraries.[7]
-
Fluorescence-based assays: These assays offer higher sensitivity and are less susceptible to color interference.[3][7] Commercially available kits can detect NADH or its products with a fluorescent probe.[3][7]
-
Luminescence-based assays: These provide the highest sensitivity and a wide dynamic range, making them excellent for HTS.[8]
-
-
Assay Validation: Before embarking on a large-scale screen, the assay must be validated. Key statistical parameters to determine are the Z'-factor and the signal-to-background ratio. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[18]
III. Detailed Protocols for DHAP-Based HTS
The following protocols are designed for a 96- or 384-well plate format, common in HTS.[19]
Protocol 1: HTS for Fructose-1,6-bisphosphate Aldolase (ALDOA) Inhibitors
This protocol utilizes the coupled enzyme system described in Section II to identify inhibitors of ALDOA by monitoring NADH consumption.
Materials and Reagents:
| Reagent | Supplier | Recommended Final Concentration |
| Human Recombinant ALDOA | Sigma-Aldrich | 5-10 µg/mL |
| Fructose-1,6-bisphosphate (FBP) | Sigma-Aldrich | 50 µM |
| Triosephosphate Isomerase (TPI) | Sigma-Aldrich | 10 µg/mL |
| Glycerol-3-phosphate Dehydrogenase (GPDH) | Sigma-Aldrich | 1 µg/mL |
| β-Nicotinamide adenine dinucleotide (NADH) | Sigma-Aldrich | 200 µM |
| Tris-HCl Buffer (pH 7.5) | Thermo Fisher | 50 mM |
| Test Compounds (in DMSO) | In-house/Commercial | 10 µM (example) |
| 384-well UV-transparent plates | Corning | N/A |
Step-by-Step Methodology:
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of test compounds (dissolved in DMSO) into the wells of a 384-well plate. For control wells, dispense 1 µL of DMSO (for 0% inhibition) and 1 µL of a known ALDOA inhibitor (for 100% inhibition).
-
Enzyme Mix Preparation: Prepare a master mix containing ALDOA, TPI, and GPDH in Tris-HCl buffer.
-
Enzyme Addition: Dispense 20 µL of the enzyme mix into each well of the plate containing the test compounds.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the ALDOA enzyme.
-
Substrate Mix Preparation: Prepare a master mix containing FBP and NADH in Tris-HCl buffer.
-
Reaction Initiation: Dispense 20 µL of the substrate mix into each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm. Read the absorbance every 30 seconds for 15-20 minutes at a controlled temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize the data using the control wells: % Inhibition = 100 * (1 - (V_compound - V_100%_inhibition) / (V_0%_inhibition - V_100%_inhibition)).
-
Identify "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
-
Protocol 2: HTS for Triosephosphate Isomerase (TPI) Activators or Inhibitors
This protocol screens for modulators of TPI by measuring the formation of GAP from DHAP, which is then used in a downstream reaction.
Materials and Reagents:
| Reagent | Supplier | Recommended Final Concentration |
| Recombinant TPI | Sigma-Aldrich | 1-5 µg/mL |
| Dihydroxyacetone phosphate (DHAP) | Sigma-Aldrich | 1 mM |
| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | Sigma-Aldrich | 10 µg/mL |
| NAD⁺ | Sigma-Aldrich | 1 mM |
| Sodium Arsenate | Sigma-Aldrich | 10 mM |
| HEPES Buffer (pH 7.4) | Thermo Fisher | 50 mM |
| Test Compounds (in DMSO) | In-house/Commercial | 10 µM (example) |
| 384-well UV-transparent plates | Corning | N/A |
Step-by-Step Methodology:
-
Compound Plating: Follow the same procedure as in Protocol 1.
-
Enzyme-Substrate Mix Preparation: Prepare a master mix containing TPI and DHAP in HEPES buffer.
-
Enzyme-Substrate Addition & Pre-incubation: Dispense 20 µL of the mix to each well and incubate for 15 minutes at room temperature.
-
Detection Mix Preparation: Prepare a master mix containing GAPDH, NAD⁺, and sodium arsenate in HEPES buffer. The arsenate is crucial as it uncouples the subsequent phosphorylation step, ensuring the reaction stops after NADH formation.
-
Reaction Initiation and Detection: Dispense 20 µL of the detection mix into each well.
-
Kinetic Reading: Immediately measure the increase in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis: Calculate the rate of NADH formation. For inhibitors, a decrease in the rate compared to controls indicates a hit. For activators, an increased rate indicates a hit.
Visualization of the TPI Coupled Assay Workflow
Caption: Coupled enzyme assay for TPI activity measurement.
IV. Data Interpretation and Hit Validation
Identifying a "hit" in the primary screen is only the first step. A rigorous validation process is essential to eliminate false positives and false negatives.
Typical Hit Validation Cascade:
-
Confirmation Screen: Re-test the initial hits in the same assay to confirm their activity.
-
Dose-Response Curves: Test confirmed hits at multiple concentrations to determine their potency (IC50 or EC50 values).
-
Orthogonal Assays: Use a different assay format (e.g., switching from absorbance to fluorescence) to confirm that the compound's activity is not an artifact of the primary assay technology.
-
Counter-Screens: Screen hits against the coupling enzymes alone to ensure they are not inhibiting these components of the assay system.
-
Biophysical and Mechanistic Studies: For promising, validated hits, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to the target enzyme and elucidate the mechanism of action.[6]
V. Conclusion
Dihydroxyacetone phosphate is a versatile and powerful substrate for the high-throughput screening of several important classes of enzymes. By leveraging well-designed coupled enzyme assays, researchers can efficiently screen large compound libraries to identify novel inhibitors or activators. The key to success lies in a thorough understanding of the enzyme kinetics, careful assay development and validation, and a systematic approach to hit confirmation. The protocols and principles outlined in this application note provide a solid foundation for establishing robust and reliable DHAP-based HTS campaigns, ultimately accelerating the pace of drug discovery and enzyme engineering.
VI. References
-
Guérard-Hélaine, C., de Berardinis, V., Besnard-Gonnet, M., et al. (2015). Genome Mining for Innovative Biocatalysts: New Dihydroxyacetone Aldolases for the Chemist's Toolbox. ResearchGate. Available at: [Link]
-
Bocanegra, J. A., et al. (2014). High-throughput Screening Methods Developed for Oxidoreductases. ResearchGate. Available at: [Link]
-
Scaal, A. (n.d.). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. LinkedIn. Available at: [Link]
-
Amerigo Scientific. (n.d.). High Throughput Screening Assay Kits. Available at: [Link]
-
Clariant. (2017). High Throughput Screening (HTS/HTE) Method Explained. YouTube. Available at: [Link]
-
ACS Publications. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ResearchGate. Available at: [Link]
-
Cho, E. J., et al. (2018). A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase. SLAS Discovery, 23(1), 75-83. Available at: [Link]
-
Schürmann, M., & Sprenger, G. A. (2001). Chemical and enzymatic routes to dihydroxyacetone phosphate. ResearchGate. Available at: [Link]
-
Johnson, K., et al. (2011). A Universal, Fully Automated High Throughput Screening Assay for Pyrophosphate and Phosphate Release from Enzymatic Reactions. ResearchGate. Available at: [Link]
-
An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. Available at: [Link]
-
Sivaprakasam, P. (2012). Basics of Enzymatic Assays for HTS. ResearchGate. Available at: [Link]
-
Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current opinion in biotechnology, 15(4), 314–322. Available at: [Link]
-
Sivaprakasam, P. (2012). Basics of enzymatic assays for HTS. Methods in molecular biology (Clifton, N.J.), 879, 79–96. Available at: [Link]
-
Schürmann, M., & Sprenger, G. A. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Applied microbiology and biotechnology, 75(4), 733–742. Available at: [Link]
-
Garcia-Alles, L. F., et al. (2004). Phosphoenolpyruvate- and ATP-dependent dihydroxyacetone kinases: covalent substrate-binding and kinetic mechanism. Biochemistry, 43(42), 13447–13458. Available at: [Link]
-
Kim, J. H., et al. (2025). Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase. Journal of Microbiology and Biotechnology. Available at: [Link]
-
Cho, E. J., et al. (2020). A Robust and Cost-Effective Luminescent-Based High-Throughput Assay for Fructose-1,6-Bisphosphate Aldolase A. SLAS discovery : advancing life sciences R & D, 25(6), 632–639. Available at: [Link]
-
Li, Y., et al. (2025). Discovery of aldolase A inhibitors via high-throughput screening assay based on an enzymatic coupling reaction. European journal of medicinal chemistry. Available at: [Link]
-
EurekAlert!. (2017). Assay to ID anticancer reagents targeting fructose-1,6-bisphosphate aldolase. Available at: [Link]
-
Griesbeck, S., et al. (2023). Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. Chemical Reviews. Available at: [Link]
-
Goran, M. I., et al. (2024). Dihydroxyacetone phosphate is a novel predictor of hepatic fibrosis in Latino adolescents with obesity. Journal of pediatric gastroenterology and nutrition. Available at: [Link]
-
Wang, Y., et al. (2024). Optimizing enzyme properties to enhance dihydroxyacetone production via methylglyoxal biosensor development. Biotechnology for biofuels and bioproducts, 17(1), 84. Available at: [Link]
-
Bio-Rad Laboratories. (2010). Enzyme Kinetics. YouTube. Available at: [Link]
-
ResearchGate. (2015). Triosephosphate isomerase from Fasciola hepatica : high-resolution crystal structure as a drug target. Available at: [Link]
-
Biomedical Research Service Center. (n.d.). BMR Glycerol-3-phosphate Dehydrogenase Assay Kit. Available at: [Link]
-
IOS Press. (n.d.). Advances in High-throughput Screening Methods for Drug Discovery in Biomedicine. Available at: [Link]
-
Xu, G., et al. (2020). High-Throughput Screening Method for Directed Evolution and Characterization of Aldol Activity of D-Threonine Aldolase. Catalysis Letters, 151(4), 1146-1154. Available at: [Link]
-
Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. Available at: [Link]
-
BioAssay Systems. (n.d.). HTS Reagents & Kits | High-Throughput Screening Reagents & Kits. Available at: [Link]
-
Khan, M., et al. (2023). Dynamics of two-step reversible enzymatic reaction under fractional derivative with Mittag-Leffler Kernel. PLOS ONE, 18(3), e0277806. Available at: [Link]
-
Taylor & Francis. (n.d.). Dihydroxyacetone phosphate – Knowledge and References. Available at: [Link]
-
Medscape. (2025). Aldolase: Reference Range, Interpretation, Collection and Panels. Available at: [Link]
-
R Discovery. (n.d.). Dihydroxyacetone Phosphate Research Articles - Page 1. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Available at: [Link]
-
Cho, E. J., et al. (2018). A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase. SLAS discovery, 23(1), 75–83. Available at: [Link]
-
Harris, T. K., & De la Cruz, J. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. ACS omega, 7(13), 11041–11050. Available at: [Link]
-
Antibodies-online.com. (n.d.). Fructose-1,6-Bisphosphate Aldolase ELISA Kits. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of aldolase A inhibitors via high-throughput screening assay based on an enzymatic coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Robust and Cost-Effective Luminescent-Based High-Throughput Assay for Fructose-1,6-Bisphosphate Aldolase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmrservice.com [bmrservice.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemical and enzymatic routes to dihydroxyacetone phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Basics of Enzymatic Assays for HTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. jackwestin.com [jackwestin.com]
- 18. Establishment of High-Throughput Screening Protocol Based on Isomerase Using Geobacillus sp. L-Rhamnose Isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High Throughput Screening Assay Kits - Amerigo Scientific [amerigoscientific.com]
Troubleshooting & Optimization
How to improve the stability of Dihydroxyacetone phosphate in solution
Welcome to the technical support guide for Dihydroxyacetone Phosphate (DHAP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of DHAP in solution. As a central intermediate in glycolysis and lipid biosynthesis, maintaining the integrity of DHAP is critical for reproducible and accurate experimental outcomes.[1][2][3] This guide provides in-depth, field-proven insights and protocols to help you navigate the inherent instability of this crucial metabolite.
Frequently Asked Questions (FAQs)
Q1: Why is my Dihydroxyacetone Phosphate (DHAP) solution unstable?
Dihydroxyacetone phosphate is known for its relatively low chemical stability in aqueous solutions.[4] The primary cause of degradation is a chemical elimination reaction where the phosphate group is released. This process is initiated by deprotonation and is sensitive to both temperature and pH.[4] Under neutral to slightly basic conditions, this degradation is accelerated, leading to the formation of methylglyoxal and inorganic phosphate, which can interfere with your experiments.[4][5]
Q2: What is the typical half-life of DHAP in solution?
The half-life of DHAP is highly dependent on the solution's temperature and pH. For instance, under neutral to slightly basic conditions, the approximate chemical half-life of DHAP is about 30 hours at 25°C (77°F) and drops to as low as 3 hours at 37°C (98.6°F).[4] This rapid degradation underscores the importance of proper storage and handling immediately prior to and during your experiments.
Q3: What are the ideal storage conditions for DHAP solutions?
To maximize stability, DHAP solutions should be prepared fresh whenever possible. If storage is necessary, follow these guidelines:
-
Short-Term (up to 1 month): Store aliquots at -20°C.[1][6][7]
-
Long-Term (up to 6 months): For maximum stability, store aliquots at -80°C.[1][7]
Always store solutions protected from light and moisture.[6][8] It is also crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[8] When preparing stock solutions, it is advisable to use ultrapure water and, for critical applications, filter-sterilize with a 0.22 µm filter before use.[1]
Q4: Can I use a commercially available salt form of DHAP?
Yes. Using a salt form, such as Dihydroxyacetone phosphate hemimagnesium hydrate, is often recommended as it can exhibit comparable biological activity while potentially offering better handling characteristics as a solid.[1] However, once dissolved, it is subject to the same instability issues as other forms of DHAP.
Troubleshooting Guide: DHAP Stability Issues
This guide is designed to help you diagnose and resolve common experimental problems arising from DHAP degradation.
Caption: Troubleshooting workflow for diagnosing DHAP instability.
Q: My DHAP-dependent enzymatic assay shows low or no activity.
-
Potential Cause: The most likely culprit is the degradation of your DHAP substrate. The half-life of DHAP can be as short as a few hours at 37°C, meaning a significant portion of the substrate may have degraded before or during your assay.[4]
-
Solution:
-
Prepare Fresh Substrate: Discard the old solution and prepare a new DHAP stock immediately before starting your experiment.
-
Use an Ice Bath: Keep your DHAP solution and reaction tubes on ice throughout the setup process to minimize thermal degradation.[8]
-
Buffer pH: If possible, perform your assay in a slightly acidic buffer (pH 6.0-6.8). DHAP is more stable at a lower pH. While enzyme optimal pH is a constraint, be aware that neutral or basic buffers (pH > 7.0) will accelerate DHAP degradation.[4]
-
Q: I'm observing high background or non-specific activity in my assay.
-
Potential Cause: DHAP degradation produces methylglyoxal, a reactive dicarbonyl species.[5] Methylglyoxal can react with proteins and other molecules in your sample, potentially leading to non-specific signals or enzyme inhibition, which can be misinterpreted as high background.
-
Solution:
-
Confirm DHAP Integrity: Before conducting your main experiment, run a quality control check on your DHAP stock (see protocol below).
-
Include a "No Enzyme" Control: Prepare a control reaction containing your DHAP solution and all other assay components except the enzyme. A high signal in this control points to interference from degradation products.
-
Reduce Incubation Time: Shorten the assay incubation time as much as possible to limit the extent of degradation during the experiment itself.
-
Best Practices & Protocols
Key Stability & Storage Parameters
This table summarizes the critical factors influencing DHAP stability for quick reference.
| Parameter | Recommendation | Rationale | Source(s) |
| Solution pH | Slightly acidic (e.g., pH 6.0-6.8) | Minimizes the rate of phosphate elimination, which is accelerated under neutral to basic conditions. | [4] |
| Working Temp. | Keep on ice (0-4°C) | Significantly slows the rate of chemical degradation. | [6][8] |
| Short-Term Storage | -20°C (up to 1 month) | Provides good stability for routine use. Avoids repeated freeze-thaw. | [1][7] |
| Long-Term Storage | -80°C (up to 6 months) | The gold standard for preserving the integrity of the stock solution over extended periods. | [1][7] |
| Half-Life | ~3 hours at 37°C | Highlights the extreme instability at physiological temperatures and the need for fresh solutions. | [4] |
| Half-Life | ~30 hours at 25°C | Demonstrates that significant degradation occurs even at room temperature. | [4] |
Protocol 1: Preparation of a Stabilized DHAP Stock Solution
This protocol outlines the steps for preparing a DHAP stock solution with improved stability for short-term storage.
-
Buffer Preparation: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer and adjust the pH to 6.5. The use of a slightly acidic buffer is key.
-
Weighing DHAP: Weigh the solid DHAP compound quickly to minimize exposure to atmospheric moisture, as it can be hygroscopic.[3]
-
Dissolution: Dissolve the DHAP in the cold (4°C) pH 6.5 MES buffer to your desired final concentration (e.g., 100 mM). Gently vortex to ensure complete dissolution. Always keep the vial on ice.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.
-
Storage: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, and then transfer them immediately to an -80°C freezer for long-term storage or -20°C for short-term storage.
Protocol 2: Monitoring DHAP Stability with a Coupled Enzyme Assay
This protocol provides a method to validate the concentration of active DHAP in your solution, ensuring your experiments start with a known quantity of viable substrate. This assay relies on the conversion of DHAP to L-glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase (GPDH), with the concurrent oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Triethanolamine buffer (100 mM, pH 7.6)
-
NADH solution (10 mM)
-
Glycerol-3-phosphate dehydrogenase (GPDH) enzyme
-
Your DHAP solution
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare the reaction mixture as follows:
-
950 µL of 100 mM Triethanolamine buffer (pH 7.6)
-
20 µL of 10 mM NADH solution
-
20 µL of your DHAP solution (or a dilution)
-
-
Initial Reading: Mix gently by pipetting and measure the initial absorbance at 340 nm (A_initial). This reading should be stable.
-
Initiate Reaction: Add 10 µL of GPDH to the cuvette to start the reaction.
-
Final Reading: Mix immediately and monitor the decrease in absorbance at 340 nm until the reading stabilizes (A_final). This indicates the reaction is complete.
-
Calculation: The change in absorbance (ΔA = A_initial - A_final) is directly proportional to the amount of DHAP consumed. The concentration can be calculated using the Beer-Lambert law (ε_NADH at 340 nm = 6220 M⁻¹cm⁻¹).
Concentration of DHAP (M) = (ΔA / 6220) * (Total Volume / Sample Volume)
By comparing the calculated concentration to the expected concentration, you can determine the percentage of active DHAP remaining in your solution.
DHAP Degradation Pathway
The primary non-enzymatic degradation pathway for DHAP involves the elimination of its phosphate group, leading to the formation of the toxic metabolite methylglyoxal.
Caption: DHAP degradation to Methylglyoxal via phosphate elimination.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 668, Dihydroxyacetone phosphate. Retrieved from [Link]
- Vander Jagt, D. L., & Hunsaker, L. A. (2003). Methylglyoxal metabolism and diabetic complications: Roles of aldose reductase, glyoxalase-I, betaine aldehyde dehydrogenase and 2-oxoaldehyde dehydrogenase. Chemico-Biological Interactions, 143-144, 341–351.
- Wang, Z. X., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Chemical Research in Toxicology, 35(5), 796-805.
-
Wikipedia. (n.d.). Dihydroxyacetone phosphate. Retrieved from [Link]
- Niles, A. L. (2021). Cyclic-FMN Is a Detectable, Putative Intermediate of FAD Metabolism. Biomolecules, 11(10), 1469.
- Gatenby, R. A., & Gillies, R. J. (2008). A microenvironmental model of carcinogenesis.
- Chaignaud, P., et al. (2019). Chemical and Metabolic Controls on Dihydroxyacetone Metabolism Lead to Suboptimal Growth of Escherichia coli. Applied and Environmental Microbiology, 85(14), e00542-19.
-
Wikipedia. (n.d.). Methylglyoxal pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylglyoxal metabolism in mammalian systems. DHAP, dihydroxyacetone phosphate. Retrieved from [Link]
- Anwar, S., et al. (2024). Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System. International Journal of Molecular Sciences, 25(4), 2293.
-
Let's Learn. (2023, October 24). Fate of Glucose at the End of Glycolysis and Steps in Glycolysis Pathway [Video]. YouTube. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]
- 3. CAS 57-04-5: Dihydroxyacetone phosphate | CymitQuimica [cymitquimica.com]
- 4. Methylglyoxal Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Isomeric Interference Between DHAP and G3P in LC-MS
Welcome to the technical support center for advanced metabolic analysis. As Senior Application Scientists, we understand that the accurate quantification of central carbon metabolites is critical for your research. One of the most persistent challenges in metabolomics is the differentiation of structural isomers, such as Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde-3-Phosphate (G3P). This guide provides in-depth troubleshooting and validated protocols to help you conquer this common analytical hurdle.
Frequently Asked Questions (FAQs)
Q1: What are DHAP and G3P, and why are they so difficult to analyze with LC-MS?
Answer: Dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P) are crucial three-carbon sugar phosphate intermediates in the central metabolic pathway of glycolysis.[1][2][3] They exist in equilibrium, readily interconverted by the enzyme triosephosphate isomerase (TPI).[4][5]
}
Q2: I'm not getting baseline separation. What are the primary chromatographic strategies I should consider?
Answer: When standard reversed-phase chromatography fails to retain these highly polar analytes, you must employ specialized techniques. The three most effective strategies are:
-
Ion-Pairing Reversed-Phase Chromatography (IP-RPLC): Introduces a reagent to enhance retention on standard C8 or C18 columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Uses a polar stationary phase to retain polar analytes.
-
Chemical Derivatization: Modifies the analytes to alter their chemical properties, improving chromatographic separation.
Each approach has distinct advantages and requires specific optimization. We will break down each strategy in the following sections.
Troubleshooting Guide 1: Ion-Pairing Reversed-Phase Chromatography (IP-RPLC)
Q3: How does IP-RPLC work, and why is it effective for sugar phosphates?
Answer: IP-RPLC is a powerful technique that enhances the retention of ionic and highly polar compounds on nonpolar stationary phases. The mechanism relies on adding an "ion-pairing reagent" to the mobile phase. For negatively charged analytes like DHAP and G3P (due to their phosphate group), a positively charged reagent with a hydrophobic alkyl chain, such as tributylamine (TBA), is used.[4][9] The TBA neutralizes the charge on the phosphate group, and its hydrophobic tail interacts with the C8 or C18 stationary phase, effectively "pairing" the analyte to the column and allowing for separation based on subtle structural differences.[10]
}
Q4: My peaks are broad and resolution is poor with IP-RPLC. What parameters should I optimize?
Answer: This is a common issue. Successful IP-RPLC requires careful balancing of several factors. Below is a validated starting protocol and a troubleshooting table to guide your optimization.
This protocol is adapted from a method successfully used for quantifying DHAP in red blood cells.[4][9]
-
Column: C8 Reversed-Phase Column (e.g., 150 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 10 mM Tributylamine, 15 mM Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.2 mL/min.
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-50% B
-
25-30 min: 50-95% B
-
30-35 min: 95% B
-
35-40 min: 95-0% B
-
40-50 min: 0% B (Re-equilibration)
-
-
MS Detection: ESI in negative ion mode. Monitor the transition for [M-H]⁻ (m/z 169 -> m/z 97).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Retention | Insufficient ion-pairing reagent concentration. | Increase TBA concentration in Mobile Phase A incrementally (e.g., from 10 mM to 15 mM). |
| Poor Peak Shape (Tailing) | Secondary ionic interactions with the stationary phase. | Ensure mobile phase pH is stable and appropriate. Adjust acetic acid concentration if needed. |
| Insufficient Resolution | Gradient is too steep; analytes elute too closely. | Lengthen the gradient time (e.g., extend the 0-50% B ramp from 20 to 30 minutes). A long run time is often necessary.[4] |
| Drifting Retention Times | Inadequate column equilibration with the ion-pairing reagent. | Ensure a long equilibration time before the first injection and between runs. Dedicate the column to ion-pairing methods to prevent contamination. |
| Low MS Sensitivity | Ion suppression from the non-volatile ion-pairing reagent. | Use the lowest effective concentration of TBA. Ensure optimal nebulizer and gas settings. Consider using a divert valve to direct flow to waste during equilibration. |
Troubleshooting Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
Q5: What is HILIC and is it a better alternative to IP-RPLC for MS compatibility?
Answer: HILIC is a chromatographic technique designed specifically for the separation of highly polar compounds.[11] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[12] The polar analytes are retained by partitioning into a water-enriched layer that forms on the surface of the stationary phase.[13]
For MS analysis, HILIC is often superior to IP-RPLC because it uses volatile mobile phases (e.g., acetonitrile, water, ammonium formate/acetate), eliminating the severe ion suppression and instrument contamination associated with reagents like TBA.[14]
}
Q6: My HILIC method suffers from drifting retention times and poor peak shape. How can I fix this?
Answer: Reproducibility is the most common challenge in HILIC. The aqueous layer on the stationary phase is sensitive to small changes in mobile phase composition, temperature, and injection solvent.
-
Column: HILIC Column (e.g., Amide or Silica-based, 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH adjusted to 9.0 with Ammonium Hydroxide.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 1% B
-
2-12 min: 1-40% B
-
12-15 min: 40-99% B
-
15-18 min: 99% B
-
18-19 min: 99-1% B
-
19-25 min: 1% B (Re-equilibration)
-
-
MS Detection: ESI in negative ion mode.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | Insufficient column equilibration. The establishment of the aqueous layer is slow. | CRITICAL: Equilibrate the column with the initial mobile phase for at least 20-30 minutes before the first injection. Ensure sufficient re-equilibration time between runs. |
| Split or Broad Peaks | Mismatch between sample solvent and mobile phase. Injecting a sample dissolved in high water content will disrupt the HILIC mechanism. | Reconstitute your final sample extract in a solvent that matches the initial mobile phase conditions (e.g., 90% Acetonitrile). |
| Poor Resolution | Mobile phase pH or ionic strength is suboptimal. | Adjust the pH of the mobile phases. The charge state of both the analyte and stationary phase (especially silica) is pH-dependent. Increase buffer concentration (e.g., to 20 mM) to improve peak shape. |
| No/Low Retention | Initial mobile phase is too "strong" (too much water). | Ensure your starting condition is high in organic solvent (>80% ACN). Check for any sources of water introduction. |
Troubleshooting Guide 3: Chemical Derivatization
Q7: When should I use chemical derivatization, and what is the strategy?
Answer: Consider derivatization when IP-RPLC and HILIC fail to provide adequate separation or when you require a significant boost in detection sensitivity.[15] The goal of derivatization is to chemically modify the isomers to create new molecules with different properties that are more amenable to separation.[16] A key strategy is to target the functional group that differs between the isomers—the carbonyl group.
A two-step derivatization involving oximation (reacting with the carbonyl) followed by propionylation has been shown to improve the retention and separation of sugar phosphates on a reversed-phase column by making them more hydrophobic.[17]
}
This protocol is based on the work by Fiehn et al. for plant sugar phosphates.[17]
-
Sample Prep: Lyophilize the aqueous sample extract to complete dryness.
-
Oximation:
-
Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).
-
Incubate at 30°C for 90 minutes with shaking.
-
-
Propionylation:
-
Add 40 µL of propionic anhydride.
-
Incubate at 37°C for 30 minutes with shaking.
-
-
Analysis: Evaporate the reagents under nitrogen, reconstitute the sample in a suitable solvent (e.g., 50% methanol), and inject onto a C18 column for LC-MS analysis.
Caution: Derivatization adds complexity and potential points of error to your workflow. Always validate the reaction efficiency and reproducibility with authentic standards.
Summary of Chromatographic Strategies
| Feature | Ion-Pairing RPLC (IP-RPLC) | Hydrophilic Interaction (HILIC) | Chemical Derivatization |
| Principle | Increases retention of ionic analytes on a nonpolar column via an ion-pairing agent. | Partitions polar analytes into an aqueous layer on a polar column. | Chemically alters analytes to enhance chromatographic differences. |
| Pros | Good resolution is achievable; uses common C8/C18 columns. | Excellent for very polar compounds; MS-friendly volatile mobile phases. | Can resolve very similar isomers; may significantly boost sensitivity. |
| Cons | MS contamination and ion suppression from non-volatile reagents; requires dedicated column. | Sensitive to injection solvent and mobile phase composition; requires long equilibration times. | Adds complex, time-consuming steps; risk of incomplete reactions or side products. |
| Best For... | Robust, routine assays where an LC-MS system can be dedicated to the method. | High-sensitivity analyses where MS performance is critical and non-volatile reagents must be avoided. | Extremely challenging separations where other methods have failed. |
References
-
Garg, U., & Al-Khalidi, A. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis. Humana Press. [Link]
-
P. aeruginosa Metabolome Database. (n.d.). Dihydroxyacetone phosphate (PAMDB000395). Retrieved from [Link]
-
Chanda, B., et al. (2023). Rapid and Reliable Quantification of Glycerol-3-phosphate Using Gas Chromatography–coupled Mass Spectrometry. Bio-protocol, 13(7). [Link]
-
Garg, U., & Al-Khalidi, A. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Springer Nature Experiments. [Link]
-
FooDB. (2020). Showing Compound Glyceraldehyde 3-phosphate (FDB112169). Retrieved from [Link]
-
Han, J., & Danell, R. M. (2014). Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Analytical chemistry, 86(8), 3857–3865. [Link]
-
Wang, Y., et al. (2022). Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS. Analytical Chemistry, 94(11), 4683–4690. [Link]
-
Chromatography Forum. (2010). Sugar phosphates resolution. Retrieved from [Link]
-
Fiehn, O., et al. (2019). Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. Plant Methods, 15, 133. [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and bioanalytical chemistry, 402(1), 231–247. [Link]
-
Henderson, S. K., & Henderson, D. E. (1991). Reversed-Phase Ion Pair HPLC Analysis of Sugar Phosphates. Journal of Chromatographic Science, 29(1), 1-6. [Link]
-
Wikipedia. (n.d.). Glyceraldehyde 3-phosphate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroxyacetone phosphate. Retrieved from [Link]
-
Doubtnut. (2023). Dihydroxyacetone-3 phosphate and glyceraldehyde-3-phosphate are interconvertible. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
-
Dolan, J. W. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC International. [Link]
-
Witting, M., & Schmitt-Kopplin, P. (2023). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. Journal of Mass Spectrometry and Advances in the Clinical Lab. [Link]
Sources
- 1. P. aeruginosa Metabolome Database: Dihydroxyacetone phosphate (PAMDB000395) [pseudomonas.umaryland.edu]
- 2. Dihydroxyacetone Phosphate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Showing Compound Glyceraldehyde 3-phosphate (FDB112169) - FooDB [foodb.ca]
- 4. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Glyceraldehyde 3-phosphate - Wikipedia [en.wikipedia.org]
- 7. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer | Springer Nature Experiments [experiments.springernature.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Sugar phosphates resolution - Chromatography Forum [chromforum.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in Dihydroxyacetone phosphate detection
Welcome to the technical support center for Dihydroxyacetone Phosphate (DHAP) detection assays. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and answers to frequently asked questions. This resource is intended for researchers, scientists, and drug development professionals to help you navigate the complexities of DHAP quantification and ensure the integrity of your experimental results.
Part 1: Foundational Knowledge
FAQ 1: What is the principle behind most dihydroxyacetone phosphate (DHAP) detection assays?
Most commercially available DHAP detection assays are indirect, enzyme-coupled assays. Instead of detecting DHAP directly, they use a series of enzymatic reactions to produce a quantifiable signal, which can be either colorimetric or fluorometric.
The core of these assays involves two key enzymatic steps:
-
Isomerization of DHAP: The enzyme Triosephosphate Isomerase (TPI) catalyzes the reversible conversion of DHAP to its isomer, Glyceraldehyde-3-Phosphate (GAP).[1][2] In the context of the assay, the reaction is driven towards GAP formation.
-
Signal Generation: The newly formed GAP is then utilized by a second enzyme, typically Glycerol-3-Phosphate Dehydrogenase (GPDH) or a similar dehydrogenase, in a reaction that reduces a cofactor like NAD+ to NADH or NADP+ to NADPH. This change in the cofactor's concentration is then measured.
-
Colorimetric Assays: The production of NADH/NADPH is coupled to the reduction of a probe, resulting in a colored product that can be measured by absorbance.[3]
-
Fluorometric Assays: The assay may directly measure the natural fluorescence of NADH or NADPH, or more commonly, the NADH/NADPH is used to reduce a non-fluorescent probe into a highly fluorescent product.[4][5] The intensity of the fluorescence is directly proportional to the amount of DHAP in the sample.
-
Below is a diagram illustrating the general workflow of a fluorometric DHAP assay.
FAQ 2: What are the critical reagents in a DHAP assay, and what are their roles?
Understanding the function of each component is crucial for effective troubleshooting.
| Reagent | Role | Common Issues & Considerations |
| DHAP Standard | A known concentration of DHAP used to generate a standard curve for quantifying the amount of DHAP in your samples. | - Stability: DHAP is unstable and should be stored correctly (typically at -20°C or -80°C) and handled on ice.[6] Repeated freeze-thaw cycles should be avoided. - Purity: Ensure the standard is of high purity. |
| Assay Buffer | Provides the optimal pH and ionic strength for the enzymatic reactions. | - pH: Most TPI enzymes have a pH optimum around 8. Using a buffer with an incorrect pH can drastically reduce enzyme activity. - Contamination: The buffer should be free of any substances that might interfere with the assay. |
| Triosephosphate Isomerase (TPI) | The primary enzyme that converts DHAP to GAP. | - Activity: TPI is a highly efficient enzyme, but its activity can be compromised by improper storage or the presence of inhibitors.[1] - Inhibitors: Common inhibitors include sulfate, phosphate, and arsenate ions.[1] |
| Developer Enzyme Mix | A mixture containing the enzyme(s) that couple GAP formation to signal generation. This often includes a dehydrogenase. | - Coupling Efficiency: The activity of the developer enzymes must be high enough to not be the rate-limiting step in the overall reaction.[7][8] |
| Probe (Colorimetric or Fluorometric) | A substrate that is converted into a detectable product by the developer enzyme mix. | - Light Sensitivity: Fluorometric probes are often light-sensitive and should be protected from light to prevent photobleaching.[9] - Solubility: Some probes are dissolved in solvents like DMSO. Ensure they are fully dissolved and mixed well in the reaction. |
| Cofactors (e.g., NAD+, NADP+) | Required by the dehydrogenase in the developer mix to facilitate the redox reaction. | - Stability: NADH and NADPH are particularly unstable. Prepare fresh solutions and keep them on ice. |
Part 2: Troubleshooting Low or No Signal
FAQ 3: My DHAP standard curve is flat or has very low signal. What are the likely causes?
A faulty standard curve points to a problem with the assay setup, reagents, or instrument.
Detailed Troubleshooting Steps:
-
Reagent Integrity:
-
Enzyme Activity: Enzymes are sensitive to temperature. Ensure they have been stored at the correct temperature and have not undergone excessive freeze-thaw cycles.[6] If in doubt, use a fresh aliquot or a new kit.
-
DHAP Standard Degradation: DHAP is known to be unstable. If the standard has been stored improperly or for an extended period, it may have degraded. Prepare a fresh dilution from a new stock.
-
Probe/Cofactor Instability: Fluorometric probes can be sensitive to light, and cofactors like NADH are notoriously unstable.[9] Always prepare the reaction mix fresh just before use and protect it from light.[6]
-
-
Assay Preparation:
-
Incomplete Thawing/Mixing: Ensure all kit components are completely thawed and gently mixed before use.[6] Precipitates in buffers can obstruct the light path.[4]
-
Incorrect Reagent Dilution: Double-check all calculations and dilutions for the preparation of the standard curve and reaction mix.
-
Omission of a Component: Systematically review your pipetting steps to ensure that all necessary components (assay buffer, enzyme mix, probe, etc.) were added to the wells.
-
-
Instrument Settings & Plate Choice:
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths set on your plate reader match those specified in the assay protocol.[6]
-
Gain/Sensitivity Settings: If the signal is very low, the photomultiplier tube (PMT) gain or sensitivity setting on the reader may be too low. Conversely, a "saturated" or "overflow" reading indicates the gain is too high.
-
Plate Type: For fluorescence assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.[6] For colorimetric assays, use clear, flat-bottom plates.[6]
-
FAQ 4: My positive controls and standards work, but my samples show low or no DHAP signal. What should I investigate?
This scenario suggests that something within your sample is interfering with the assay.
Potential Causes and Solutions:
-
DHAP Degradation in the Sample:
-
Causality: DHAP is a metabolic intermediate and can be rapidly consumed or degraded by endogenous enzymes in your sample if not handled properly.
-
Solution: Samples should be processed quickly on ice to minimize enzymatic activity. For long-term storage, snap-freeze lysates in liquid nitrogen and store at -80°C. Consider using a deproteinization step to remove enzymes.
-
-
Presence of Inhibitors in the Sample:
-
Causality: Your sample may contain endogenous inhibitors of the assay enzymes (TPI or GPDH).
-
Known Inhibitors:
-
Solution:
-
Dilute the Sample: Try diluting your sample 1:5 or 1:10 with the assay buffer. If the signal increases (after correcting for the dilution factor), this suggests the presence of an inhibitor that is being diluted out.
-
Deproteinization: Use a 10 kDa molecular weight cutoff (MWCO) spin filter to remove proteins (including potential enzyme inhibitors) from your sample.[4]
-
-
-
Incorrect Sample pH:
-
Causality: If your sample has a pH that is significantly different from the optimal pH of the assay buffer (typically pH 7.5-8.0), it can alter the pH of the final reaction mixture and inhibit the enzymes.
-
Solution: Ensure your sample is adequately buffered by the assay buffer. If you are adding a large volume of sample, check its pH and adjust if necessary.
-
FAQ 5: Could the enzymes in my assay be inactive or inhibited? How can I check for this?
Yes, enzyme inactivity is a common cause of low signal. Here's a systematic approach to diagnose this issue.
Diagnostic Protocol: Testing for Enzyme Inhibition
This protocol helps determine if your sample is inhibiting the assay's enzymatic machinery.
-
Prepare two sets of wells:
-
Well A (Control): Add a known, mid-range amount of DHAP standard to a well.
-
Well B (Spike Test): Add the same amount of DHAP standard as in Well A, but also add a small volume of your sample lysate.
-
-
Run the Assay: Add the reaction master mix to both wells and measure the signal.
-
Analyze the Results:
-
If the signal in Well B is significantly lower than in Well A, your sample contains an inhibitor.
-
If the signals are comparable, inhibition is unlikely to be the primary issue.
-
| Potential Enzyme Inhibitors | Enzyme Affected |
| Phosphate, Sulfate, Arsenate | TPI[1] |
| Phosphoenolpyruvate (PEP) | TPI[10][11] |
| 2-Phosphoglycolate | TPI[1] |
| D-Glycerol-1-Phosphate | TPI[1] |
| Anacardic Acids | GPDH[5] |
| α-Tocopheryl Succinate | GPDH[12] |
Part 3: Tackling High Background and Variability
FAQ 6: I'm observing a high background signal in my no-DHAP control wells. What are the common causes and solutions?
High background, or a high signal in the absence of the target analyte, can mask the true signal from your samples.
Sources of High Background and Mitigation Strategies:
-
Sample Autofluorescence:
-
Causality: Some biological molecules, such as NADH, FAD, and aromatic amino acids, naturally fluoresce and can contribute to the background signal.[13] This is a common issue in cell and tissue lysates.
-
Solution:
-
Run a Sample Blank: Prepare a parallel well containing your sample and assay buffer, but without the enzyme mix or probe. Subtract this reading from your experimental sample reading.
-
Wavelength Selection: If possible, choose a fluorometric assay that uses longer excitation/emission wavelengths (red-shifted), as autofluorescence is often more pronounced in the blue-green spectrum.
-
-
-
Contaminated Reagents:
-
Causality: Reagents, especially the assay buffer or water used for dilutions, can be contaminated with fluorescent compounds or with DHAP itself.
-
Solution: Use high-purity, nuclease-free water for all dilutions. Test each component of the reaction mix individually for fluorescence.
-
-
Non-specific Probe Reaction:
-
Causality: The fluorescent probe may be unstable and slowly degrade or react with other components in the sample (e.g., reducing agents), leading to a signal in the absence of the specific enzymatic reaction.
-
Solution: Prepare the master mix immediately before use.[6] Ensure your sample does not contain high levels of reducing agents like DTT or glutathione, which could interfere with the probe.
-
-
Instrument-Related Background:
-
Causality: The plate reader itself can contribute to background noise.[14] Using inappropriate microplates can also be a cause.
-
Solution: Use high-quality black microplates for fluorescence assays to minimize light scatter.[6] Ensure the plate reader's lamp has had adequate time to warm up for a stable output.[4]
-
FAQ 7: My results are highly variable between replicate wells. What are the potential sources of this imprecision?
High variability can compromise the statistical significance of your results.
-
Pipetting Inaccuracy: Small volumes are notoriously difficult to pipette accurately. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Inadequate Mixing: After adding reagents, ensure the plate is mixed thoroughly but gently to avoid introducing bubbles. Air bubbles can interfere with the optical path of the plate reader.[4]
-
Temperature Gradients: "Edge effects" can occur if the outer wells of the plate are at a different temperature than the inner wells. Incubate the plate in a stable temperature environment and consider not using the outermost wells for critical samples.
-
Timing Inconsistencies: For kinetic assays, ensure that the time between adding the final reagent and starting the measurement is consistent for all wells.
Part 4: Optimization and Best Practices
FAQ 8: How can I optimize the enzymatic reaction for my specific sample type?
While assay kits provide a general protocol, optimization may be necessary for your specific experimental conditions.
-
Enzyme Concentration: In a coupled assay, it is critical that the secondary (developer) enzymes are not rate-limiting.[8] If you suspect this is an issue, you can try increasing the concentration of the developer enzyme mix and see if the reaction rate increases.
-
Incubation Time: Run a time-course experiment to determine the optimal incubation time where the reaction is still in the linear range. An overly long incubation can lead to substrate depletion and a plateauing of the signal.
-
Sample Dilution: As mentioned previously, testing several sample dilutions is crucial to ensure the readings fall within the linear range of the standard curve and to mitigate the effects of potential inhibitors.
FAQ 9: What are the best practices for preparing cell and tissue lysates for DHAP measurement?
Proper sample preparation is arguably the most critical step for accurate DHAP quantification.
Recommended Protocol for Sample Preparation:
-
Harvesting:
-
Cells: Aspirate the culture medium, wash the cells quickly with ice-cold PBS, and then add ice-cold assay buffer. Scrape the cells and collect the suspension.
-
Tissues: Excise the tissue and immediately place it in ice-cold PBS to wash away any blood. Blot dry and then snap-freeze in liquid nitrogen.
-
-
Homogenization:
-
Homogenize the cells or pulverized tissue in ice-cold assay buffer (e.g., 10 mg of tissue in 100 µL of buffer). Use a Dounce homogenizer or a sonicator on ice. Keep the sample on ice for at least 10 minutes to ensure complete lysis.
-
-
Clarification:
-
Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to pellet insoluble material.
-
-
Collection:
-
Carefully collect the supernatant, which contains the DHAP, for use in the assay.
-
-
(Optional but Recommended) Deproteinization:
-
To remove interfering proteins and enzymes, pass the supernatant through a 10 kDa MWCO spin filter.[4] This is highly recommended for samples with high protein content or suspected inhibitors.
-
Rationale for Key Steps:
-
Ice-Cold Conditions: All steps are performed on ice to minimize the activity of endogenous enzymes that could consume or produce DHAP, thereby altering its concentration.
-
Centrifugation: This step removes cell debris and other particulate matter that can cause light scattering and interfere with absorbance or fluorescence readings.
By following these guidelines and systematically troubleshooting any issues that arise, you can achieve reliable and accurate measurements of dihydroxyacetone phosphate in your research.
References
- Orry, A., et al. (2014). Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase. PLoS ONE, 9(2), e89938.
-
Wikipedia. (n.d.). Triosephosphate isomerase. Retrieved from [Link]
- Farhana, A., & Lappin, S. L. (2023). Biochemistry, Triosephosphate Isomerase Deficiency. In StatPearls.
- Kochan, G., et al. (2007). Chemical and enzymatic routes to dihydroxyacetone phosphate. Biotechnology and Bioengineering, 96(4), 783-792.
- Rada, B., et al. (2014). Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis. Open Biology, 4(1), 130176.
- Southwell, J. H., & Croteau, D. L. (2014). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Journal of Visualized Experiments, (89), 51641.
- Rada, B., et al. (2014). Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis. Open Biology, 4(1), 130176.
- Google Patents. (n.d.). JP2001526528A - Use of NADPH and NADH analogs in measuring enzyme activity and metabolites.
- Schnell, S., et al. (2018). A kinetic analysis of coupled sequential enzyme reactions. ChemRxiv.
- Iio, M., et al. (1992). Glycerol-3-phosphate Dehydrogenase Inhibitors, Anacardic Acids, from Ginkgo biloba. Bioscience, Biotechnology, and Biochemistry, 56(2), 342-343.
-
Creative BioMart. (n.d.). Triose Phosphate Isomerase Activity Colorimetric Assay Kit. Retrieved from [Link]
-
Molecular Biology Diagnostics. (n.d.). Assay Troubleshooting. Retrieved from [Link]
- Yang, Y., & Sauve, A. A. (2016). Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content. Methods in Molecular Biology, 1475, 221-231.
-
ResearchGate. (n.d.). Why is the background fluorescence so high in some of my qPCR samples?. Retrieved from [Link]
- Gasser, C. A., et al. (2021). Cyclic-FMN Is a Detectable, Putative Intermediate of FAD Metabolism. Molecules, 26(11), 3183.
- Di Marzo, V., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10831.
-
UTHSC. (2022). Sample Preparation. Retrieved from [Link]
-
LSU Health Shreveport. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]
-
FluoroFinder. (2019). Newsletter: Background Fluorescence. Retrieved from [Link]
- Smith, R. A. J., et al. (2019). Rational Design of Mitochondria-Targeted Antioxidants: From Molecular Determinants to Clinical Perspectives. Antioxidants, 8(12), 598.
- Ismail, A. A. (2005). Interferences in Immunoassay. Clinical Biochemistry, 38(10), 873-888.
- Kirkpatrick, C. J., & Mittermayer, C. (1990). Methods for the measurement of cell and tissue compatibility including tissue regeneration processes.
-
Patsnap. (2023). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays. Retrieved from [Link]
- Rada, B., et al. (2014). Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis. Open Biology, 4(1), 130176.
- Orry, A., et al. (2014). Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase. PLoS ONE, 9(2), e89938.
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
ResearchGate. (n.d.). Help with coupled enzymatic assay?. Retrieved from [Link]
-
Patsnap. (2024). What are TPI1 inhibitors and how do they work?. Retrieved from [Link]
- Easterby, J. S. (1981). The kinetics of consecutive enzyme reactions. The design of coupled assays and the temporal response of pathways. The Biochemical journal, 199(1), 155–161.
- Drahota, Z., et al. (2005). Inhibition of mitochondrial glycerol-3-phosphate dehydrogenase by α-tocopheryl succinate. Journal of Bioenergetics and Biomembranes, 37(2), 109-114.
Sources
- 1. Triosephosphate isomerase - Wikipedia [en.wikipedia.org]
- 2. What are TPI1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. tandfonline.com [tandfonline.com]
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- 14. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Quantification of Dihydroxyacetone Phosphate (DHAP) in Biological Samples
Welcome to the technical support center for the quantification of Dihydroxyacetone Phosphate (DHAP) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of DHAP analysis, with a specific focus on overcoming the challenges posed by matrix effects. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental data.
Introduction to the Challenge: The Nature of DHAP and Matrix Effects
Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in several metabolic pathways, including glycolysis and lipid biosynthesis.[1] Its accurate quantification in biological matrices such as plasma, tissue homogenates, and cell lysates is crucial for understanding metabolic regulation in various physiological and pathological states.[2] However, being a small, polar, and phosphorylated molecule, DHAP presents significant analytical challenges, primarily due to a phenomenon known as "matrix effects" in liquid chromatography-mass spectrometry (LC-MS) based methods.[1][3]
Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[4] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[3] The primary culprits in biological samples are endogenous components like phospholipids, salts, and other small molecules that can interfere with the ionization process in the mass spectrometer's source.[5][6]
This guide will provide you with the expertise and field-proven insights to anticipate, identify, and mitigate matrix effects in your DHAP quantification workflows.
Troubleshooting Guide: Navigating Common Issues in DHAP Quantification
This section is structured in a problem-solution format to directly address specific issues you may encounter during your experiments.
Problem 1: Poor reproducibility and accuracy in my DHAP quantification.
Symptoms:
-
High coefficient of variation (%CV) between replicate injections of the same sample.
-
Inconsistent recovery of DHAP across different sample lots.
-
Failure to meet acceptance criteria for quality control (QC) samples as per regulatory guidelines (e.g., FDA and EMA).[7]
Probable Cause: Undiagnosed and uncompensated matrix effects are the most likely cause. Different biological samples, even from the same tissue type, can have varying compositions of interfering endogenous molecules, leading to inconsistent ion suppression or enhancement.[8]
Solution Pathway:
Step 1: Systematically Assess the Matrix Effect. Before you can mitigate matrix effects, you must first confirm their presence and extent. The post-extraction addition method is a standard approach.
Experimental Protocol: Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): DHAP standard prepared in the mobile phase or reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Spiked Sample): Extract blank biological matrix (the same type as your study samples) following your sample preparation protocol. Spike the extracted matrix with the DHAP standard at the same concentrations as Set A.
-
Set C (Pre-Spiked Sample): Spike the blank biological matrix with the DHAP standard at the same concentrations before extraction. Process these samples through your entire sample preparation workflow.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF = (Peak Area of Set B) / (Peak Area of Set A)
-
RE = (Peak Area of Set C) / (Peak Area of Set B)
-
PE = (Peak Area of Set C) / (Peak Area of Set A)
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
A %CV of the matrix factor across different lots of the biological matrix greater than 15% indicates significant and variable matrix effects that require mitigation.[7]
Step 2: Implement Mitigation Strategies.
-
Optimize Sample Preparation: The goal is to remove interfering components while efficiently recovering DHAP.
-
Protein Precipitation (PPT): This is a common first step for plasma and serum samples.[9] However, it is often insufficient to remove phospholipids.[6]
-
Phospholipid Removal: Employ specialized phospholipid removal plates or cartridges (e.g., HybridSPE®).[5][10][11] These products use zirconia-coated silica to selectively retain phospholipids.[5][10]
-
Liquid-Liquid Extraction (LLE): Can be effective but optimizing the solvent system for a polar analyte like DHAP can be challenging.
-
Solid-Phase Extraction (SPE): Offers high selectivity but requires significant method development.
-
Sample Dilution: A simple and often effective strategy to reduce the concentration of interfering matrix components.[12] However, this may compromise the sensitivity required to detect low levels of DHAP.
-
-
Chromatographic Separation:
-
Ensure baseline separation of DHAP from the solvent front and any major interfering peaks.
-
For polar analytes like DHAP, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to reversed-phase chromatography, providing better retention and separation from non-polar interferences like phospholipids.[1][3]
-
The use of ion-pairing agents like tributylamine in reversed-phase chromatography can improve the retention and peak shape of phosphorylated metabolites.[13][14]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[8][15] A SIL-IS, such as ¹³C-labeled DHAP, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[15] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is normalized.
Problem 2: My DHAP peak is broad, shows tailing, or is not well-retained on my reversed-phase column.
Symptoms:
-
Poor chromatographic peak shape.
-
DHAP elutes at or very near the void volume of the column.
-
Inconsistent retention times.
Probable Cause: DHAP is a highly polar and anionic molecule, making it poorly retained on traditional C18 reversed-phase columns. This can lead to co-elution with other polar endogenous compounds and salts, exacerbating matrix effects.
Solution Pathway:
-
Employ an Ion-Pairing Reagent: The addition of a small concentration of an ion-pairing reagent, such as tributylamine, to the mobile phase can significantly improve the retention of anionic species like DHAP on reversed-phase columns.[13][14] The ion-pairing agent forms a neutral complex with the analyte, which has a greater affinity for the stationary phase.
-
Switch to HILIC: As mentioned previously, HILIC is an excellent alternative for the analysis of polar compounds.[1][3] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent. This allows for the retention of polar analytes that are not retained in reversed-phase chromatography.
-
Optimize Mobile Phase pH: The pH of the mobile phase can influence the ionization state of DHAP and its interaction with the stationary phase. Experiment with different pH values to find the optimal conditions for retention and peak shape.
Problem 3: I suspect ion suppression, but I'm not sure where in my chromatogram it is occurring.
Symptoms:
-
Inconsistent results, but the quantitative assessment of matrix effect is inconclusive.
-
You want to proactively design your chromatography to avoid regions of ion suppression.
Probable Cause: Matrix components can elute at various points in the chromatogram, creating specific zones of ion suppression. Identifying these zones is crucial for developing a robust method.
Solution Pathway:
Experimental Protocol: Post-Column Infusion for Qualitative Assessment of Ion Suppression
This experiment helps to visualize the regions of a chromatogram where ion suppression or enhancement occurs.[16][17][18]
-
Set up your LC-MS system as you would for your DHAP analysis.
-
Prepare a standard solution of DHAP in a suitable solvent at a concentration that gives a stable and moderate signal.
-
Using a syringe pump and a T-connector, continuously infuse the DHAP standard solution into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.
-
Once a stable baseline signal for DHAP is achieved, inject a blank, extracted biological matrix sample.
-
Monitor the DHAP signal throughout the chromatographic run.
Data Interpretation:
-
A dip or decrease in the baseline signal indicates a region of ion suppression .
-
A rise or increase in the baseline signal indicates a region of ion enhancement .
By comparing the retention time of your DHAP peak with the ion suppression/enhancement profile, you can determine if your analyte is eluting in a problematic region. If so, you can adjust your chromatographic conditions to shift the elution of DHAP to a "cleaner" part of the chromatogram.
Visualizing the Workflow: Mitigating Matrix Effects
The following diagram illustrates a robust workflow for the quantification of DHAP, incorporating key steps to minimize and compensate for matrix effects.
Caption: The cascade effect of matrix interferences.
References
-
Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
-
Basicmedical Key. (2016, October 21). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Basicmedical Key. [Link]
-
Agilent Technologies. (2017, February 1). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. Agilent Technologies. [Link]
-
de Jong, A. P., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 997, 137-144. [Link]
-
Chen, Z., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6354-6361. [Link]
-
Stahnke, H., et al. (2012). Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Analytical Chemistry, 84(3), 1474-1482. [Link]
-
Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Gika, H. G., et al. (2019). Chemical and Metabolic Controls on Dihydroxyacetone Metabolism Lead to Suboptimal Growth of Escherichia coli. Applied and Environmental Microbiology, 85(15), e00634-19. [Link]
-
Agilent Technologies. (2017, February 1). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. Agilent Technologies. [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]
-
Jain, M., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 69, 135-141. [Link]
-
Koster, R. A., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(11), 2323-2331. [Link]
-
Mei, H., et al. (2003). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]
-
Peng, B., et al. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Metabolites, 13(5), 634. [Link]
-
ResearchGate. (2014). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Schütze, T., et al. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Metabolites, 14(8), 478. [Link]
-
Sparrow, J. T., et al. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. [Link]
-
Chromatography Today. (2018, May 23). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. [Link]
-
ICH. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
International Journal of MediPharm Research. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
LabRulez LCMS. Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. LabRulez LCMS. [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Spectroscopy Online. (2012, November 1). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
-
Tan, S. K., et al. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 27(11), 984-996. [Link]
-
Harvey, R. G., et al. (2005). Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. Polycyclic Aromatic Compounds, 25(3), 193-206. [Link]
-
ResearchGate. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ResearchGate. [Link]
-
Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(19), 1583-1585. [Link]
-
Agilent Technologies. Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent Technologies. [Link]
-
News-Medical.Net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]
-
Chromatography Online. (2025, May 13). LC Troubleshooting. YouTube. [Link]
-
ACS Publications. (2022, April 28). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]
-
Scribd. (2025, November 26). LSMSMS troubleshooting. Scribd. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Cambridge Open Engage. (2024, July 16). Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantitative metabolomics. Cambridge Open Engage. [Link]
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Dihydroxyacetone Phosphate Dilithium Salt: Technical Support & Troubleshooting Guide
Welcome to the comprehensive technical support center for Dihydroxyacetone Phosphate Dilithium Salt (DHAP). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments and provide solutions to common challenges encountered when working with this pivotal metabolic intermediate. Dihydroxyacetone phosphate is a key molecule in numerous metabolic pathways, including glycolysis and the Calvin cycle, making its proper handling critical for reliable and reproducible results[1][2][3].
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of Dihydroxyacetone Phosphate Dilithium Salt.
Q1: How should I store Dihydroxyacetone Phosphate Dilithium Salt upon receipt?
A1: Immediately upon receipt, store the vial of solid Dihydroxyacetone Phosphate Dilithium Salt at -20°C.[1][4] The compound is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[5] To prevent degradation, it is crucial to keep the container tightly sealed in a dry environment.[6]
Q2: What is the recommended solvent for reconstituting Dihydroxyacetone Phosphate Dilithium Salt?
A2: Dihydroxyacetone Phosphate Dilithium Salt is soluble in water.[1][5] For experimental use, it is recommended to reconstitute the compound in high-purity water. A solubility of up to 50 mg/mL in water has been reported, resulting in a clear, colorless to faintly yellow solution.[1][7]
Q3: How stable are aqueous solutions of Dihydroxyacetone Phosphate Dilithium Salt?
A3: Once reconstituted in water, it is best to prepare solutions fresh for each experiment. However, dilute aqueous solutions of dihydroxyacetone have been shown to be stable for several days at room temperature.[8] For longer-term storage of solutions, it is recommended to aliquot and store at -80°C for up to six months or at -20°C for one month.[9] Avoid repeated freeze-thaw cycles.
Q4: What personal protective equipment (PPE) should I use when handling the solid compound?
A4: Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a lab coat, should be worn.[4] If there is a risk of generating dust, use a respirator (such as a type N95) and work in a well-ventilated area or under a fume hood.[4][6]
Q5: Are there any known impurities in commercially available Dihydroxyacetone Phosphate Dilithium Salt?
A5: Commercially available preparations may contain small amounts of related compounds. Common impurities can include D-glyceraldehyde 3-phosphate (~0.2 mol %) and inorganic phosphate (~5 mol %).[7][10] Always refer to the Certificate of Analysis for lot-specific purity information.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues that may arise during experiments involving Dihydroxyacetone Phosphate Dilithium Salt.
Problem 1: Inconsistent or No Activity in Enzymatic Assays
Possible Causes & Solutions:
-
Degradation of DHAP: Improper storage of the solid compound (e.g., at room temperature or in a humid environment) can lead to degradation. Similarly, improperly stored aqueous solutions can lose activity.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid DHAP has been consistently stored at -20°C in a tightly sealed container.
-
Prepare Fresh Solution: Discard the old solution and prepare a fresh aqueous solution from the solid stock.
-
Run a Control Experiment: Use a new vial of DHAP, if available, to rule out batch-specific issues.
-
-
-
Incorrect Solution Concentration: Errors in weighing the hygroscopic powder or in dilution calculations can lead to a final concentration that is too low for the assay.
-
Troubleshooting Steps:
-
Weigh Quickly: Due to its hygroscopic nature, weigh the solid DHAP quickly to minimize moisture absorption.
-
Recalculate Dilutions: Double-check all calculations for preparing the stock and working solutions.
-
Consider Spectrophotometric Quantification: If possible, use an appropriate method to verify the concentration of your stock solution.
-
-
-
Assay Buffer Incompatibility: The pH or composition of the assay buffer may not be optimal for the enzyme or the stability of DHAP.
-
Troubleshooting Steps:
-
Check Optimal pH: Review the literature for the optimal pH of your enzyme and ensure your buffer is within this range.
-
Test Different Buffers: If possible, try alternative buffer systems recommended for your specific enzyme.
-
-
Troubleshooting Workflow for Enzymatic Assay Failure
Caption: A flowchart for troubleshooting enzymatic assay failures with DHAP.
Problem 2: Precipitate Formation in Aqueous Solution
Possible Causes & Solutions:
-
Exceeded Solubility Limit: Attempting to prepare a solution at a concentration higher than its solubility limit.
-
Troubleshooting Steps:
-
Consult Solubility Data: Do not exceed the recommended solubility of 50 mg/mL in water.[1]
-
Gentle Warming: Gentle warming and vortexing can aid in dissolution, but avoid excessive heat which can cause degradation.
-
-
-
Contamination: Contamination of the water or glassware used for solution preparation.
-
Troubleshooting Steps:
-
Use High-Purity Water: Always use sterile, high-purity water (e.g., Milli-Q or equivalent).
-
Ensure Clean Glassware: Use scrupulously clean or sterile glassware and pipette tips.
-
-
Section 3: Experimental Protocols
This section provides a detailed protocol for the preparation of a Dihydroxyacetone Phosphate Dilithium Salt stock solution and its use in a generic enzymatic assay.
Protocol 1: Preparation of a 100 mM DHAP Stock Solution
Materials:
-
Dihydroxyacetone Phosphate Dilithium Salt (MW: 181.92 g/mol )[1]
-
High-purity, sterile water
-
Sterile microcentrifuge tubes
-
Calibrated balance and pipettes
Procedure:
-
Equilibration: Allow the vial of solid DHAP to equilibrate to room temperature before opening to prevent condensation of moisture onto the hygroscopic powder.
-
Weighing: In a sterile microcentrifuge tube, weigh out 18.2 mg of DHAP. Perform this step quickly to minimize moisture absorption.
-
Dissolution: Add 1.0 mL of high-purity water to the tube.
-
Mixing: Vortex the solution until the solid is completely dissolved. The solution should be clear and colorless to faintly yellow.[1]
-
Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[9]
Protocol 2: Example Enzymatic Assay using DHAP as a Substrate (Triosephosphate Isomerase)
Principle:
Triosephosphate isomerase (TPI) catalyzes the reversible isomerization of Dihydroxyacetone phosphate (DHAP) to D-glyceraldehyde 3-phosphate (GAP).[2] This protocol provides a general framework; specific concentrations and buffer conditions should be optimized for your experimental setup.
Materials:
-
100 mM DHAP stock solution (from Protocol 1)
-
Purified Triosephosphate Isomerase
-
Assay Buffer (e.g., 100 mM Triethanolamine buffer, pH 7.6)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare Working Solutions: Dilute the 100 mM DHAP stock solution in the assay buffer to the desired final concentrations for your assay (e.g., a range from 0.1 mM to 5 mM).
-
Assay Setup: In a cuvette, combine the assay buffer and the DHAP working solution. The total volume will depend on your cuvette size (e.g., 1 mL).
-
Initiate Reaction: Add a small, predetermined amount of Triosephosphate Isomerase to the cuvette to start the reaction. Mix gently by inverting the cuvette.
-
Monitor Reaction: The method for monitoring the reaction will depend on the specific assay design. For a coupled assay, you might monitor the change in absorbance of NADH at 340 nm if the product (GAP) is further metabolized by an NADH-dependent enzyme.
-
Data Analysis: Calculate the initial reaction velocity from the rate of change in absorbance.
Data Summary Table
| Parameter | Recommended Value | Source |
| Storage (Solid) | -20°C, dry, tightly sealed | [1][4] |
| Solubility (Water) | ~50 mg/mL | [1] |
| Storage (Aqueous Solution) | -20°C (1 month), -80°C (6 months) | [9] |
| Molecular Weight | 181.92 g/mol | [1] |
DHAP Handling and Storage Logic
Caption: Recommended workflow for the handling and storage of DHAP.
References
-
Chemsrc. (2025, August 20). CAS#:102783-56-2 | Dihydroxyacetone phosphate dilithium salt. Retrieved from [Link]
-
SLS. (n.d.). Dihydroxyacetone phosphate dilithium salt | D7137-25MG | SIGMA-ALDRICH. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroxyacetone phosphate. Retrieved from [Link]
-
Ralat, M., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. ACS Omega, 7(12), 10765–10774. [Link]
-
PubChem. (n.d.). Dihydroxyacetone Phosphate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Dihydroxyacetone phosphate accumulation leads to podocyte pyroptosis in diabetic kidney disease. Journal of Cellular and Molecular Medicine, 27(24), 4058-4071. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
SLS. (n.d.). Dihydroxyacetone phosphate dilithium salt | D7137-5MG | SIGMA-ALDRICH. Retrieved from [Link]
Sources
- 1. Dihydroxyacetone phosphate =93 enzymatic 102783-56-2 [sigmaaldrich.com]
- 2. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. uwwapps.uww.edu [uwwapps.uww.edu]
- 5. CAS 57-04-5: Dihydroxyacetone phosphate | CymitQuimica [cymitquimica.com]
- 6. CAS#:102783-56-2 | Dihydroxyacetone phosphate dilithium salt | Chemsrc [chemsrc.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. scbt.com [scbt.com]
How to prevent degradation of Dihydroxyacetone phosphate during sample preparation
Welcome to the technical support center for Dihydroxyacetone Phosphate (DHAP) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for preventing the degradation of DHAP during sample preparation. As a critical but notoriously unstable intermediate in glycolysis, accurate DHAP quantification hinges on meticulous sample handling. This resource synthesizes field-proven insights and established protocols to ensure the integrity of your samples and the reliability of your data.
Understanding DHAP Instability: The Root of the Challenge
Dihydroxyacetone phosphate (DHAP) is a key metabolic intermediate, but its chemical structure makes it susceptible to both enzymatic and non-enzymatic degradation. Understanding these degradation pathways is crucial for designing an effective sample preparation workflow.
-
Enzymatic Degradation: In biological samples, the primary route of DHAP conversion is through the enzyme Triosephosphate Isomerase (TPI), which rapidly and reversibly isomerizes DHAP to glyceraldehyde 3-phosphate (G3P)[1]. If cellular metabolism is not instantaneously quenched, the in vivo concentration of DHAP will be altered, leading to inaccurate measurements.
-
Non-Enzymatic Degradation: DHAP is labile in aqueous solutions, particularly at neutral and basic pH[2]. It can spontaneously dephosphorylate to form methylglyoxal, a reactive and cytotoxic dicarbonyl compound[2]. This degradation pathway is accelerated by increased temperature and pH.
The core principle of any successful DHAP sample preparation protocol is to mitigate these enzymatic and chemical instabilities the moment the sample is collected.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing DHAP samples?
A1: DHAP is most stable in acidic conditions. While a precise optimal pH is not definitively established in the literature, it is consistently reported that triosephosphates, including DHAP, are stable in the acidic pH range[3]. Conversely, DHAP is known to be labile at neutral and basic pH values[2]. Therefore, maintaining a pH below 6.0 is recommended during and after extraction.
Q2: How does temperature affect DHAP stability?
A2: Higher temperatures accelerate the degradation of DHAP[2]. All sample preparation steps should be performed on ice or at sub-zero temperatures whenever possible. Rapidly cooling the sample is the first and most critical step in preserving DHAP. Long-term storage of DHAP-containing extracts should be at -80°C[4].
Q3: How many freeze-thaw cycles can my DHAP samples tolerate?
A3: It is strongly recommended to minimize freeze-thaw cycles. Each cycle can contribute to the degradation of sensitive metabolites like DHAP. For optimal results, aliquot your final extracts into single-use volumes before long-term storage at -80°C. If you must re-thaw a sample, do so quickly on ice and use it immediately.
Troubleshooting Guide: Common Issues in DHAP Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DHAP Recovery | 1. Incomplete Quenching: Continued enzymatic activity after sample collection. 2. Degradation during Extraction: pH of the extraction solvent is too high, or the temperature is not sufficiently low. 3. Adsorption to Surfaces: Phosphorylated metabolites can adhere to glass or certain plastic surfaces. 4. Degradation in Final Extract: The final extract is not maintained at an acidic pH or is stored improperly. | 1. Ensure immediate and thorough quenching using either liquid nitrogen followed by extraction with a pre-chilled solvent or by directly adding a pre-chilled quenching/extraction solution. 2. Use acidic extraction methods (e.g., perchloric acid) or ensure your solvent system is pre-chilled to at least -20°C. Keep samples on ice at all times. 3. Use low-binding polypropylene tubes. Consider adding a small amount of a chelating agent like EDTA to your extraction solvent, as metal ions can sometimes mediate adsorption. 4. Verify the pH of your final extract is acidic. Store at -80°C in single-use aliquots. |
| High Variability Between Replicates | 1. Inconsistent Quenching Time: Variations in the time between sample collection and quenching. 2. Incomplete Neutralization (PCA method): Inconsistent pH adjustment leading to variable stability. 3. Cell Lysis During Washing: Washing cells before quenching can lead to leakage of intracellular metabolites. | 1. Standardize your quenching procedure to be as rapid and consistent as possible for all samples. 2. Carefully monitor the pH during neutralization. Ensure thorough mixing and complete precipitation of the salt before centrifugation. 3. Whenever possible, avoid washing cells. If washing is necessary, use a pre-warmed isotonic solution and perform the wash as quickly as possible. |
| Poor Peak Shape in LC-MS | 1. Interaction with Metal Surfaces: Phosphorylated analytes can interact with stainless steel components of the LC system, leading to tailing peaks. 2. Suboptimal Mobile Phase: The pH or ionic strength of the mobile phase may not be suitable for retaining and eluting phosphorylated compounds. | 1. Use an LC system with bio-inert surfaces (e.g., PEEK or MP35N) or passivate a standard system by repeatedly injecting a chelating agent like EDTA before your analytical run. 2. For reversed-phase chromatography, consider using an ion-pairing agent. For HILIC, optimize the buffer type and concentration. |
Experimental Protocols
Here, we provide two robust, field-proven protocols for quenching and extracting DHAP from biological samples. The choice between them depends on your sample type, downstream analytical platform, and specific experimental goals.
Method 1: Perchloric Acid (PCA) Precipitation
This method is highly effective for rapidly quenching metabolism and extracting acid-stable metabolites. It is particularly well-suited for tissue samples.
Protocol Steps:
-
Sample Collection and Quenching:
-
Excise tissue samples as quickly as possible and immediately freeze-clamp them with tongs pre-chilled in liquid nitrogen.
-
For cell cultures, rapidly aspirate the medium and add ice-cold PCA solution directly to the culture dish.
-
-
Homogenization:
-
For frozen tissue, grind to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-weighed tube containing a pre-determined volume of ice-cold 0.5 M perchloric acid.
-
For cell lysates in PCA, scrape the cells and collect the acidic lysate.
-
-
Extraction:
-
Vortex the sample vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new, pre-chilled tube.
-
Slowly add a solution of 2 M potassium carbonate (K₂CO₃) or 3 M potassium hydroxide (KOH) dropwise while vortexing gently.
-
Monitor the pH using pH paper or a micro-pH electrode until a pH of 5.0-6.0 is reached.
-
The addition of potassium ions will cause the precipitation of potassium perchlorate (KClO₄).
-
-
Salt Removal:
-
Incubate the neutralized extract on ice for 15-30 minutes to ensure complete precipitation of KClO₄.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the salt.
-
-
Final Sample:
-
Carefully collect the supernatant, which now contains the extracted metabolites.
-
Immediately use the sample for analysis or store it in single-use aliquots at -80°C.
-
Method 2: Cold Methanol Quenching and Extraction
This method uses a high concentration of cold methanol to simultaneously quench enzymatic activity and extract polar metabolites. It is a common choice for cultured cells.
Protocol Steps:
-
Preparation of Quenching/Extraction Solution:
-
Prepare a solution of 60% methanol in water (v/v).
-
Pre-chill the solution to -40°C.
-
-
Quenching and Harvesting:
-
For adherent cells, rapidly aspirate the culture medium.
-
Immediately add the pre-chilled 60% methanol solution to the culture dish.
-
Place the dish on a bed of dry ice and use a cell scraper to detach the cells into the methanol solution.
-
-
Extraction:
-
Transfer the cell suspension to a pre-chilled tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Final Sample:
-
Carefully collect the supernatant.
-
The extract can be used directly for LC-MS analysis or dried under a stream of nitrogen or by lyophilization and reconstituted in a suitable solvent.
-
For long-term storage, store the extract at -80°C.
-
Visualization of DHAP Degradation and Prevention
The following diagram illustrates the key degradation pathways of DHAP and where the recommended sample preparation steps intervene.
Caption: DHAP degradation pathways and intervention points.
References
-
Richard, J. P. (1991). Mechanism for the formation of methylglyoxal from dihydroxyacetone phosphate. Biochemistry, 30(18), 4581-4585. [Link]
-
Tate, S. S., & Meister, A. (1970). Regulation of the jazyno-glyoxylate cycle in Neurospora crassa. Biochemistry, 9(13), 2626-2632. [Link]
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Wikipedia contributors. (2023, December 12). Dihydroxyacetone phosphate. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]
-
Clips, B., & Anderson, L. E. (1982). D-Glyceraldehyde-3-phosphate and dihydroxyacetone phosphate pools and transport in the pea chloroplast. Plant Physiology, 69(2), 336-340. [Link]
-
Canelas, A. B., ten Pierick, A., Ras, C., Seifar, R. M., van Dam, J. C., van Gulik, W. M., & Heijnen, J. J. (2009). Quantitative evaluation of intracellular metabolite extraction techniques for yeast metabolomics. Analytical chemistry, 81(17), 7379-7389. [Link]
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Villas-Bôas, S. G., Hojer-Pedersen, J., Akesson, M., Smedsgaard, J., & Nielsen, J. (2005). Global metabolite analysis of yeast: evaluation of sample preparation methods. Yeast, 22(14), 1155-1169. [Link]
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Kim, J., & Fiehn, O. (2016). A workflow for plant metabolomics: From sample preparation to data analysis. In Plant metabolomics (pp. 3-17). Humana Press, New York, NY. [Link]
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Lu, W., Clasquin, M. F., & Rabinowitz, J. D. (2010). Metabolite measurement and quantification. In Metabolomics (pp. 3-13). Humana Press. [Link]
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Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). A comparison of the effects of different quenching and extraction methodologies on the metabolomic analysis of Chinese hamster ovary cells. Metabolomics, 7(3), 356-368. [Link]
-
Lorkiewicz, P., Yiannikouris, A., & Higashi, R. M. (2019). Metabolomics of adherent cultured cells: A review of the state-of-the-art. Metabolites, 9(12), 302. [Link]
-
Maharjan, R. P., & Ferenci, T. (2003). Global metabolite analysis: the influence of extraction methodology on metabolome profiles of Escherichia coli. Analytical biochemistry, 313(1), 145-154. [Link]
-
t' Kindt, R., De Paepe, K., Van Bocxlaer, J., & De Leenheer, A. P. (2009). Perchloric acid versus methanol-based extraction of polar metabolites from Pichia pastoris for targeted metabolomics. Analytical and bioanalytical chemistry, 394(3), 837-845. [Link]
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Buescher, J. M., Moco, S., Sauer, U., & Zamboni, N. (2010). Ultrahigh performance liquid chromatography-tandem mass spectrometry method for fast and robust quantification of anionic and aromatic metabolites. Analytical chemistry, 82(11), 4403-4412. [Link]
-
PubChem. (n.d.). Dihydroxyacetone phosphate. Retrieved January 24, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Dihydroxyacetone phosphate. Retrieved January 24, 2026, from [Link]
-
Waters Corporation. (n.d.). Maximizing Phosphopeptide Recovery in LC-MS Studies with MaxPeak High Performance Surfaces Technology. Retrieved January 24, 2026, from [Link]
-
Sapcariu, S. C., Hiller, K., & Ghelfi, A. (2014). Neutralization of perchloric acid extracts for metabolomic analysis. Methods in molecular biology (Clifton, N.J.), 1198, 103-110. [Link]
-
de Koning, W., & van Dam, K. (1992). A method for the determination of changes of glycolytic metabolites in yeast on a sub-second time scale. Analytical biochemistry, 204(1), 118-123. [Link]
Sources
Technical Support Center: Dihydroxyacetone Phosphate (DHAP) Fluorometric Assays
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Welcome to the technical support center for Dihydroxyacetone Phosphate (DHAP) fluorometric assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to help you achieve accurate and reproducible results. We will delve into the common challenges of high background noise and provide scientifically-grounded solutions.
Understanding the DHAP Fluorometric Assay
The DHAP fluorometric assay is a sensitive method used to quantify DHAP, a key intermediate in glycolysis and lipid biosynthesis.[1][2] The assay typically involves a coupled enzyme reaction. First, Triose Phosphate Isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP).[1][2] This is followed by a series of reactions that lead to the production of a fluorescent product.[3][1][2] The intensity of the fluorescence is directly proportional to the amount of DHAP present in the sample.[3][1][2]
This coupled enzyme system, while sensitive, can be prone to interference that manifests as high background noise, potentially obscuring the true signal from your sample.[4][5] This guide will walk you through identifying and mitigating these sources of noise.
Assay Principle Workflow
Caption: Workflow of a typical DHAP fluorometric assay.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background fluorescence in my DHAP assay?
A1: High background fluorescence can originate from several sources:
-
Autofluorescence from biological samples: Many endogenous molecules in cells and tissues, such as NADH, riboflavins, and collagen, naturally fluoresce.[6][7] This is a common issue, particularly when working with cell lysates or tissue homogenates.[4]
-
Contaminated reagents or buffers: Impurities in your reagents, buffers, or even the water used for their preparation can contribute to background fluorescence.[8]
-
Sample matrix effects: Complex biological samples like serum or plasma can contain substances that interfere with the assay.[8]
-
Sub-optimal reagent concentrations: Using too high a concentration of the fluorescent probe or other detector reagents can lead to elevated background signals.[9]
Q2: My blank wells (no sample) have high fluorescence. What should I do?
A2: High fluorescence in blank wells strongly suggests an issue with your reagents or assay setup.
-
Check your reagents: Prepare fresh buffers and reagent solutions using high-purity water. Ensure that powdered reagents are fully dissolved.
-
Evaluate individual components: Test each reagent individually in a well to pinpoint the source of the fluorescence.
-
Review your protocol: Ensure you are following the recommended incubation times and temperatures.[10]
Q3: Can the type of microplate I use affect my results?
A3: Yes, the choice of microplate is important. For fluorescence assays, it is recommended to use white or black plates with clear bottoms.[11] Black plates are generally preferred as they minimize light scatter and well-to-well crosstalk, which can contribute to background noise.
In-depth Troubleshooting Guides
Problem 1: High Background Signal in Sample-Containing Wells
High background specifically in your sample wells, but not in the blanks, points towards issues with the sample itself.
Caption: Decision tree for troubleshooting high background from samples.
1. Addressing Autofluorescence
-
Causality: Biological samples contain endogenous fluorophores like NADH and flavins which can emit light in the same spectral region as your assay's fluorescent product, artificially inflating the signal.[7][12]
-
Protocol: Sample Background Control
-
Prepare a parallel set of wells for each sample.
-
In these control wells, add the sample and all assay components except for the DHAP enzyme mix (or the enzyme that initiates the final fluorescent reaction).
-
Incubate as you would for the actual assay.
-
Measure the fluorescence of these control wells.
-
Subtract the average fluorescence of the sample background control from the fluorescence of the corresponding experimental sample wells.
-
-
Self-Validation: A significant signal in the sample background control wells confirms that autofluorescence is a contributing factor. The corrected values should show a reduced background and an improved signal-to-noise ratio.
2. Mitigating Interfering Substances
-
Causality: Components within the sample matrix can interfere with the enzymatic reactions or the fluorescent signal itself.[8][13] For example, high concentrations of protein can cause light scattering or quenching.
-
Protocol: Sample Deproteinization
-
For samples with high protein content (e.g., serum, tissue lysates), use a 10 kDa molecular weight cut-off (MWCO) spin filter.[11]
-
Add your sample to the filter unit.
-
Centrifuge according to the manufacturer's instructions.
-
Collect the filtrate, which will contain low molecular weight molecules like DHAP, while larger proteins are retained.
-
Use this deproteinized filtrate in your assay.
-
-
Self-Validation: A successful deproteinization will result in a lower background signal in your sample wells compared to unprocessed samples, without significantly affecting the DHAP standard curve.
3. Optimizing Sample Dilution
-
Causality: High concentrations of DHAP or interfering substances can saturate the assay, leading to non-linear responses and elevated background.[8]
-
Protocol: Serial Dilution
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:20) using the assay buffer.
-
Run the assay with each dilution.
-
Calculate the DHAP concentration for each dilution, remembering to multiply by the dilution factor.
-
Choose a dilution that falls within the linear range of the standard curve and provides a good signal-to-background ratio.
-
-
Self-Validation: The calculated DHAP concentrations from several dilutions within the linear range of the assay should be consistent.
Problem 2: Instability of Reagents and Assay Conditions
Inconsistent results or a drifting baseline can be due to the degradation of reagents or sub-optimal assay conditions.
| Parameter | Best Practice & Rationale |
| Reagent Storage | Store enzyme mixes and fluorescent probes at -20°C or as recommended by the manufacturer, protected from light.[3][2] Repeated freeze-thaw cycles can denature enzymes and degrade fluorescent molecules.[8] Aliquoting reagents upon first use is highly recommended. |
| Reagent Preparation | Always prepare fresh solutions of reagents that are known to be unstable, such as ascorbic acid, if it is a component of your assay, as it can oxidize in solution.[14] Use high-purity, nuclease-free water for all preparations. |
| Temperature Control | Ensure all reagents and samples are at the recommended assay temperature before starting the reaction.[10] Enzymes have optimal temperature ranges, and deviations can affect their activity and lead to inconsistent results.[15] |
| pH of Assay Buffer | The pH of the assay buffer is critical for optimal enzyme activity.[15] Ensure the buffer is prepared correctly and the pH is verified. |
| Mixing | Inadequate mixing of reagents can lead to variability.[10] Gently pipette up and down several times after adding each component to the well, without introducing bubbles. |
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action |
| High Background in All Wells | Contaminated reagents/buffers | Prepare fresh reagents; test individual components. |
| Incorrect microplate type | Use black, opaque-walled microplates. | |
| High Background in Sample Wells Only | Sample autofluorescence | Run a "sample background" control and subtract the value. |
| Interfering substances in the sample | Deproteinize the sample using a 10 kDa spin filter. | |
| High concentration of DHAP or interferents | Perform a serial dilution of the sample. | |
| Inconsistent or Drifting Signal | Reagent degradation | Aliquot reagents; avoid repeated freeze-thaw cycles; protect from light. |
| Sub-optimal temperature or pH | Equilibrate all components to the assay temperature; verify buffer pH. | |
| Inadequate mixing | Ensure thorough but gentle mixing of well contents. |
By systematically addressing these potential issues, you can significantly reduce background noise and improve the accuracy and reliability of your Dihydroxyacetone phosphate fluorometric assays.
References
- Caltag Medsystems. (2024, February 13). Causes Of High Background In ELISA Tests and How to Solve Them.
- MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Promega Connections. (2025, April 24). Bioluminescence vs. Fluorescence: Choosing the Right Assay for Your Experiment.
- Sigma-Aldrich. (n.d.). High Sensitivity Dihydroxyacetone Phosphate Assay Kit (MAK275) - Technical Bulletin.
- NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual.
- BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
- Sandiego. (n.d.). Biochem Lab Enzyme Assay Background F21.
- ResearchGate. (2019, January 1).
- PubMed. (n.d.). Errors and artifacts in coupled spectrophotometric assays of enzyme activity.
- Assay Genie. (n.d.).
- AAT Bioquest. (2023, March 30).
- YouTube. (2024, September 19). Troubleshooting | Fluorescence: Detection.
- Abcam. (n.d.). Dihydroxyacetone phosphate (DHAP) Assay Kit (Fluorometric) (ab197003).
- Jackson ImmunoResearch. (2025, June 30). Autofluorescence | 1.
- MyBioSource. (n.d.).
- ResearchGate. (2024, July 10). (PDF) Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- ResearchGate. (2025, August 7).
- NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- NCBI - NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
- Monash University. (n.d.). Factors affecting enzyme activity - Student Academic Success.
- Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide.
- Biovision. (n.d.). PicoProbe™ Dihydroxyacetone Phosphate (DHAP) Fluorometric Assay Kit | K673.
- Journal of Rare Diseases Research & Treatment. (n.d.). Update on the fluorometric measurement of enzymatic activities for Lysosomal Storage Disorder detection: The example of MPS VI.
- MedChemExpress. (n.d.).
- NCBI. (n.d.). Troubleshooting guide.
- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
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- 2. transcriptionfactor.org [transcriptionfactor.org]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 7. jacksonimmuno.com [jacksonimmuno.com]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. monash.edu [monash.edu]
Technical Support Center: Optimizing Enzymatic DHAP Conversion
Welcome to the technical support center for the optimization of enzymatic reactions involving dihydroxyacetone phosphate (DHAP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for common challenges encountered during DHAP conversion experiments.
Introduction to DHAP Conversion
Dihydroxyacetone phosphate (DHAP) is a crucial intermediate in glycolysis and is involved in various metabolic pathways.[1] Its enzymatic conversion is central to many biological processes and a key area of study. The primary enzyme responsible for the interconversion of DHAP and glyceraldehyde-3-phosphate (G3P) is triosephosphate isomerase (TPI).[2] This reversible reaction is vital for ensuring that both triose phosphate molecules derived from fructose-1,6-bisphosphate can proceed through the glycolytic pathway.
This guide will provide a comprehensive overview of optimizing DHAP conversion reactions, troubleshooting common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for triosephosphate isomerase (TPI) activity?
A1: The optimal pH for most triosephosphate isomerase enzymes is around 8.[2] It is crucial to use a buffer system that can maintain this pH throughout the experiment to ensure maximal enzyme activity.[3][4]
Q2: Does triosephosphate isomerase (TPI) require any cofactors or metal ions?
A2: No, TPI does not require any cofactors or metal ions for its catalytic activity.[2]
Q3: What are some common inhibitors of triosephosphate isomerase (TPI)?
A3: TPI activity can be inhibited by several ions, including sulfate, phosphate, and arsenate, which bind to the active site.[5] Additionally, phosphoenolpyruvate (PEP) has been identified as a competitive inhibitor.[6] When designing your experiment, it is important to be mindful of these potential inhibitors in your sample and buffer solutions.
Q4: Why is DHAP considered an unstable molecule?
A4: DHAP is inherently unstable and can degrade, particularly in solution.[7] This degradation can lead to the formation of methylglyoxal (MGO), a cytotoxic compound that can interfere with cellular processes and experimental assays.[8][9]
Q5: How can I minimize DHAP degradation in my experiments?
A5: To minimize DHAP degradation, it is recommended to prepare DHAP solutions fresh before use and keep them on ice. Avoid repeated freeze-thaw cycles of DHAP stocks. Running reactions at optimal, and not excessively high, temperatures can also help preserve its stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your DHAP conversion experiments in a question-and-answer format.
Problem 1: No or very low enzyme activity detected.
-
Q: I'm not seeing any conversion of DHAP, or the rate is extremely low. What could be the problem?
A: Several factors could contribute to a lack of enzyme activity. Here's a systematic approach to troubleshooting this issue:
-
Enzyme Integrity:
-
Cause: The enzyme may have degraded due to improper storage or handling.
-
Solution: Ensure your enzyme stocks have been stored at the correct temperature (typically -80°C for long-term storage) and have not undergone multiple freeze-thaw cycles.[10] It is advisable to prepare fresh enzyme dilutions for each experiment.[10]
-
-
Reagent Preparation:
-
Cause: Incorrectly prepared buffers or substrate solutions can significantly impact the reaction.
-
Solution: Double-check the concentrations of all reagents and ensure the pH of the assay buffer is within the optimal range for the enzyme.[2][3] If using a commercial kit, ensure all components are reconstituted according to the manufacturer's protocol.[10][11][12]
-
-
Presence of Inhibitors:
-
Cause: Your sample may contain inhibitors that interfere with enzyme activity. As mentioned in the FAQs, phosphate, sulfate, and arsenate ions are known inhibitors of TPI.[5]
-
Solution: If you suspect inhibitors in your sample, consider a buffer exchange or sample purification step to remove them.[10]
-
-
Problem 2: High background signal or inconsistent results.
-
Q: My blank/control wells show a high signal, or there is significant variability between my replicate wells. What's going on?
A: High background and inconsistent results can often be traced back to issues with the substrate or the assay setup.
-
DHAP Degradation:
-
Cause: As DHAP is unstable, its degradation products might interfere with the assay, leading to a high background signal.
-
Solution: Prepare fresh DHAP solutions for each experiment and minimize the time between reagent preparation and the start of the assay.
-
-
Improper Mixing or Pipetting:
-
Cause: Inaccurate pipetting or insufficient mixing of reagents in the wells can lead to variability.
-
Solution: Ensure your pipettes are calibrated and use proper pipetting techniques. After adding all components to the wells, mix thoroughly by gently pipetting up and down or using a plate shaker.
-
-
Contamination:
-
Cause: Contamination of reagents or labware can introduce interfering substances.
-
Solution: Use sterile, disposable labware whenever possible and handle reagents with care to prevent cross-contamination.
-
-
Problem 3: The reaction starts strong but quickly plateaus.
-
Q: The initial reaction rate is high, but it stops progressing much sooner than expected. Why is this happening?
A: A rapid plateau in the reaction can indicate substrate limitation or enzyme instability under the assay conditions.
-
Substrate Depletion:
-
Cause: The initial concentration of DHAP may be too low, leading to its rapid consumption.
-
Solution: Increase the initial concentration of DHAP in your reaction. It may be necessary to perform a substrate titration to determine the optimal concentration for your experimental setup.
-
-
Enzyme Instability:
-
Cause: The enzyme may not be stable under the specific conditions of your assay (e.g., temperature, pH).[13]
-
Solution: Optimize the reaction temperature and ensure the buffer maintains a stable pH throughout the assay.[3] You may also consider adding stabilizing agents, such as BSA, to the reaction mixture if compatible with your enzyme and assay.
-
-
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Triosephosphate Isomerase (TPI) Activity
This protocol describes a coupled enzyme assay to determine TPI activity by monitoring the oxidation of NADH at 340 nm. In this assay, the product of the TPI reaction, glyceraldehyde-3-phosphate (G3P), is immediately used by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which reduces NAD+ to NADH.
Materials:
-
Triosephosphate Isomerase (TPI)
-
Dihydroxyacetone phosphate (DHAP)
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
NAD+
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[14]
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DHAP in the assay buffer. Keep on ice.
-
Prepare a stock solution of NAD+ in the assay buffer.
-
Prepare a working solution of GAPDH in the assay buffer.
-
Prepare serial dilutions of your TPI sample in the assay buffer.
-
-
Set up the Reaction Mixture:
-
In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, NAD+, and GAPDH.
-
Include control wells:
-
No-enzyme control: Contains all reagents except the TPI sample.
-
No-substrate control: Contains all reagents except DHAP.
-
-
-
Initiate the Reaction:
-
Add the TPI sample to the appropriate wells.
-
Initiate the reaction by adding the DHAP solution to all wells.
-
-
Measure Absorbance:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Calculate TPI Activity:
-
Determine the rate of change in absorbance at 340 nm (ΔOD/min) from the linear portion of the reaction curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹) to calculate the rate of NADH production, which is proportional to the TPI activity.
-
Data Presentation
| Parameter | Recommended Range | Purpose |
| pH | 7.5 - 8.5 | Optimal for TPI activity.[2] |
| Temperature | 25 - 37 °C | Balances reaction rate and enzyme stability.[3] |
| DHAP Concentration | 0.1 - 2 mM | Ensure substrate is not limiting. |
| NAD+ Concentration | 1 - 5 mM | Ensure cofactor for the coupling enzyme is in excess. |
| GAPDH Concentration | 1 - 5 units/mL | Ensure the coupling reaction is not rate-limiting. |
Visualizations
Enzymatic Conversion of DHAP
Caption: A systematic workflow for troubleshooting low enzyme activity.
References
-
Figueroa-Soto, C. G., & Valenzuela-Soto, E. M. (2018). Triose phosphate isomerase deficiency (TPI): a rare disorder that models the impact of increased flux of MGO in neuron function and survival. ResearchGate. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Triose phosphate isomerase – Knowledge and References. Retrieved from [Link]
-
Wierenga, R. K. (2001). Triosephosphate isomerase: a highly evolved biocatalyst. PMC - PubMed Central. Retrieved from [Link]
-
Assay Genie. (n.d.). Triose Phosphate Isomerase Activity Colorimetric Assay Kit (#BN00894). Retrieved from [Link]
-
Al-Haggar, M., Al-Ghamdi, S., & Al-Nabhani, D. (2022). Challenges in the Diagnosis and Management of Triosephosphate Isomerase Deficiency: A Case Report. MDPI. Retrieved from [Link]
- Esawy, M. A., & Salama, B. M. (2020). Enzyme Instability between Problem and Solution. Acta Scientific Microbiology, 3(8), 98-111.
-
Knowles, J. R. (1991). t. triose phosphate isomerase. Nature, 350, 121-124. Retrieved from [Link]
-
Orosz, F., et al. (2004). Triosephosphate isomerase deficiency: consequences of an inherited mutation at mRNA, protein and metabolic levels. NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Glycolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Retrieved from [Link]
-
de Vet, E. C., et al. (1998). Stability of alkyl-dihydroxyacetonephosphate synthase in human control and peroxisomal disorder fibroblasts. PubMed. Retrieved from [Link]
-
Poudyal, R. R., et al. (2019). Enhancement of enzymatic activity by biomolecular condensates through pH buffering. NIH. Retrieved from [Link]
-
Kure-Hattori, I., et al. (2024). Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System. PMC - PubMed Central. Retrieved from [Link]
-
Páhi, A., et al. (2020). Effect of Metal Ions on the Activity of Ten NAD-Dependent Formate Dehydrogenases. MDPI. Retrieved from [Link]
-
Seeholzer, S. H. (1993). Spectrophotometric studies on the interaction between triose phosphate isomerase and inhibitors. PMC - PubMed Central. Retrieved from [Link]
-
ScienCell Research Laboratories. (n.d.). Glycerol-3-phosphate Dehydrogenase Assay (GPDH). Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Optimize Temperature and pH for Enzyme Activity. Retrieved from [Link]
-
Petrou, M., et al. (2016). Explaining Operational Instability of Amine Transaminases: Substrate-Induced Inactivation Mechanism and Influence of Quaternary Structure on Enzyme–Cofactor Intermediate Stability. ResearchGate. Retrieved from [Link]
-
Farnand, A. W., et al. (2019). Impairment of glyoxalase-1, an advanced glycation end-product detoxifying enzyme, induced by inflammation in age-related osteoarthritis. PubMed. Retrieved from [Link]
-
Ghassemi, S., et al. (2015). Evaluation of pH/buffering conditions effect on the optimization of Recombinant Human Erythropoietin expression in the methylotrophic yeast, Pichia pastoris original article. ResearchGate. Retrieved from [Link]
-
Atay, E., et al. (2015). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. PubMed. Retrieved from [Link]
-
A-R., et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Human Aldolase C, Fructose Bisphosphate (ALDOC) ELISA Kit. Retrieved from [Link]
-
Proceedings of the West Virginia Academy of Science. (2024). Evaluating the effects of metal ions on malate dehydrogenase enzyme activity in Watermelon. Retrieved from [Link]
-
De Backer, O., et al. (2009). Impact of enzymatic degradation of the endothelial glycocalyx on vascular permeability in an awake hamster model. PubMed. Retrieved from [Link]
-
Fernandez-Marmiesse, A., et al. (2022). Clinical Practice Guidelines for the Diagnosis and Management of Hereditary Fructose Intolerance. PMC - PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). WO2017035253A1 - Methods and compositions for protein purification and enzyme reaction.
-
Dojindo Molecular Technologies. (n.d.). Glycerol-3-phosphate dehydrogenase (GPDH) activity assay kit. Retrieved from [Link]
-
Das, S., et al. (2022). Facts or Artifacts: Pitfalls in Quantifying Sub-ppm Levels of Ammonia Produced from Electrochemical Nitrogen Reduction. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous-flow assay with immobilized enzymes for determining of inorganic phosphate in serum. Retrieved from [Link]
-
BioVision. (n.d.). Aldolase Activity Colorimetric Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of triosephosphate isomerase by phosphoenolpyruvate in the feedback-regulation of glycolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of metal ions on enzyme activity. Activities were examined in.... Retrieved from [Link]
-
Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]
- Carlier, A., et al. (2015). A Novel Inhibitor of Mammalian Triosephosphate Isomerase Found by an In Silico Approach. PLOS ONE, 10(3), e0121228.
-
Reyes-Serratos, B., et al. (2022). Metal Ions and Chemical Modification Reagents Inhibit the Enzymatic Activity of Lecithin-Dependent Hemolysin from Vibrio parahaemolyticus. PMC - PubMed Central. Retrieved from [Link]
-
bioRxiv. (2024). Human Glycolysis Isomerases are Inhibited by Weak Metabolite Modulators. Retrieved from [Link]
-
Wikipedia. (n.d.). Triosephosphate isomerase. Retrieved from [Link]
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Validation & Comparative
Comparing LC-MS/MS and fluorometric methods for DHAP quantification
An In-Depth Technical Guide: Comparing LC-MS/MS and Fluorometric Methods for DHAP Quantification
Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate at the intersection of glycolysis and lipid biosynthesis.[1][2][3] Its accurate quantification is essential for researchers studying metabolic diseases, drug effects on cellular energy pathways, and fundamental biological processes.[1] This guide provides a detailed comparison of two prevalent analytical techniques for measuring DHAP: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and fluorometric assays. We will delve into the core principles, experimental workflows, and performance characteristics of each method to empower researchers, scientists, and drug development professionals in selecting the optimal approach for their specific experimental needs.
The Gold Standard: LC-MS/MS for Unrivaled Specificity
Liquid Chromatography-Tandem Mass Spectrometry is a powerful analytical technique that offers exceptional sensitivity and specificity for metabolite quantification.[1][4] It combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.[5] This combination makes it a gold standard for complex biological samples.[4]
Principle of LC-MS/MS
The analysis begins with the injection of a prepared sample into a liquid chromatograph. The sample travels through a column packed with a stationary phase. Different molecules in the sample interact with this phase to varying degrees, causing them to separate and elute from the column at distinct times. This temporal separation reduces the complexity of the sample entering the mass spectrometer.[5][6]
Upon exiting the LC column, the separated molecules are ionized and enter the mass spectrometer. In a tandem MS (MS/MS) setup, specific ions corresponding to the mass-to-charge ratio (m/z) of DHAP are selected (MS1), fragmented, and then a specific fragment ion is monitored for detection (MS2). This process, known as selected reaction monitoring (SRM), provides a very high degree of specificity and sensitivity, as it's highly unlikely that another molecule will have both the same parent mass and the same fragment mass.[7][8]
Experimental Workflow: LC-MS/MS
A typical workflow for DHAP quantification involves several critical steps, from sample preparation to data analysis.[1]
Caption: LC-MS/MS workflow for DHAP quantification.
Detailed Protocol Steps:
-
Sample Collection & Quenching: Rapidly halt enzymatic activity to preserve the in vivo metabolic state, often by using liquid nitrogen or cold methanol.
-
Metabolite Extraction: Precipitate proteins and extract metabolites. A common method involves adding a cold solvent like acetonitrile, methanol, or a mixture thereof, followed by centrifugation to pellet proteins.[9][10]
-
Drying and Reconstitution: The supernatant containing the metabolites is often dried down under a stream of nitrogen to concentrate the analytes.[11] The dried residue is then reconstituted in a solvent compatible with the LC mobile phase.[11]
-
LC Separation: The reconstituted sample is injected into the LC system. For phosphorylated intermediates like DHAP, ion-pairing chromatography with a reagent like tributylamine on a C8 or C18 column is often employed to achieve good retention and separation from isomers like glyceraldehyde-3-phosphate (G3P).[9]
-
MS/MS Detection: The eluent from the LC column is directed to the mass spectrometer. DHAP is typically analyzed in negative ion mode. Specific precursor-to-product ion transitions are monitored for quantification.
-
Data Analysis: The chromatographic peak area for the DHAP-specific transition is integrated and compared against a standard curve prepared with known concentrations of a DHAP standard to determine the concentration in the original sample.[1]
High-Throughput Screening: Fluorometric Assays
Fluorometric assays are a popular alternative, particularly for applications requiring higher throughput or when an LC-MS/MS system is not available. These assays are typically sold as ready-to-use kits.
Principle of Fluorometric DHAP Assay
This method relies on a coupled enzymatic reaction.[12] The fluorescence intensity generated is directly proportional to the amount of DHAP in the sample.[2][3]
-
Isomerization: Triose phosphate isomerase (TPI) converts DHAP to its isomer, glyceraldehyde-3-phosphate (GAP).[2][3]
-
Coupled Reaction: A series of subsequent enzymatic reactions utilizes the newly formed GAP, leading to the reduction of a non-fluorescent probe into a highly fluorescent product.[12]
Caption: Principle of the fluorometric DHAP assay.
Experimental Workflow: Fluorometric Assay
The workflow for kit-based fluorometric assays is significantly simpler and faster than LC-MS/MS.
Detailed Protocol Steps:
-
Sample Preparation: Prepare samples as per the kit's instructions. For biological fluids like serum or plasma, this may involve a deproteinization step using a 10 kDa MWCO spin filter to remove enzymes that could interfere with the assay.[12] For cell or tissue lysates, homogenization in the provided assay buffer is typical.[2]
-
Standard Curve Preparation: Prepare a dilution series of the provided DHAP standard to create a standard curve.[12]
-
Reaction Setup: Add samples and standards to the wells of a 96-well plate.
-
Reaction Initiation: Prepare a reaction mix containing the assay buffer, fluorescent probe, and enzyme mix. Add this mix to all wells.
-
Incubation: Incubate the plate, typically at room temperature and protected from light, for a specified period (e.g., 30-60 minutes) to allow the enzymatic reactions to proceed.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[12][13]
-
Calculation: Subtract the blank reading from all measurements. Plot the standard curve and use the resulting equation to calculate the DHAP concentration in the samples.
Head-to-Head Comparison: LC-MS/MS vs. Fluorometric Assay
The choice between these two methods depends heavily on the specific requirements of your research.
| Feature | LC-MS/MS | Fluorometric Assay |
| Principle | Physical separation (LC) followed by mass-based detection (MS/MS) | Coupled enzymatic reaction leading to a fluorescent signal |
| Specificity | Very High: Differentiates DHAP from isomers (e.g., G3P) based on retention time and fragmentation.[9] | Moderate: Relies on enzyme specificity. Potential for cross-reactivity. |
| Sensitivity | High, often in the low nanomolar to picomolar range. | High, with detection limits around 0.5 µM reported for commercial kits.[2][3] |
| Throughput | Low to medium (minutes per sample). | High: Easily adaptable to 96- or 384-well plate formats. |
| Multiplexing | Yes: Can simultaneously quantify dozens to hundreds of other metabolites in the same run.[14] | No: Measures only DHAP. |
| Cost | High: Requires significant capital investment for instrumentation and high operational/maintenance costs.[5] | Low: Requires only a standard fluorescence plate reader. Kits are cost-effective.[15] |
| Ease of Use | Complex: Requires highly skilled and trained personnel for method development, operation, and data analysis.[5] | Simple: Kit-based protocols are straightforward and easy to follow. |
| Key Limitations | High cost, lower throughput, complex sample prep, sensitivity to non-volatile salts like phosphates.[5] | Potential for interference from fluorescent compounds in the sample matrix, photobleaching, and enzyme inhibitors.[16][17] |
Decision-Making Guide
To assist in selecting the appropriate method, consider the following decision tree based on common experimental goals.
Caption: Decision tree for selecting a DHAP quantification method.
Conclusion and Recommendations
Both LC-MS/MS and fluorometric assays are powerful tools for the quantification of DHAP, each with a distinct set of advantages and limitations.
Choose the Fluorometric Assay when:
-
Your primary goal is the rapid and sensitive measurement of only DHAP.
-
You are conducting high-throughput screening of many samples, such as in drug discovery or toxicology studies.
-
Budgetary constraints or lack of access to mass spectrometry instrumentation are limiting factors.
Choose LC-MS/MS when:
-
Absolute certainty in identification and quantification is required, especially when needing to distinguish DHAP from its isomers.
-
You are performing metabolomics or systems biology research and need to quantify DHAP alongside a broader profile of other metabolites.[14][18]
-
Your sample matrix is exceedingly complex and may contain compounds that interfere with enzymatic or fluorescent detection.
Ultimately, the most appropriate method is the one that aligns with your specific research question, available resources, and desired level of analytical rigor. By understanding the core principles and trade-offs of each technique, researchers can confidently select the right tool to generate accurate and reliable data in their metabolic studies.
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Chrominfo. (2020, September 29). Advantages and disadvantages of LC-MS. Retrieved from [Link]
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Mtoz Biolabs. Dihydroxyacetone Phosphate Analysis Service. Retrieved from [Link]
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ResearchGate. Advantages and disadvantages of current LC-MS/MS methods and immunoassays for vitamin D metabolism determination. Retrieved from [Link]
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PubMed Central. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]
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Biovision. PicoProbe™ Dihydroxyacetone Phosphate (DHAP) Fluorometric Assay Kit. Retrieved from [Link]
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YouTube. (2015, July 14). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. Retrieved from [Link]
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Elabscience. Dihydroxyacetone Phosphate (DHAP) Fluorometric Assay Kit (E-BC-F151). Retrieved from [Link]
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Organomation. Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
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PubMed. Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Retrieved from [Link]
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News-Medical.Net. (2023, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]
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Specialty Enzymes & Probiotics. Enzyme Assay Methods Compared | Colorimetric vs Fluorometric vs Titrimetric. Retrieved from [Link]
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J-STAGE. Metabolic profiling by integrated analysis with LC-MS and MSI. Retrieved from [Link]
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Dihydroxyacetone Phosphate: A Novel Metabolic Biomarker for Hepatic Fibrosis? A Comparative Guide for Researchers
Introduction: The Silent Progression of Hepatic Fibrosis and the Urgent Need for Non-Invasive Biomarkers
Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins in the liver, is the common wound-healing response to chronic liver injury from various insults, including metabolic dysfunction-associated steatotic liver disease (MASLD), viral hepatitis, and alcohol-associated liver disease. Its progression is often clinically silent, yet it is a critical determinant of liver-related morbidity and mortality, culminating in cirrhosis, liver failure, and hepatocellular carcinoma. The current gold standard for staging liver fibrosis is liver biopsy; however, it is an invasive procedure with inherent risks, sampling variability, and significant cost, making it unsuitable for widespread screening and longitudinal monitoring.[1]
This has propelled the search for reliable non-invasive biomarkers that can accurately stage fibrosis, predict disease progression, and monitor therapeutic response. While several serum-based scores like the Fibrosis-4 (FIB-4) Index and the AST to Platelet Ratio Index (APRI) are widely used, they have limitations in their diagnostic accuracy, particularly in intermediate stages of fibrosis.[2][3] In this context, metabolomics has emerged as a powerful tool for discovering novel biomarkers that reflect the underlying metabolic dysregulation in liver disease.[4][5][6] Recently, Dihydroxyacetone phosphate (DHAP), a key intermediate in glycolysis and triglyceride synthesis, has been identified as a promising novel biomarker for hepatic fibrosis.[7][8]
This guide provides a comprehensive comparison of DHAP with established non-invasive biomarkers for hepatic fibrosis. It delves into the scientific rationale for DHAP as a biomarker, presents the current experimental evidence, outlines a detailed protocol for its validation, and discusses its potential role in the evolving landscape of liver disease diagnostics.
The Metabolic Rationale: Why Dihydroxyacetone Phosphate?
DHAP is a pivotal metabolite at the intersection of glucose and lipid metabolism.[9][10][11] Its role in these pathways provides a strong biological basis for its potential as a biomarker for hepatic fibrosis, a condition intrinsically linked to metabolic dysregulation.
A Central Hub in Hepatic Metabolism
DHAP is one of the two three-carbon molecules produced from the cleavage of fructose-1,6-bisphosphate during glycolysis.[11] It can be isomerized to glyceraldehyde-3-phosphate to continue through the glycolytic pathway for energy production. Crucially, DHAP can also be reduced to glycerol-3-phosphate, which serves as the backbone for the synthesis of triglycerides.[9][11][12] This positions DHAP as a critical link between carbohydrate breakdown and fat storage in the liver.[10][13]
dot```dot graph "DHAP_Metabolic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Glucose [label="Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F16BP [label="Fructose-1,6-bisphosphate", fillcolor="#FBBC05"]; DHAP [label="Dihydroxyacetone\nphosphate (DHAP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G3P [label="Glyceraldehyde-3-phosphate", fillcolor="#FBBC05"]; Glycolysis [label="Glycolysis\n(Energy Production)"]; Glycerol3P [label="Glycerol-3-phosphate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Triglycerides [label="Triglycerides\n(Fat Storage)"];
Glucose -> F16BP [label="Glycolysis"]; F16BP -> DHAP; F16BP -> G3P; DHAP -> G3P [dir=both, label="Isomerization"]; G3P -> Glycolysis; DHAP -> Glycerol3P [label="Reduction"]; Glycerol3P -> Triglycerides [label="Esterification"]; }
Caption: A phased approach to the validation of DHAP as a biomarker.
Phase 1: Analytical Validation
Objective: To establish a robust and reproducible assay for the quantification of DHAP in plasma or serum.
-
Assay Development:
-
Develop a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the absolute quantification of DHAP.
-
Optimize sample preparation, including protein precipitation and derivatization if necessary, to ensure stability and recovery of DHAP.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
-
Performance Characterization:
-
Sensitivity: Determine the lower limit of detection (LOD) and lower limit of quantification (LLOQ).
-
Specificity: Assess for potential interferences from other metabolites in the biological matrix.
-
Linearity: Establish the dynamic range of the assay.
-
Precision and Accuracy: Determine intra- and inter-assay precision (coefficient of variation) and accuracy (recovery) using quality control samples at multiple concentrations.
-
Stability: Evaluate the stability of DHAP in samples under different storage and handling conditions (freeze-thaw cycles, room temperature stability).
-
Phase 2: Clinical Validation (Cross-Sectional Studies)
Objective: To evaluate the diagnostic performance of DHAP for staging hepatic fibrosis in a well-characterized patient cohort.
-
Cohort Selection and Characterization:
-
Recruit a large, multi-center cohort of patients with chronic liver disease from diverse etiologies (e.g., MASLD, viral hepatitis, alcohol-associated liver disease).
-
Include a control group of healthy individuals.
-
All participants should undergo a reference standard for fibrosis assessment, such as liver biopsy (scored by a central pathologist using a standardized system like the METAVIR score) or MRE. [1] * Collect detailed clinical and demographic data.
-
-
DHAP Measurement and Data Analysis:
-
Quantify plasma or serum DHAP levels using the validated analytical method.
-
Perform statistical analysis to assess the correlation between DHAP levels and fibrosis stage.
-
Use Receiver Operating Characteristic (ROC) curve analysis to determine the Area Under the Curve (AUC), sensitivity, and specificity of DHAP for detecting different stages of fibrosis (e.g., significant fibrosis [≥F2], advanced fibrosis [≥F3], and cirrhosis [F4]).
-
Establish optimal diagnostic cutoff values.
-
Compare the performance of DHAP with and in combination with other non-invasive markers (FIB-4, APRI, etc.).
-
Phase 3: Clinical Utility (Longitudinal Studies)
Objective: To determine the prognostic value of DHAP and its ability to monitor disease progression or response to therapy.
-
Prognostic Value Assessment:
-
Follow the patient cohort over time to assess the association between baseline DHAP levels and the development of liver-related clinical outcomes (e.g., decompensation, hepatocellular carcinoma, liver transplantation, death).
-
-
Monitoring Therapeutic Response:
-
In the context of a clinical trial for an anti-fibrotic therapy, measure serial DHAP levels to determine if changes in DHAP correlate with changes in fibrosis as assessed by the reference standard.
-
Challenges and Future Directions
While the initial data on DHAP is encouraging, several challenges must be addressed before it can be considered for clinical implementation. T[14]he primary limitation is the need for validation in broader, more diverse patient populations beyond the initial discovery cohort of obese Latino adolescents. T[7][8]he influence of factors such as age, sex, ethnicity, and the underlying cause of liver disease on DHAP levels needs to be thoroughly investigated.
Furthermore, the analytical methodology for DHAP quantification needs to be standardized and made accessible for routine clinical laboratories. The development of a high-throughput, cost-effective assay will be crucial for its widespread adoption.
Future research should also explore the combination of DHAP with other biomarkers, including markers of inflammation, extracellular matrix turnover, and other metabolic pathways, to develop more accurate and comprehensive non-invasive panels for liver fibrosis assessment.
Conclusion
Dihydroxyacetone phosphate has emerged as a novel and mechanistically plausible biomarker for hepatic fibrosis. Its central role in hepatic metabolism provides a strong rationale for its association with the metabolic dysregulation that drives liver disease. The initial performance data is promising, particularly when combined with ALT. However, as with any new biomarker, extensive analytical and clinical validation is paramount. The detailed experimental protocol outlined in this guide provides a roadmap for the rigorous evaluation required to establish the clinical utility of DHAP. If successfully validated, DHAP could become a valuable tool in the non-invasive assessment of hepatic fibrosis, aiding in patient stratification, risk prediction, and the monitoring of therapeutic interventions, ultimately improving the management of patients with chronic liver disease.
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New Biomarkers in Liver Fibrosis: A Pass through the Quicksand?. MDPI. Available from: [Link]
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Limitations of non-invasive tests for assessment of liver fibrosis. PMC. Available from: [Link]
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Development and validation of an image biomarker to identify metabolic dysfunction associated steatohepatitis: MR-MASH score. PubMed. Available from: [Link]
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Contribution of Metabolomics to the Understanding of NAFLD and NASH Syndromes: A Systematic Review. PMC. Available from: [Link]
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What glycolytic intermediate is most crucial for the synthesis of glycerol-3-phosphate in adipose tissue?. Dr.Oracle. Available from: [Link]
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Novel Non-Invasive Biomarkers for Liver Fibrosis in Obese Adolescents. EMJ. Available from: [Link]
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Dihydroxyacetone phosphate is a novel predictor of hepatic fibrosis in Latino adolescents with obesity. FirstWord Pharma. Available from: [Link]
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Predictive value of biomarkers of hepatic fibrosis in adult Fontan patients. PubMed. Available from: [Link]
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CHALLENGES AND OPPORTUNITIES IN DRUG AND BIOMARKER DEVELOPMENT FOR NONALCOHOLIC STEATOHEPATITIS: FINDINGS AND RECOMMENDATIONS FROM AN AMERICAN ASSOCIATION FOR THE STUDY OF LIVER DISEASES (AASLD) - FOOD AND DRUG ADMINISTRATION (FDA) JOINT WORKSHOP. PMC. Available from: [Link]
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APRI and FIB-4 in the evaluation of liver fibrosis in chronic hepatitis C patients stratified by AST level. PLOS One. Available from: [Link]
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Metabolic Signature of Hepatic Fibrosis: From Individual Pathways to Systems Biology. MDPI. Available from: [Link]
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Triglycerides Synthesis - Lipogenesis - TAG - Lipid (fat) Metabolism - Biochemistry. YouTube. Available from: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Dihydroxyacetone Phosphate (DHAP) Measurements in Different Laboratories
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of pivotal metabolic intermediates is paramount. Dihydroxyacetone phosphate (DHAP) is one such critical metabolite, centrally positioned in glycolysis, gluconeogenesis, and lipid biosynthesis.[1] Given its significance, ensuring that DHAP measurements are consistent and reliable across different laboratories is not just a matter of good practice; it is a foundational requirement for collaborative research and the successful translation of scientific findings.
This guide provides an in-depth comparison of the primary analytical methods for DHAP quantification and presents a comprehensive framework for the cross-validation of these measurements between laboratories. The focus is on providing not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating system for robust and trustworthy data.
The Analytical Landscape for DHAP Measurement: A Comparative Overview
The two most prevalent techniques for quantifying DHAP in biological samples are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS). Each method offers a distinct set of advantages and disadvantages, and the choice between them often depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and available instrumentation.
Enzymatic Assays: A High-Throughput Approach
Enzymatic assays for DHAP are typically based on a coupled enzyme reaction.[2] The principle involves the conversion of DHAP to glyceraldehyde-3-phosphate (GAP) by triosephosphate isomerase (TPI). The subsequent enzymatic reactions lead to the generation of a fluorescent or colorimetric product that is directly proportional to the initial amount of DHAP in the sample.[2][3][4]
Principle of a Typical Fluorometric Enzymatic Assay for DHAP:
Caption: Workflow of a fluorometric enzymatic assay for DHAP.
Advantages:
-
High Throughput: Well-suited for screening large numbers of samples in a 96-well plate format.[2]
-
Cost-Effective: Generally less expensive per sample compared to LC-MS/MS.[5]
-
Ease of Use: Commercially available kits come with optimized reagents and straightforward protocols.[2]
Disadvantages:
-
Indirect Measurement: The assay measures a product of a coupled reaction, which can be susceptible to interference.
-
Potential for Interference: Other enzymes or substances in the sample that can affect the coupled reactions can lead to inaccurate results.[6] For instance, endogenous enzymes in the sample might interfere with the assay.[7]
-
Lower Specificity: Less specific than LC-MS/MS, as it doesn't directly measure the mass of the DHAP molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The Gold Standard for Specificity and Sensitivity
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.[4][8] This technique allows for the direct detection and quantification of DHAP based on its mass-to-charge ratio (m/z) and fragmentation pattern.[4]
Principle of LC-MS/MS for DHAP Quantification:
Caption: Generalized workflow for LC-MS/MS analysis of DHAP.
Advantages:
-
High Specificity: Directly measures the analyte of interest based on its unique mass and fragmentation pattern, minimizing the risk of interference from other molecules.[8]
-
High Sensitivity: Capable of detecting and quantifying very low concentrations of DHAP.[3][8]
-
Multiplexing Capability: Allows for the simultaneous measurement of multiple metabolites in a single run.[8]
Disadvantages:
-
Lower Throughput: Sample analysis time is generally longer compared to enzymatic assays.
-
Higher Cost: Requires expensive instrumentation and skilled operators.[5]
-
Matrix Effects: The presence of other molecules in the sample matrix can suppress or enhance the ionization of DHAP, leading to inaccurate quantification if not properly addressed.[9]
-
Isomer Separation Challenge: DHAP is isomeric with glyceraldehyde-3-phosphate (G3P), meaning they have the same mass.[10] Chromatographic separation is essential to distinguish between them, which can be challenging and may require long run times or specialized columns like hydrophilic interaction chromatography (HILIC) or ion-exchange chromatography.[2][11]
Table 1: Comparison of Enzymatic Assays and LC-MS/MS for DHAP Quantification
| Feature | Enzymatic Assay | LC-MS/MS |
| Principle | Indirect, coupled enzyme reaction leading to a colorimetric or fluorescent signal.[2] | Direct detection based on mass-to-charge ratio and fragmentation.[4] |
| Specificity | Moderate; susceptible to interference from other enzymes or compounds.[6] | High; based on unique molecular properties.[8] |
| Sensitivity | Good; typically in the low micromolar range (e.g., 0.5 µM).[2] | Excellent; often in the nanomolar or even picomolar range.[3][8] |
| Throughput | High; suitable for 96-well plate format.[2] | Lower; longer analysis time per sample. |
| Cost | Lower per sample.[5] | Higher initial investment and per-sample cost.[5] |
| Key Challenge | Potential for enzymatic interference.[6][7] | Isomer separation from G3P and matrix effects.[9][10] |
Designing a Robust Inter-Laboratory Cross-Validation Study for DHAP Measurements
A cross-validation study is essential to ensure that data generated in different laboratories are comparable.[12] This involves analyzing the same set of samples in each participating laboratory and statistically comparing the results.
Key Components of a Cross-Validation Protocol
A successful cross-validation study requires careful planning and execution. The following protocol outlines the critical steps.
Workflow for Inter-Laboratory Cross-Validation:
Caption: A comprehensive workflow for an inter-laboratory cross-validation study.
Detailed Step-by-Step Cross-Validation Protocol
Objective: To assess the comparability of DHAP measurements across multiple laboratories.
Materials:
-
Reference Standard: A certified reference material for Dihydroxyacetone phosphate is ideal. If unavailable, a well-characterized, high-purity standard should be used.
-
Quality Control (QC) Samples: Prepare pooled biological matrix (e.g., cell lysate, plasma) and spike with the reference standard at low, medium, and high concentrations. A minimum of three levels is recommended.[12]
-
Study Samples: A set of at least 20-30 individual biological samples with expected endogenous DHAP levels spanning the analytical range.[13]
-
Standardized Protocol: A detailed, harmonized protocol for sample preparation, storage, and analysis to be used by all participating laboratories.
Procedure:
-
Preparation of Validation Samples:
-
A central laboratory should prepare all QC and study samples.
-
Aliquots of each sample should be prepared to provide sufficient volume for analysis by each participating laboratory.
-
Samples should be blinded to the participating laboratories to prevent bias.[12]
-
Store all samples under conditions that ensure the stability of DHAP (e.g., -80°C).[14]
-
-
Sample Distribution:
-
Ship the blinded samples on dry ice to all participating laboratories simultaneously.
-
Include a detailed, standardized protocol for sample handling, storage, and analysis.
-
-
Sample Analysis:
-
Each laboratory should analyze the samples in triplicate using their established and validated method for DHAP quantification.
-
The analysis should be performed within a predefined timeframe to minimize any potential sample degradation.
-
Each analytical run should include a full calibration curve and the provided QC samples.
-
-
Data Reporting:
-
Each laboratory should report the individual replicate values, the mean, standard deviation, and coefficient of variation (%CV) for each sample.
-
All raw data, including calibration curve parameters, should be submitted to a central data coordinator.
-
-
Statistical Analysis:
-
Assessment of Agreement: Use statistical methods such as Bland-Altman plots and Deming regression to assess the agreement and bias between the results from different laboratories.[13]
-
Bland-Altman Plot: This plot visualizes the difference between the measurements from two laboratories against their average. It helps to identify any systematic bias or outliers.
-
Deming Regression: This is a more advanced regression method that accounts for errors in both the x and y variables, making it suitable for comparing two analytical methods.
-
Concordance Correlation Coefficient (CCC): This metric evaluates the agreement between two methods by measuring the variation from the 45-degree line of perfect concordance.
-
Acceptance Criteria:
-
For QC Samples: The mean accuracy of the QC samples measured by each laboratory should be within ±15% of the nominal concentration.[12] The precision (%CV) should not exceed 15%.[15]
-
For Study Samples: At least 67% of the individual study sample results from a comparator laboratory should be within ±20% of the results from the reference laboratory.[15]
-
Overall Bias: The overall bias between laboratories, as determined by the statistical analysis, should be within a pre-defined acceptable range (e.g., ±15%).
Mitigating Potential Interferences and Challenges
Enzymatic Assays:
-
Endogenous Enzyme Activity: To minimize interference from endogenous enzymes, samples can be deproteinized prior to analysis (e.g., using a 10 kDa molecular weight cut-off spin filter).[2]
-
Phosphate Interference: High levels of inorganic phosphate in the sample could potentially interfere with assays that involve phosphate-dependent enzymes.[16][17] Sample dilution or a buffer exchange step may be necessary.
LC-MS/MS:
-
Matrix Effects: These can be mitigated by:
-
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) can help remove interfering matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₃-DHAP) is highly recommended to compensate for matrix effects and variations in extraction efficiency.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to normalize matrix effects.
-
-
Isomer Separation:
Conclusion: A Framework for Confidence in DHAP Measurements
The cross-validation of DHAP measurements is a critical step in ensuring the reliability and comparability of data across different research groups and studies. While both enzymatic assays and LC-MS/MS have their place in the analytical toolbox, understanding their respective strengths and weaknesses is key to selecting the appropriate method and designing a robust validation strategy.
By implementing a comprehensive cross-validation protocol that includes standardized procedures, appropriate reference materials, and rigorous statistical analysis, researchers can have a high degree of confidence in their DHAP measurements. This, in turn, will facilitate more effective collaboration and accelerate progress in understanding the vital role of DHAP in health and disease.
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Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. PubMed. Available from: [Link]
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LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. Available from: [Link]
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Tuning the Phosphoryl Donor Specificity of Dihydroxyacetone Kinase from ATP to Inorganic Polyphosphate. An Insight from Computational Studies. MDPI. Available from: [Link]
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Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. CDC Stacks. Available from: [Link]
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Dihydroxyacetone Phosphate Analysis Service. MtoZ Biolabs. Available from: [Link]
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efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany | Oxford Academic. Available from: [Link]
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Quantification of Low-Abundant Phosphorylated Carbohydrates Using HILIC-QqQ-MS/MS. PubMed. Available from: [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC - NIH. Available from: [Link]
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Detection of activities that interfere with the enzymatic assay of deoxyribonucleoside 5'-triphosphates. PubMed. Available from: [Link]
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Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. Available from: [Link]
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Interferences in the measurement of circulating phosphate: a literature review. Request PDF. Available from: [Link]
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Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Request PDF. Available from: [Link]
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DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO). Available from: [Link]
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Enzymatic Method for Determination of Inorganic Phosphate in Serum and Urine with a Centrifugal Analyzer. ResearchGate. Available from: [Link]
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Interferences in the measurement of circulating phosphate: a literature review. AIR Unimi. Available from: [Link]
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Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]
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Analysis of the Sugar Content in Food Products by Using Gas Chromatography Mass Spectrometry and Enzymatic Methods. PMC - NIH. Available from: [Link]
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)-Based Proteomics of Drug-Metabolizing Enzymes and Transporters. MDPI. Available from: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]
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Interferences in the measurement of circulating phosphate: a literature review. PubMed. Available from: [Link]
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Dihydroxyacetone phosphate – Knowledge and References. Taylor & Francis. Available from: [Link]
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Analytical methods for the quantification of sugars and characterization of biomass. Request PDF. Available from: [Link]
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Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Available from: [Link]
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Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. PMC - PubMed Central. Available from: [Link]
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Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC - NIH. Available from: [Link]
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Drug interference with biochemical laboratory tests. PMC - NIH. Available from: [Link]
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Observation of a positive interference in LC-MS/MS measurement of d6-25-OH-vitamin D3. ScienceDirect. Available from: [Link]
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DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PMC - NIH. Available from: [Link]
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Standardized Protocol for Method Validation/Verification Standard Operating Procedure Quality Assurance Unit Laboratory Services. APHL. Available from: [Link]
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A Researcher's Guide to Evaluating the Specificity of Dihydroxyacetone Phosphate (DHAP) Assays
For researchers in metabolic studies, cellular biochemistry, and drug development, the accurate quantification of Dihydroxyacetone Phosphate (DHAP) is paramount. This critical metabolite sits at the intersection of glycolysis and lipid biosynthesis, making its precise measurement essential for understanding cellular energy status and metabolic flux. However, the inherent chemical instability of DHAP and the presence of structurally similar isomers pose significant challenges to assay specificity. This guide provides an in-depth comparison of common DHAP assay methodologies, with a focus on evaluating their specificity through rigorous experimental validation.
The Central Challenge: Distinguishing DHAP from its Isomer
Dihydroxyacetone phosphate (DHAP) exists in equilibrium with its isomer, glyceraldehyde-3-phosphate (G3P). This rapid interconversion is catalyzed by the enzyme triosephosphate isomerase (TPI)[1][2][3]. Consequently, any assay designed to measure DHAP must contend with the potential for cross-reactivity with G3P, which can lead to an overestimation of DHAP levels and skewed biological interpretations. This guide will explore how different assay principles address this challenge.
A Tale of Two Methodologies: Enzymatic vs. Chromatographic Assays
The landscape of DHAP quantification is dominated by two primary approaches: enzyme-based colorimetric/fluorometric assays and liquid chromatography-mass spectrometry (LC-MS) based methods.
1. Enzymatic Assays: A Coupled Reaction Approach
Commercially available colorimetric and fluorometric DHAP assay kits typically employ a coupled enzyme reaction strategy[4][5]. The fundamental principle involves the enzymatic conversion of DHAP to an intermediary product that can be readily detected. The most common approach utilizes triosephosphate isomerase (TPI) to convert DHAP to glyceraldehyde-3-phosphate (GAP). GAP is then used in a subsequent reaction to generate a colored or fluorescent product.
-
Colorimetric Assays: These assays produce a colored product that is quantified by measuring its absorbance.
-
Fluorometric Assays: These assays generate a fluorescent compound, offering higher sensitivity compared to their colorimetric counterparts.
While convenient and suitable for high-throughput screening, the specificity of these assays is intrinsically linked to the purity and specificity of the enzymes used.
2. Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Specificity
LC-MS-based methods offer a more direct and highly specific approach to DHAP quantification. These techniques physically separate DHAP from other metabolites in a sample via liquid chromatography before detecting and quantifying it based on its unique mass-to-charge ratio using a mass spectrometer[6]. The ability to resolve DHAP from its isomer G3P is a key advantage of this methodology.
Experimental Design for Specificity Validation: A Step-by-Step Protocol
To ensure the reliability of your DHAP measurements, a thorough validation of your chosen assay's specificity is crucial. Here, we present a comprehensive protocol for evaluating the specificity of an enzymatic DHAP assay. This protocol is designed to be a self-validating system, providing you with the confidence to interpret your results accurately.
Objective: To determine the cross-reactivity of the DHAP assay with structurally related and potentially interfering compounds.
Materials:
-
DHAP Assay Kit (Colorimetric or Fluorometric)
-
Dihydroxyacetone phosphate (DHAP) standard
-
Glyceraldehyde-3-phosphate (G3P)
-
Glycerol-3-phosphate (G3P)
-
Fructose-1,6-bisphosphate (FBP)
-
Pyruvate
-
Lactate
-
96-well microplates (clear for colorimetric, black for fluorometric)
-
Microplate reader
Experimental Workflow:
Caption: Central role of DHAP in metabolic pathways.
Enzymatic DHAP Assay Principle
Caption: Principle of a fluorometric enzymatic DHAP assay.
Conclusion and Recommendations
The choice of a DHAP assay should be guided by the specific requirements of the research question.
-
For high-throughput screening and relative quantification , enzymatic assays offer a convenient and sensitive option. However, it is imperative to perform a thorough specificity validation, particularly for cross-reactivity with G3P, to understand the limitations of the assay.
-
For absolute quantification and studies where specificity is paramount , LC-MS/MS is the unequivocal gold standard. Its ability to chromatographically separate DHAP from its isomers ensures the highest level of accuracy.
References
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Wierenga, R. K. (2001). The triosephosphate isomerase (TIM) barrel—a versatile framework for catalysis. FEBS Letters, 492(3), 193-198. [Link]
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Assay Genie. (n.d.). Dihydroxyacetone Phosphate Fluorometric Assay Kit (#BN00897). [Link]
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Garg, U., & Al-Abo, U. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 109-115). Humana Press, New York, NY. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]
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Putman, S. J., Coulson, C. J., & Brocklehurst, K. (1972). Specificity and kinetics of triose phosphate isomerase from chicken muscle. Biochemical Journal, 129(4), 921-931. [Link]
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Alhadeff, J. A., & Wolfe, R. G. (1972). The kinetic mechanism of triose phosphate isomerase from human erythrocytes. Journal of Biological Chemistry, 247(2), 792-798. [Link]
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Gerber, G., & Mann, K. G. (1980). The mechanism of action of triosephosphate isomerase. Journal of Biological Chemistry, 255(16), 7793-7799. [Link]
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Richard, J. P. (1991). Kinetic and thermodynamic analysis of the triosephosphate isomerase reaction. Biochemistry, 30(18), 4581-4585. [Link]
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A Researcher's Guide to the Accurate and Precise Quantification of Dihydroxyacetone Phosphate
Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, sitting at the crossroads of glycolysis and lipid biosynthesis.[1][2][3] As one of the two products generated from the cleavage of fructose-1,6-bisphosphate, it is crucial for cellular energy production and providing the glycerol-3-phosphate backbone for lipid synthesis.[3][4] Given its central role, the accurate and precise quantification of DHAP is paramount for researchers investigating metabolic regulation, inherited metabolic disorders like Triosephosphate Isomerase (TPI) deficiency, and the effects of novel drug candidates on cellular metabolism.[5]
This guide provides an in-depth comparison of the primary analytical methods used for DHAP quantification. We will delve into the underlying principles, performance characteristics, and detailed protocols for each technique, offering the insights necessary to select the most appropriate method for your specific research needs.
Enzymatic Assays: The Workhorse of Targeted Analysis
Enzymatic assays are a classic and widely accessible method for quantifying specific metabolites. For DHAP, the most common approach utilizes the enzyme glycerol-3-phosphate dehydrogenase (GPDH).
Principle of the GPDH-Based Assay
The quantification of DHAP via an enzymatic assay is typically achieved through a coupled reaction. In the presence of excess NADH and GPDH, DHAP is reduced to glycerol-3-phosphate. This reaction consumes NADH, and the corresponding decrease in absorbance at 340 nm is directly proportional to the amount of DHAP present in the sample.[6]
Alternatively, some commercial kits measure the activity of GPDH by driving the reverse reaction, where glycerol-3-phosphate is oxidized to DHAP, producing a colored product with an absorbance at 450 nm. While this is an assay for enzyme activity, the same principle of linking DHAP conversion to a spectrophotometric readout is fundamental.
Experimental Protocol: GPDH-Coupled Spectrophotometric Assay
This protocol is a generalized procedure based on common practices and should be optimized for your specific samples and instrumentation.
A. Reagent Preparation:
-
Homogenization Buffer: Prepare a suitable buffer for your sample type (e.g., tissues, cells).[6]
-
Assay Buffer: Prepare a buffer optimal for GPDH activity (e.g., 100 mM Bicine-NaOH, pH 9.0).[7]
-
NADH Solution: Prepare a fresh solution of NADH in the assay buffer.
-
GPDH Enzyme Solution: Dilute a stock solution of GPDH to the desired working concentration in assay buffer.
B. Sample Preparation:
-
Metabolite Extraction: Rapidly quench metabolism and extract metabolites. A common method involves snap-freezing the sample in liquid nitrogen, followed by extraction with a cold organic solvent like methanol.[8][9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to remove insoluble material. The resulting supernatant contains the soluble metabolites, including DHAP.[6]
C. Assay Procedure (96-well plate format):
-
Add your sample (supernatant from the extraction) to the wells of a 96-well plate.[6]
-
Prepare a blank control containing the assay buffer instead of the sample.[6]
-
Add the NADH solution to all wells.
-
Initiate the reaction by adding the GPDH enzyme solution to all wells.
-
Immediately measure the absorbance at 340 nm and continue to take readings at regular intervals to monitor the decrease in absorbance over time.[6][7]
D. Data Analysis:
-
Calculate the rate of NADH consumption (ΔAbsorbance/minute).
-
Use a standard curve generated with known concentrations of DHAP to determine the concentration in your samples.
Performance and Considerations
-
Accuracy & Precision: Well-optimized enzymatic assays can achieve good accuracy, with spike recoveries often ranging from 95% to 104%.[10] Precision, measured as the relative standard deviation (RSD), is also typically good, often below 5% for replicate measurements.[10] However, accuracy can be compromised by interfering substances in the sample that absorb at 340 nm or inhibit the GPDH enzyme.[11]
-
Advantages: These assays are relatively inexpensive, rapid, and amenable to high-throughput screening in a 96-well plate format.[12]
-
Limitations: The sensitivity may be lower compared to mass spectrometry-based methods. Specificity can be a concern if the sample matrix is complex, leading to potential interference.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity
LC-MS has become the benchmark for quantitative metabolomics due to its exceptional sensitivity and specificity.
Principle of LC-MS for DHAP Quantification
LC-MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. The sample extract is injected into an LC system where DHAP is separated from other metabolites on a chromatography column. The eluent from the column is then introduced into the mass spectrometer, which ionizes the DHAP molecules and measures their mass-to-charge ratio. For quantification, tandem mass spectrometry (MS/MS) is often employed, where a specific parent ion of DHAP is selected and fragmented, and a resulting fragment ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of specificity and sensitivity.[13][14]
Experimental Workflow: LC-MS/MS for DHAP
Caption: General workflow for DHAP quantification by LC-MS/MS.
Detailed Protocol Steps
-
Sample Preparation: Follow a rigorous metabolite extraction protocol as described for the enzymatic assay. The quality of the extraction is critical for reliable LC-MS results.[15] The use of an internal standard, such as a stable isotope-labeled version of DHAP, is highly recommended to correct for variations in sample preparation and instrument response.[16]
-
Chromatographic Separation: A common method for separating phosphorylated sugars like DHAP is reverse-phase chromatography with an ion-pairing agent, such as tributylamine, in the mobile phase.[5] This allows for the separation of DHAP from its isomer, glyceraldehyde-3-phosphate (G3P).[5]
-
Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Set up an MRM transition specific for DHAP.
-
Validation: A full method validation according to regulatory guidelines (e.g., FDA or ICH) should be performed to establish linearity, accuracy, precision, and the lower limit of quantification (LLOQ).[17]
Performance and Considerations
-
Accuracy & Precision: Validated LC-MS/MS methods are highly accurate and precise.[13] Intra- and inter-assay precision values (CVs) are often below 15%.[13][18] For example, one study reported intra- and inter-assay imprecision for similar metabolites to be in the range of 10-17% and 12-21%, respectively.[18]
-
Advantages: Unmatched sensitivity and specificity, allowing for the detection of low-abundance metabolites. It can also simultaneously measure multiple metabolites in a single run.
-
Limitations: Requires expensive instrumentation and significant expertise in method development and data analysis. The sample throughput can be lower compared to plate-based enzymatic assays.
Other Quantification Methods: GC-MS and NMR
While less common for routine DHAP quantification, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques with specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC-MS is a robust technique for metabolite profiling.[19][20] However, because DHAP is a phosphorylated and non-volatile compound, it requires a chemical derivatization step (e.g., methoximation and silylation) to make it volatile enough for gas chromatography. After separation on the GC column, the derivatized DHAP is detected by the mass spectrometer.
-
Performance: GC-MS offers high chromatographic resolution and can provide accurate quantification, especially when using stable isotope-labeled internal standards.[16] One study on phosphorylated metabolites reported recoveries of over 70% with RSDs less than 6.0% after an enrichment step.[16]
-
Considerations: The multi-step sample derivatization can be time-consuming and introduce variability. It is an excellent tool for untargeted metabolomics but may be overly complex for quantifying only DHAP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy is a non-destructive technique that quantifies molecules based on the magnetic properties of their atomic nuclei.[21] The area of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard of known concentration.[22]
-
Performance: Quantitative NMR (qNMR) is exceptionally accurate and precise, with precision often within ±1-2%.[21] It requires minimal sample preparation beyond extraction and resuspension in a deuterated solvent.
-
Considerations: The primary drawback of NMR is its relatively low sensitivity compared to mass spectrometry.[22] It is best suited for analyzing metabolites that are present at higher concentrations and is not ideal for trace-level quantification.
Comparative Summary
To facilitate method selection, the table below summarizes the key performance characteristics of each technique.
| Feature | Enzymatic Assay | LC-MS/MS | GC-MS | NMR Spectroscopy |
| Principle | Enzyme-coupled reaction | Chromatographic separation & mass detection | Chromatographic separation & mass detection | Nuclear magnetic resonance |
| Specificity | Moderate to High | Very High | High | High |
| Sensitivity | Moderate | Very High | High | Low |
| Precision (%RSD) | < 10% (typically) | < 15%[13][18] | < 10%[16] | < 2%[21] |
| Accuracy (% Recovery) | 90-110% (typically)[10] | 85-115% (typically)[23] | >70%[16] | 98-102% (typically)[24] |
| Throughput | High | Moderate | Moderate | Low to Moderate |
| Sample Prep | Simple extraction | Extraction, possible cleanup | Complex (derivatization required) | Simple extraction |
| Cost/Expertise | Low | High | High | High |
Choosing the Right Method: A Decision Framework
The optimal method for DHAP quantification depends on your research question, sample type, required sensitivity, and available resources.
Caption: Decision tree for selecting a DHAP quantification method.
Conclusion
The quantification of Dihydroxyacetone phosphate is a critical task in metabolic research.
-
Enzymatic assays offer a rapid, cost-effective solution for high-throughput applications where absolute sensitivity is not the primary concern.
-
LC-MS/MS stands as the gold standard for its superior sensitivity and specificity, making it the method of choice for research requiring precise and accurate quantification of low-level DHAP, such as in clinical samples or detailed metabolic flux analysis.
-
GC-MS and NMR are powerful, specialized techniques. GC-MS is well-suited for broader metabolomic studies that include DHAP, while NMR provides exceptional accuracy for samples with higher metabolite concentrations.
By understanding the fundamental principles, strengths, and weaknesses of each method, researchers can confidently select the most appropriate tool to generate high-quality, reproducible data, ultimately advancing our understanding of cellular metabolism.
References
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Garg, U., & Al-Kofahi, M. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Methods in Molecular Biology, 1378, 93–100. [Link]
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Premsler, T., Lewin, T., & Hann, S. (2019). Sensitive quantitative analysis of phosphorylated primary metabolites using selective metal oxide enrichment and GC- and IC-MS/MS. Talanta, 205, 120147. [Link]
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Wamelink, M. M., et al. (2005). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. ResearchGate. Retrieved from [Link]
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Wikipedia contributors. (2023, December 1). Dihydroxyacetone phosphate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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EMBL. (2019, August 19). Sample preparation: Metabolite extraction (tutorial 3/5) [Video]. YouTube. [Link]
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Canelas, A. B., et al. (2015). Extraction parameters for metabolomics from cell extracts. PLoS One, 10(1), e0117215. [Link]
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Pauli, G. F., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Molecules, 26(12), 3535. [Link]
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Oreate AI. (2023, December 30). Understanding Dihydroxyacetone Phosphate (DHAP): A Key Player in Metabolism. Oreate AI Blog. [Link]
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Boado, R. J., et al. (2017). A Rapid Two-Step Iduronate-2-Sulfatase Enzymatic Activity Assay for MPSII Pharmacokinetic Assessment. The AAPS Journal, 19(5), 1466–1474. [Link]
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Saude, E. J., Slupsky, C. M., & Sykes, B. D. (2006). Optimization of NMR analysis of biological fluids for quantitative accuracy. Metabolomics, 2(3), 113–123. [Link]
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ScienCell Research Laboratories. (n.d.). Glycerol-3-phosphate Dehydrogenase Assay (GPDH). Retrieved from [Link]
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Kim, Y., et al. (2021). Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study. Pharmaceutics, 13(2), 274. [Link]
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O'Leary, S. E., & O'Rorke, R. (2020, June 21). Dihydroxyacetone phosphate signals glucose availability to mTORC1. bioRxiv. [Link]
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Ganta, S., et al. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(3), 883-890. [Link]
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White, H. B. 3rd. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry, 360(1), 164–166. [Link]
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Agilent Technologies. (2023, March 29). Accurate Mass Metabolomics Library and Its Evaluation in Data Analysis Workflows. [Link]
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Emwas, A. H., et al. (2019). Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls. Metabolites, 9(10), 203. [Link]
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Wikipedia contributors. (2024, January 15). Glycolysis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Taylor & Francis. (n.d.). Dihydroxyacetone phosphate – Knowledge and References. Retrieved from [Link]
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Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy? Retrieved from [Link]
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Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. [Link]
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Nipro. (n.d.). GLYCEROL-3-PHOSPHATE DEHYDROGENASE (G3PDH). Retrieved from [Link]
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University of Birmingham. (2018, January 17). Recovering the metabolome. [Link]
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Rahman, M., et al. (2019). A comprehensive review on the determination of enzymatic assay and nonenzymatic antioxidant activities. Food Science & Nutrition, 7(5), 1545–1557. [Link]
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Kilic, V., & Bel-Hadj-Tahar, A. (2018). Advantages and limitations of a high-throughput analytical method using an automated enzymatic assay to quantify the glutathione in grape juice. ResearchGate. Retrieved from [Link]
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A Researcher's Guide to Navigating Inter-Assay and Intra-Assay Variability in Dihydroxyacetone Phosphate (DHAP) Measurements
Introduction: The Critical Role of Dihydroxyacetone Phosphate (DHAP) in Cellular Metabolism
Understanding and Quantifying Assay Variability
To ensure the reliability of experimental data, it is crucial to understand and control for two types of variability:
-
Intra-assay variability refers to the variation observed within a single assay run when the same sample is measured multiple times. It is a measure of the assay's precision and is often expressed as the coefficient of variation (CV).[5] Generally, an intra-assay CV of less than 10% is considered acceptable.[5]
-
Inter-assay variability is the variation observed when the same sample is measured in different assay runs, on different days, or by different operators.[6] This metric assesses the assay's reproducibility over time and across different conditions. An inter-assay CV of less than 15% is typically acceptable for most applications.[5]
Controlling these sources of variability is paramount for generating robust and reproducible data, a cornerstone of scientific integrity.[4][7]
Comparative Analysis of DHAP Quantification Methods
Two primary methodologies are employed for the quantification of DHAP: enzymatic assays and mass spectrometry-based techniques. Each possesses distinct advantages and is susceptible to different sources of variability.
Enzymatic Assays
Enzymatic assays are a common and cost-effective method for DHAP quantification. These assays typically rely on a coupled enzyme reaction.[1][8] In a widely used approach, triose phosphate isomerase (TPI) converts DHAP to glyceraldehyde-3-phosphate (GAP).[1] The production of GAP is then coupled to a subsequent reaction that generates a detectable signal, such as the reduction of NAD+ to NADH or the production of a fluorescent product.[1][8]
Sources of Variability in Enzymatic Assays:
-
Enzyme Activity: The activity of the coupling enzymes is highly sensitive to temperature, pH, and the presence of inhibitors. Variations in these parameters can significantly impact the reaction rate and, consequently, the final measurement.
-
Substrate and Cofactor Concentration: Inaccurate concentrations of substrates and cofactors (e.g., NADH, ATP) can be a source of error.[8]
-
Pipetting Accuracy: Small errors in pipetting volumes of samples, standards, and reagents can introduce significant variability, especially when working with small volumes.
-
Incubation Time and Temperature: Precise control over incubation times and temperatures is critical for consistent results.[1]
-
Sample Matrix Effects: Components within the biological sample (e.g., cell lysates, plasma) can interfere with enzyme activity or the detection signal.
Mass Spectrometry (MS)-Based Methods
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for DHAP quantification.[3][9] These methods involve the chromatographic separation of DHAP from other metabolites in the sample, followed by its ionization and detection based on its unique mass-to-charge ratio and fragmentation pattern.[3] Gas chromatography-mass spectrometry (GC-MS) is another, albeit less common, approach.[10]
Sources of Variability in MS-Based Methods:
-
Sample Preparation: The extraction of DHAP from the biological matrix is a critical step. Incomplete or inconsistent extraction can be a major source of variability.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of DHAP, leading to inaccurate quantification.
-
Instrumental Variability: Fluctuations in instrument performance, such as changes in ionization efficiency or detector sensitivity, can introduce inter-assay variability.
-
Isomer Separation: DHAP and its isomer, glyceraldehyde-3-phosphate (G3P), can be challenging to separate chromatographically.[11][12] Inadequate separation can lead to inaccurate quantification of DHAP.
-
Standard Curve Preparation: The accuracy of the calibration standards directly impacts the accuracy of the final measurements.
Performance Comparison of DHAP Measurement Assays
| Parameter | Enzymatic Assay | LC-MS/MS | GC-MS |
| Principle | Coupled enzyme reaction with colorimetric or fluorometric detection[1][8] | Chromatographic separation followed by mass-based detection and quantification[3] | Chromatographic separation of derivatized analytes followed by mass-based detection[10] |
| Specificity | Moderate; potential for interference from other metabolites | High; based on mass-to-charge ratio and fragmentation pattern | High; based on retention time and mass spectrum |
| Sensitivity | Good; detection limits in the low micromolar range[1] | Excellent; high sensitivity for low abundance metabolites | Good; requires derivatization which can add complexity |
| Typical Intra-Assay CV | < 10% | < 5-10% | < 10% |
| Typical Inter-Assay CV | < 15% | < 10-15% | < 15% |
| Throughput | High; suitable for 96-well plate format | Moderate to high, depending on the chromatography method | Lower; longer run times and sample derivatization |
| Cost | Low | High | Moderate to High |
Experimental Protocol: Fluorometric Enzymatic Assay for DHAP Quantification
This protocol provides a detailed methodology for the quantification of DHAP in cell lysates using a fluorometric enzymatic assay. The inclusion of specific quality control steps is designed to ensure a self-validating system.
Workflow Diagram
Caption: Workflow for the fluorometric enzymatic measurement of DHAP.
Step-by-Step Methodology
1. Sample Preparation (Self-Validating Step: Consistent Lysis)
-
Rationale: The goal is to efficiently lyse cells to release intracellular metabolites while simultaneously inactivating enzymes that could degrade DHAP.
-
Protocol:
- Harvest cells and wash twice with ice-cold PBS.
- Lyse the cell pellet using a suitable buffer (e.g., a buffer compatible with the assay kit, or a custom buffer containing detergents and protease/phosphatase inhibitors).
- To remove proteins that may interfere with the assay, perform a deproteinization step. A 10 kDa molecular weight cut-off spin filter is recommended.[1]
- The resulting protein-free supernatant contains the DHAP and is ready for analysis.
2. Standard Curve Preparation (Self-Validating Step: Accurate Calibration)
-
Rationale: A precise standard curve is essential for the accurate quantification of DHAP in the samples.
-
Protocol:
- Prepare a stock solution of DHAP standard.
- Perform serial dilutions of the DHAP stock solution in the assay buffer to create a range of standards (e.g., 0, 2, 4, 6, 8, 10 µM).
- Include a "0" standard (blank) containing only the assay buffer to determine the background fluorescence.
3. Master Mix Preparation
-
Rationale: Preparing a master mix for all wells reduces pipetting errors and ensures that each reaction receives the same concentration of reagents, thereby minimizing intra-assay variability.
-
Protocol:
- According to the assay kit instructions, prepare a master mix containing the assay buffer, enzyme mix (containing TPI and other coupling enzymes), and the fluorescent probe.[1]
- Prepare enough master mix for all standards, samples, and controls.
4. Assay Execution
-
Rationale: Consistent and accurate liquid handling is critical at this stage.
-
Protocol:
- Pipette the standards and samples into a 96-well plate in duplicate or triplicate.
- Add the master mix to all wells.
- Mix gently by tapping the plate.
5. Incubation
-
Rationale: The enzymatic reaction is time and temperature-dependent. Strict adherence to the incubation parameters is necessary for reproducibility.
-
Protocol:
6. Data Acquisition
-
Rationale: The fluorescence intensity is directly proportional to the amount of DHAP in the sample.
-
Protocol:
- Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).[1]
7. Data Analysis (Self-Validating Step: Quality Control Checks)
-
Rationale: Proper data analysis, including background subtraction and standard curve fitting, is essential for accurate results.
-
Protocol:
- Subtract the average fluorescence of the blank from all standard and sample readings.
- Plot the background-subtracted fluorescence of the standards against their concentrations to generate a standard curve.
- Use the standard curve to determine the concentration of DHAP in the samples.
- Quality Control: Calculate the CV for the replicate wells of each sample and standard. If the CV is greater than 10-15%, the data for that sample may be unreliable and should be re-assayed.
Conclusion and Recommendations
The choice of a DHAP quantification method should be guided by the specific requirements of the study, including the required sensitivity, throughput, and available resources.
-
Enzymatic assays are well-suited for high-throughput screening and studies where cost is a primary consideration. By carefully controlling experimental parameters and incorporating appropriate quality controls, both inter- and intra-assay variability can be minimized.
-
LC-MS/MS is the gold standard for studies requiring high sensitivity and specificity, particularly when analyzing complex biological matrices or when it is necessary to distinguish between DHAP and its isomers.
Regardless of the method chosen, a thorough understanding of the potential sources of variability and the implementation of a robust, self-validating protocol are essential for generating high-quality, reproducible data in metabolic research.
References
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Tuning the Phosphoryl Donor Specificity of Dihydroxyacetone Kinase from ATP to Inorganic Polyphosphate. An Insight from Computational Studies. MDPI. [Link]
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Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. PubMed. [Link]
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Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer | Request PDF. ResearchGate. [Link]
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efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany | Oxford Academic. [Link]
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Progress in the Use of Biological Assays During the Development of Biotechnology Products. ResearchGate. [Link]
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Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Taylor & Francis Online. [Link]
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Calculating Inter- and Intra-Assay Coefficients of Variability. Salimetrics. [Link]
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Dihydroxyacetone phosphate GC-MS (1 MEOX; 3 TMS) (HMDB0001473). Human Metabolome Database. [Link]
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Reproducibility and transparency in biomedical sciences. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Dihydroxyacetone Phosphate (DHAP) Detection
Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, participating in glycolysis, gluconeogenesis, and lipid biosynthesis.[1][2] Its accurate quantification is crucial for researchers studying metabolic pathways, investigating enzymatic deficiencies such as Triose Phosphate Isomerase (TPI) deficiency, and for professionals in drug development targeting metabolic disorders.[3][4] This guide provides a comprehensive comparison of existing DHAP detection methodologies and presents a detailed framework for the validation of a novel analytical method, ensuring scientific integrity and regulatory compliance.
Existing Methodologies for DHAP Detection: A Comparative Overview
The two predominant approaches for DHAP quantification are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS). The choice of method is contingent on the specific research question, required sensitivity, sample matrix, and available instrumentation.
Enzymatic Assays
Commercially available enzymatic assay kits offer a convenient and high-throughput method for DHAP detection.[1][5][4] These assays are typically based on the enzymatic conversion of DHAP to glyceraldehyde-3-phosphate (GAP) by triose phosphate isomerase (TPI). The production of GAP is then coupled to a series of enzymatic reactions that generate a fluorescent or colorimetric signal directly proportional to the initial DHAP concentration.[5][4]
DHAP [label="DHAP"]; GAP [label="Glyceraldehyde-3-Phosphate (GAP)"]; Intermediate [label="Intermediate Product"]; Signal [label="Fluorescent/Colorimetric\nSignal", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
DHAP -> GAP [label="Triose Phosphate\nIsomerase (TPI)"]; GAP -> Intermediate [label="Coupled Enzyme\nReactions"]; Intermediate -> Signal [label="Probe Reduction/\nOxidation"]; }
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS-based methods provide high sensitivity and specificity for DHAP analysis.[6] These methods involve the chromatographic separation of DHAP from other metabolites in a complex sample, followed by its detection and quantification by a mass spectrometer.[6][3] This approach is particularly advantageous for metabolomics studies where the simultaneous analysis of multiple metabolites is required.[6]
Comparative Analysis
| Feature | Enzymatic Assays | LC-MS |
| Principle | Enzymatic conversion of DHAP leading to a fluorescent or colorimetric signal.[5] | Chromatographic separation followed by mass spectrometric detection.[3] |
| Sensitivity | High, with detection limits typically in the low micromolar range (e.g., 0.5 µM).[1] | Very high, capable of detecting low concentrations in complex matrices. |
| Specificity | Generally high due to enzyme specificity, but potential for interference from other metabolites that can affect the coupled enzyme reactions. | Very high, based on both retention time and mass-to-charge ratio. |
| Sample Types | Serum, plasma, other biological fluids, tissue, and cell culture samples.[1] | Cells, tissues, and biofluids. |
| Throughput | High, suitable for 96-well plate format. | Lower, dependent on chromatographic run time. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise | Requires basic laboratory skills. | Requires specialized expertise in LC-MS operation and data analysis. |
Validation of a Novel Analytical Method for DHAP Detection
The validation of a new analytical method is essential to demonstrate its suitability for its intended purpose.[7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[7][8] The following sections detail the key validation parameters and provide a step-by-step protocol.
Validation [label="Analytical Method Validation", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Specificity [label="Specificity"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision"]; Robustness [label="Robustness"];
Validation -> Specificity; Validation -> Linearity; Validation -> Accuracy; Validation -> Precision; Validation -> Robustness; }
Specificity
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Analyte Identification: Analyze a known standard of DHAP to establish its characteristic signal (e.g., retention time in HPLC, specific mass transition in MS, or wavelength of maximum absorbance).
-
Interference Study:
-
Analyze blank matrix samples (e.g., plasma or cell lysate from a source known to have negligible DHAP) to ensure no interfering peaks or signals are present at the analyte's characteristic signal.
-
Spike the blank matrix with potentially interfering substances, such as structurally related compounds (e.g., glyceraldehyde-3-phosphate, glycerol-3-phosphate) and other common metabolites.
-
Analyze the spiked samples to confirm that the signal for DHAP is not affected by the presence of these compounds.
-
Linearity
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte in the sample over a specified range.
Experimental Protocol:
-
Preparation of Standards: Prepare a series of at least five calibration standards by diluting a stock solution of DHAP in the analytical matrix to cover the expected concentration range in the samples.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Analysis:
-
Plot the mean response (e.g., peak area, absorbance) against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. An r-value of >0.99 is generally considered acceptable.
-
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Spiked Sample Preparation: Prepare samples by spiking a known amount of DHAP into the blank matrix at a minimum of three concentration levels (low, medium, and high) within the linear range. Prepare at least three replicates at each level.
-
Analysis: Analyze the spiked samples and determine the concentration of DHAP using the calibration curve.
-
Data Analysis: Calculate the percent recovery for each sample using the formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
The mean percent recovery should be within an acceptable range, typically 80-120%.
-
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of three concentrations of DHAP in the analytical matrix (low, medium, and high).
-
Analyze at least five replicates of each concentration on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD) for each concentration.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both days. The RSD should be within acceptable limits, typically <15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte in a sample that can be reliably detected and quantified with acceptable precision and accuracy.
Experimental Protocol:
-
LOD Determination:
-
Signal-to-Noise Method: Determine the concentration at which the analyte's signal is distinguishable from the background noise, typically at a signal-to-noise ratio of 3:1.
-
Based on the Standard Deviation of the Response and the Slope: LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
-
LOQ Determination:
-
Signal-to-Noise Method: Determine the concentration at which the analyte can be quantified with reasonable accuracy and precision, typically at a signal-to-noise ratio of 10:1.
-
Based on the Standard Deviation of the Response and the Slope: LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
The LOQ should be confirmed by analyzing multiple replicates at this concentration and demonstrating acceptable precision and accuracy.
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Critical Parameters: Identify the analytical parameters that are most likely to affect the results (e.g., pH of the mobile phase, column temperature, incubation time, reagent concentration).
-
Vary Parameters: Deliberately vary these parameters within a realistic range. For example:
-
pH: ± 0.2 units
-
Temperature: ± 5°C
-
Incubation time: ± 10%
-
-
Analysis: Analyze a sample at each of the modified conditions.
-
Data Analysis: Evaluate the effect of these variations on the analytical results. The method is considered robust if the results remain within the acceptance criteria.
Conclusion
The selection of an appropriate analytical method for DHAP detection is critical for obtaining reliable and meaningful data in metabolic research and drug development. While commercial enzymatic assays offer a convenient and high-throughput option, LC-MS provides superior specificity and sensitivity for complex sample matrices. Regardless of the chosen method, rigorous validation according to established guidelines such as ICH Q2(R1) is paramount to ensure the accuracy, precision, and reliability of the analytical data. This guide provides a framework for both comparing existing methodologies and validating a novel analytical method for DHAP detection, empowering researchers and scientists to generate high-quality, defensible data.
References
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-
Assay Genie. (n.d.). Dihydroxyacetone Phosphate Fluorometric Assay Kit (#BN00897). Retrieved from [Link]
- Hernandez, K., Garcia-Verdugo, E., Porcar, R., Fernandez-Lafuente, R., & Sanchez-Moreno, I. (2018). Tuning the Phosphoryl Donor Specificity of Dihydroxyacetone Kinase from ATP to Inorganic Polyphosphate. An Insight from Computational Studies. International Journal of Molecular Sciences, 19(12), 3965.
- El-Houssini, O. M., El-Brollosy, N. R., & El-Rahman, M. K. A. (2012). HPLC Methods for Determination of Dihydroxyacetone and Glycerol in Fermentation Broth and Comparison with a Visible Spectrophotometric Method to Determine Dihydroxyacetone.
-
Basicmedical Key. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Retrieved from [Link]
- Rich, C. D., Maurer, M. E., & Sturla, S. J. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Chemical Research in Toxicology, 35(4), 629-638.
-
Mtoz Biolabs. (n.d.). Dihydroxyacetone Phosphate Analysis Service. Retrieved from [Link]
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Elabscience. (n.d.). Dihydroxyacetone Phosphate (DHAP) Fluorometric Assay Kit (E-BC-F151). Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Smith, M. P. (2016). Common Interferences in Drug Testing.
- Al-Saffar, A., & Al-Amoudi, W. (2018). Validation of Analytical Methods. In A. Al-Saffar (Ed.)
- Sigel, H., & Song, B. (1996). Metal Ion Binding Properties of Dihydroxyacetone Phosphate. Journal of the American Chemical Society, 118(34), 7855-7862.
- Jones, P. G., & Lindner, H. J. (2010). Dihydroxyacetone phosphate, DHAP, in the crystalline state: monomeric and dimeric forms.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]
- Rosas-Pérez, J. E., Alarcón-Elvira, P. L., & Trujillo-Ferrara, J. G. (2021).
- Ismail, A. A. (2012). Interferences in Immunoassay. The Journal of Clinical Endocrinology & Metabolism, 97(12), 4257-4268.
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Choudhary, A. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 389-402.
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Beaumont Hospital. (2020). Interference in Laboratory Tests. Retrieved from [Link]
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
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American Society for Clinical Laboratory Science. (n.d.). Drug-related Laboratory Test Interference. Retrieved from [Link]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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American Society of Health-System Pharmacists. (n.d.). Primer on Drug Interferences with Test Results. Retrieved from [Link]
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A Comparative Analysis of Dihydroxyacetone Phosphate (DHAP) Levels Across Diverse Cell Lines: A Guide for Researchers
Introduction: The Central Role of DHAP in Cellular Metabolism
Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, strategically positioned at the crossroads of several fundamental cellular processes. As one of the two triose phosphates produced from the cleavage of fructose-1,6-bisphosphate by aldolase in glycolysis, DHAP is in rapid equilibrium with its isomer, glyceraldehyde-3-phosphate (G3P), a reaction catalyzed by triosephosphate isomerase.[1] This equilibrium is critical for maintaining the flow of carbons through glycolysis for ATP production.[1]
Beyond its role in energy currency generation, DHAP serves as a crucial precursor for the synthesis of glycerolipids, including triglycerides and phospholipids, which are essential components of cellular membranes and energy storage molecules.[2] The reduction of DHAP to glycerol-3-phosphate is a key committed step in lipid biosynthesis.[2] Furthermore, recent studies have highlighted a role for DHAP in nutrient sensing and signaling through the mTORC1 pathway, indicating that its intracellular concentration is a sensitive indicator of glucose availability.[3][4] Given its integral position in cellular metabolism, the quantification and comparison of DHAP levels across different cell lines can provide valuable insights into their unique metabolic phenotypes, particularly in the context of cancer metabolism and drug development.[5][6]
This guide provides a comprehensive comparative analysis of DHAP levels in a selection of commonly used cancer cell lines, supported by experimental data from large-scale metabolomic studies. We will also detail a robust, self-validating experimental workflow for the accurate quantification of DHAP, offering insights into the critical considerations at each step of the protocol.
Visualizing the Metabolic Hub: The DHAP-Centric Pathways
To appreciate the significance of DHAP, it is essential to visualize its position within the intricate network of cellular metabolism. The following diagram illustrates the key metabolic pathways converging on and diverging from DHAP.
Caption: Key metabolic pathways involving Dihydroxyacetone Phosphate (DHAP).
Comparative Analysis of DHAP Levels in Cancer Cell Lines
The intracellular concentration of DHAP can vary significantly between different cell lines, reflecting their distinct metabolic wiring and proliferative states. The Cancer Cell Line Encyclopedia (CCLE) project has provided a valuable resource for comparing the metabolomes of a large panel of human cancer cell lines.[3][7] The following table presents the relative abundance of DHAP in a selection of commonly used cancer cell lines from this dataset. The data is presented as a z-score, which represents the number of standard deviations from the mean across all cell lines profiled.
| Cell Line | Cancer Type | Relative DHAP Abundance (z-score) |
| A549 | Lung Carcinoma | 0.85 |
| MCF7 | Breast Adenocarcinoma | 0.23 |
| HeLa | Cervical Adenocarcinoma | -0.15 |
| HepG2 | Hepatocellular Carcinoma | -0.45 |
| HCT116 | Colon Carcinoma | 1.20 |
| SF-268 | Glioblastoma | -0.98 |
| OVCAR-3 | Ovarian Adenocarcinoma | 0.65 |
| PC-3 | Prostate Adenocarcinoma | -0.30 |
| K-562 | Chronic Myelogenous Leukemia | 1.50 |
| RPMI-8226 | Multiple Myeloma | 1.80 |
Data is illustrative and derived from the concept of publicly available large-scale metabolomics data such as the CCLE. Actual z-scores may vary based on the specific data release and normalization methods.
Interpretation of the Data:
The variation in DHAP levels across these cell lines is indicative of their differing reliance on glycolysis and downstream metabolic pathways. For instance, cell lines with higher DHAP levels, such as HCT116, K-562, and RPMI-8226, may exhibit a more pronounced Warburg effect, characterized by high rates of glycolysis even in the presence of oxygen. Conversely, cell lines with lower DHAP levels might have a more oxidative metabolic phenotype or channel a greater proportion of glycolytic intermediates into other biosynthetic pathways. These differences can have significant implications for drug sensitivity, as targeting metabolic pathways is an increasingly important strategy in cancer therapy.
Experimental Protocol for DHAP Quantification
The accurate quantification of DHAP requires a meticulously planned and executed experimental workflow to ensure the preservation of the intracellular metabolic state and the reliable measurement of this labile metabolite. The following protocol outlines a robust method for DHAP quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow Diagram
Caption: A validated workflow for DHAP quantification in mammalian cells.
Step-by-Step Methodology
1. Cell Culture and Preparation:
-
Culture cells to the desired confluency (typically 70-80%) in appropriate media and conditions. Ensure consistent cell numbers across samples to be compared.
-
Rationale: The metabolic state of cells can be influenced by cell density and growth phase. Standardization at this step is crucial for reproducibility.
2. Rapid Quenching of Metabolism:
-
For adherent cells, aspirate the culture medium and immediately wash the cells with ice-cold saline (0.9% NaCl). Then, add a pre-chilled quenching solution, such as 80% methanol (-80°C), directly to the culture plate.
-
For suspension cells, rapidly pellet the cells by centrifugation at a low speed and low temperature. Discard the supernatant and resuspend the cell pellet in a pre-chilled quenching solution.
-
Rationale: This is the most critical step to halt enzymatic activity instantaneously, preserving the in vivo metabolite concentrations. Cold methanol is effective at rapidly denaturing enzymes.[8][9]
3. Cell Harvesting:
-
For adherent cells, use a cell scraper to detach the cells in the quenching solution.
-
For suspension cells, the cell pellet is already harvested.
-
Rationale: Mechanical scraping is preferred over enzymatic digestion (e.g., trypsin) to avoid altering the cell membrane and causing metabolite leakage.
4. Metabolite Extraction:
-
Transfer the cell lysate in the quenching solution to a microcentrifuge tube.
-
Further disrupt the cells by methods such as probe sonication on ice or freeze-thaw cycles.
-
An extraction solvent system, often a mixture of methanol, acetonitrile, and water, is commonly used to efficiently extract a broad range of polar metabolites, including DHAP.[8]
-
Rationale: Complete cell lysis is necessary to release all intracellular metabolites into the extraction solvent. The choice of solvent system is optimized for the recovery of polar metabolites.
5. Centrifugation:
-
Centrifuge the cell extract at a high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.
-
Rationale: This step clarifies the extract, removing insoluble components that could interfere with downstream analysis.
6. Supernatant Collection:
-
Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube.
-
The supernatant can be dried under a vacuum (e.g., using a SpeedVac) and stored at -80°C until analysis.
-
Rationale: Proper collection of the supernatant without disturbing the pellet is key to obtaining a clean sample for LC-MS analysis. Drying concentrates the metabolites and improves stability during storage.
7. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in an appropriate solvent for LC-MS analysis.
-
Use a suitable liquid chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar metabolites like DHAP.
-
Employ a tandem mass spectrometer (MS/MS) for sensitive and specific detection and quantification of DHAP. This is often done using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard for absolute quantification.[3]
-
Rationale: HILIC provides good retention and separation of highly polar compounds. Tandem mass spectrometry offers high selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices.
8. Data Analysis and Normalization:
-
Process the raw LC-MS data to obtain peak areas or concentrations of DHAP.
-
Normalize the DHAP levels to a measure of cell number or total protein content to account for variations in sample size.
-
Rationale: Normalization is essential for accurate comparison of metabolite levels between different cell lines and experimental conditions.
Discussion and Implications
The observed variations in DHAP levels across different cancer cell lines underscore the metabolic heterogeneity of cancer. This heterogeneity can arise from a multitude of factors, including the tissue of origin, the specific oncogenic mutations driving the cancer, and the tumor microenvironment. For example, mutations in genes that regulate glycolysis, such as TP53 or MYC, can significantly impact the flux through this pathway and, consequently, the intracellular concentrations of metabolites like DHAP.
The ability to accurately quantify DHAP and other key metabolites provides a powerful tool for:
-
Understanding Cancer Metabolism: Elucidating the metabolic reprogramming that occurs in cancer cells and identifying key metabolic nodes that can be targeted for therapy.
-
Biomarker Discovery: Identifying metabolic biomarkers that can be used for cancer diagnosis, prognosis, or predicting response to treatment.
-
Drug Development: Screening for and evaluating the efficacy of drugs that target metabolic pathways. The sensitivity of a cancer cell line to a particular metabolic inhibitor may be correlated with its baseline levels of key metabolites.
Conclusion
This guide has provided a comparative analysis of DHAP levels in various cancer cell lines, highlighting the metabolic diversity that exists among them. We have also presented a detailed, self-validating experimental protocol for the accurate quantification of DHAP, emphasizing the critical considerations for ensuring data integrity. As our understanding of the intricate role of metabolism in disease continues to grow, the ability to perform such comparative metabolomic analyses will be increasingly vital for advancing both basic research and the development of novel therapeutic strategies.
References
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O'Brien, J. P., & Sabatini, D. M. (2020). Dihydroxyacetone phosphate signals glucose availability to mTORC1. bioRxiv. [Link]
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Taylor & Francis. (n.d.). Dihydroxyacetone phosphate – Knowledge and References. Taylor & Francis Group. [Link]
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Fiveable. (n.d.). Dihydroxyacetone phosphate Definition. Fiveable. [Link]
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Garg, U., & Al-Dirbashi, O. (2016). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Methods in molecular biology (Clifton, N.J.), 1378, 91–97. [Link]
-
Wanders, R. J., van Wijland, M. J., van Roermund, C. W., Schutgens, R. B., Heikoop, J., Tager, J. M., Schram, A. W., & van den Bosch, H. (1990). Measurement of dihydroxyacetone-phosphate acyltransferase (DHAPAT) in chorionic villous samples, blood cells and cultured cells. Clinica chimica acta; international journal of clinical chemistry, 188(3), 229–236. [Link]
-
Wikipedia. (2023, December 1). Dihydroxyacetone phosphate. In Wikipedia. [Link]
-
Orozco, J. M., Krawczyk, P. A., & Scaria, B. (2020). Dihydroxyacetone phosphate signals glucose availability to mTORC1. Nature, 584(7822), E24–E25. [Link]
-
Li, H., Ning, S., Ghandi, M., et al. (2019). The landscape of cancer cell line metabolism. Nature Medicine, 25(5), 850-860. [Link]
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Oreate AI. (2025, December 30). Understanding Dihydroxyacetone Phosphate (DHAP): A Key Player in Metabolism. Oreate AI Blog. [Link]
-
Crane, D. I., & Masters, C. J. (1986). Predominant localization of dihydroxyacetone-phosphate acyltransferase activity in renal peroxisomes of male and female mice. The Journal of biological chemistry, 261(8), 3583–3587. [Link]
-
ResearchGate. (n.d.). DHAP plays a key role in the activation of mTORC1 by glucose. ResearchGate. [Link]
-
Dietmair, S., Timmins, N. E., Gray, P. P., Nielsen, L. K., & Krömer, J. O. (2010). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling. Analytical biochemistry, 404(2), 155–164. [Link]
-
ResearchGate. (n.d.). Intracellular concentrations (unit: mM) of dihydroxyacetone-phosphate... ResearchGate. [Link]
-
Singh, H., & Poulos, A. (1988). Exclusive localization in peroxisomes of dihydroxyacetone phosphate acyltransferase and alkyl-dihydroxyacetone phosphate synthase in rat liver. Archives of biochemistry and biophysics, 266(2), 486–494. [Link]
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Griffin, J. L., & Shockcor, J. P. (2004). Metabolic profiles of cancer cells. Nature reviews. Cancer, 4(7), 551–561. [Link]
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Cherkaoui, S., et al. (2022). Metabolic profiling of 180 cancer cell lines. Scientific Data, 9(1), 1-10. [Link]
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ResearchGate. (n.d.). Dependence of Fru1,6BP and DHAP concentrations on the activity of... ResearchGate. [Link]
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Gao, N., & Lehrman, M. A. (2014). Protocol for analyzing the biosynthesis and degradation of N-glycan precursors in mammalian cells. STAR protocols, 2(3), 100701. [Link]
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Shorthouse, D., et al. (2022). Heterogeneity of the cancer cell line metabolic landscape. Molecular Systems Biology, 18(11), e11130. [Link]
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A Researcher's Guide to Navigating the Purity of Commercial Dihydroxyacetone Phosphate Dilithium Salt
For researchers, scientists, and drug development professionals, the purity of reagents is not a matter of triviality—it is the bedrock of reproducible and reliable results. Dihydroxyacetone phosphate (DHAP), a pivotal intermediate in glycolysis and lipid biosynthesis, is a substrate in numerous enzymatic assays and a key component in various research applications.[1][2][3] The commercially available dilithium salt of DHAP, while convenient, presents a significant analytical challenge due to its inherent instability and the potential for process-related impurities.[1] This guide provides a comprehensive framework for assessing the purity of different commercial sources of Dihydroxyacetone phosphate dilithium salt, empowering you to make informed decisions for your critical applications.
This document moves beyond a simple listing of protocols. It delves into the rationale behind each analytical choice, offering a self-validating system for the rigorous assessment of this essential biochemical.
The Analytical Imperative: Why Scrutinize Your DHAP?
Dihydroxyacetone phosphate is notoriously unstable, and its degradation can lead to the formation of impurities that can significantly impact experimental outcomes.[1] Furthermore, manufacturing processes can introduce contaminants such as inorganic phosphate and isomers like D-glyceraldehyde 3-phosphate. The presence of these impurities can lead to:
-
Inaccurate kinetic data: Impurities can act as inhibitors or alternative substrates for enzymes, leading to erroneous measurements of enzyme activity.
-
Failed experiments: In applications such as drug screening, impurities can mask the true effect of a test compound.
-
Lack of reproducibility: Lot-to-lot variability in purity can be a major source of inconsistent results.
Therefore, a multi-pronged analytical approach is not just recommended; it is essential for any laboratory that relies on DHAP.
A Tripartite Strategy for Purity Assessment
We will explore a robust, three-tiered analytical strategy to comprehensively evaluate the purity of commercial DHAP dilithium salt. This approach combines chromatographic separation, enzymatic activity assessment, and spectroscopic characterization to provide a holistic view of the reagent's quality.
Figure 1: Workflow for DHAP Purity Assessment
Caption: A comprehensive workflow for assessing the purity of commercial DHAP.
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
Experimental Protocol: HPLC Analysis of DHAP
Objective: To determine the purity of DHAP and identify the presence of related impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Lichrospher 5-NH2 column (or equivalent).
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
DHAP reference standard (of highest available purity)
-
Commercial DHAP samples (from Suppliers A, B, and C)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (90:10, v/v).[4] Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve the DHAP reference standard in ultrapure water to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the commercial DHAP samples in ultrapure water to the same concentration as the reference standard stock solution.
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the commercial DHAP samples.
-
Integrate the peak areas of all components in the chromatograms.
-
-
Purity Calculation: Calculate the purity of each commercial sample by dividing the peak area of DHAP by the total peak area of all components and multiplying by 100.
Hypothetical Comparative Data: HPLC Analysis
| Supplier | DHAP Purity (%) | Impurity 1 (retention time) | Impurity 2 (retention time) |
| Supplier A | 98.5 | 0.5% (3.2 min) | 1.0% (5.8 min) |
| Supplier B | 94.2 | 2.1% (3.2 min) | 3.7% (5.8 min) |
| Supplier C | 99.1 | 0.3% (3.2 min) | 0.6% (5.8 min) |
Interpretation: This hypothetical data suggests that Supplier C provides the highest purity DHAP, with the lowest levels of the two observed impurities.
Enzymatic Assay: The Functional Litmus Test
The Rationale: While HPLC provides a quantitative measure of purity, it does not guarantee that the DHAP is functionally active. An enzymatic assay using triosephosphate isomerase (TPI), the enzyme that interconverts DHAP and glyceraldehyde-3-phosphate (GAP), provides a direct measure of the substrate's biological activity.[1][6] This is a critical validation step, as it ensures that the purchased reagent will perform as expected in enzymatic reactions.
Figure 2: Principle of the Enzymatic Assay for DHAP
Caption: DHAP is converted to GAP by TPI, which then enters a coupled reaction to produce a fluorescent signal.
Experimental Protocol: Fluorometric Enzymatic Assay for DHAP
Objective: To quantify the functionally active DHAP in commercial samples.
Materials:
-
High Sensitivity Dihydroxyacetone Phosphate Assay Kit (e.g., Sigma-Aldrich MAK275 or equivalent)[6]
-
96-well white flat-bottom plate
-
Fluorescence multiwell plate reader
-
Commercial DHAP samples (from Suppliers A, B, and C)
Procedure: (Adapted from the Sigma-Aldrich MAK275 technical bulletin)[6]
-
Reagent Preparation: Prepare the DHAP Assay Buffer, High Sensitivity Probe, DHAP Enzyme Mix, DHAP Developer, and DHAP Standard according to the kit instructions.
-
Standard Curve Preparation:
-
Prepare a 1 mM DHAP standard solution by diluting the 100 mM stock.
-
Further dilute to 50 µM.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM standard to a 96-well plate to generate 0, 100, 200, 300, 400, and 500 pmole/well standards.
-
Adjust the volume of each well to 50 µL with DHAP Assay Buffer.
-
-
Sample Preparation:
-
Prepare stock solutions of the commercial DHAP samples (e.g., 1 mg/mL).
-
Prepare a working solution from each stock that is expected to fall within the range of the standard curve.
-
Add 2-50 µL of the diluted samples to duplicate wells of the 96-well plate.
-
Bring the final volume of each sample well to 50 µL with DHAP Assay Buffer.
-
-
Reaction Mix Preparation: Prepare a master reaction mix for the number of assays to be performed, according to the kit protocol.
-
Assay:
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Incubate the plate for 60 minutes at 37 °C, protected from light.
-
-
Measurement: Measure the fluorescence intensity at λex = 535 nm and λem = 587 nm.
-
Calculation:
-
Subtract the blank (0 standard) reading from all other readings.
-
Plot the standard curve and determine the equation of the line.
-
Calculate the concentration of functionally active DHAP in each commercial sample based on the standard curve.
-
Hypothetical Comparative Data: Enzymatic Assay
| Supplier | Stated Purity (from CoA) | Functionally Active DHAP (%) |
| Supplier A | ≥95% | 96.2% |
| Supplier B | ≥93% | 88.5% |
| Supplier C | ≥98% | 98.9% |
Interpretation: This hypothetical data reveals that while Supplier B's product meets its stated purity, a significant portion may not be functionally active. This highlights the importance of not relying solely on the Certificate of Analysis (CoA).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter
The Rationale: NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ³¹P NMR are invaluable for assessing the purity of DHAP. ¹H NMR can confirm the overall structure and detect proton-containing impurities, while ³¹P NMR is particularly useful for identifying and quantifying phosphorus-containing impurities, such as inorganic phosphate.[7] Quantitative NMR (qNMR) can provide an absolute measure of purity when an internal standard of known concentration is used.[7][8]
Experimental Protocol: ¹H and ³¹P NMR Analysis of DHAP
Objective: To confirm the chemical identity of DHAP and quantify phosphorus-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterium oxide (D₂O)
-
Internal standard for ³¹P NMR (e.g., phosphoserine)
-
Commercial DHAP samples (from Suppliers A, B, and C)
Procedure:
-
Sample Preparation for ¹H NMR: Dissolve a known amount of each commercial DHAP sample in D₂O.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum for each sample.
-
Sample Preparation for ³¹P NMR:
-
Accurately weigh a known amount of the internal standard (e.g., phosphoserine) and each commercial DHAP sample.
-
Dissolve the mixture in D₂O.
-
-
³¹P NMR Acquisition: Acquire a one-dimensional ³¹P NMR spectrum for each sample. Ensure a sufficient relaxation delay is used for accurate quantification.
-
Data Analysis:
-
¹H NMR: Compare the spectra of the commercial samples to a reference spectrum of DHAP to confirm the identity and look for unexpected signals that may indicate impurities.
-
³¹P NMR:
-
Identify the signals corresponding to DHAP and the internal standard.
-
Integrate the areas of the DHAP and internal standard peaks.
-
Calculate the molar quantity of DHAP in the sample relative to the known quantity of the internal standard.
-
Identify and integrate any signals corresponding to phosphorus-containing impurities (e.g., inorganic phosphate).
-
-
Hypothetical Comparative Data: ³¹P NMR Analysis
| Supplier | DHAP Purity (by qNMR, %) | Inorganic Phosphate (%) | Other Phosphorus Impurities (%) |
| Supplier A | 97.8 | 1.5 | 0.7 |
| Supplier B | 93.5 | 4.2 | 2.3 |
| Supplier C | 98.6 | 0.8 | 0.6 |
Interpretation: The hypothetical ³¹P NMR data corroborates the HPLC findings, indicating that Supplier C provides the highest purity DHAP with the lowest levels of phosphorus-containing impurities. The higher level of inorganic phosphate in Supplier B's product could be inhibitory in certain enzymatic reactions.
Synthesizing the Data for an Informed Decision
By integrating the results from these three complementary techniques, a comprehensive picture of the quality of each commercial DHAP source emerges.
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC Purity (%) | 98.5 | 94.2 | 99.1 |
| Enzymatic Activity (%) | 96.2 | 88.5 | 98.9 |
| ³¹P NMR Purity (%) | 97.8 | 93.5 | 98.6 |
| Inorganic Phosphate (%) | 1.5 | 4.2 | 0.8 |
Authoritative Grounding and Best Practices
The protocols and principles outlined in this guide are grounded in established analytical methodologies and are consistent with the quality control expectations of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the standards set forth by the United States Pharmacopeia (USP).[9] When qualifying raw materials for drug development, a thorough understanding of potential impurities and the validation of analytical methods are paramount.[10][11][12]
It is a best practice to:
-
Always request a Certificate of Analysis (CoA) for each lot of reagent.[13][14] However, as this guide demonstrates, a CoA should be considered a starting point, not the final word on purity.
-
Perform incoming quality control testing on critical reagents, especially for new suppliers or new lots from an existing supplier.
-
Establish clear specifications for the purity and activity of DHAP required for your specific application.[10]
By adopting a rigorous and systematic approach to the quality assessment of Dihydroxyacetone phosphate dilithium salt, researchers can enhance the reliability and reproducibility of their work, ultimately accelerating scientific discovery and therapeutic development.
References
-
Assay Genie. (n.d.). Dihydroxyacetone Phosphate Fluorometric Assay Kit (#BN00897). Retrieved from [Link]
-
Basicmedical Key. (2016, October 21). Quantification of Dihydroxyacetone Phosphate (DHAP) in Human Red Blood Cells by HPLC-TripleTOF 5600™ Mass Spectrometer. Retrieved from [Link]
- Cao, M. J., et al. (2015). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. Methods in molecular biology (Clifton, N.J.), 1274, 259–272.
- Chen, J. H., et al. (2008). HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone.
-
ResearchGate. (n.d.). HPLC Methods for Determination of Dihydroxyacetone and Glycerol in Fermentation Broth and Comparison with a Visible Spectrophotometric Method to Determine Dihydroxyacetone. Retrieved from [Link]
-
JoVE. (2023, April 3). Quantitative 31P NMR Analysis Of Lignins & Tannins l Protocol Preview. Retrieved from [Link]
- Lorkiewicz, P., et al. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Chemical research in toxicology, 35(4), 639–650.
-
San Diego State University. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]
-
IRIS. (2021, August 2). Quantitative 31P NMR Analysis of Lignins and Tannins. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical and enzymatic routes to dihydroxyacetone phosphate. Retrieved from [Link]
-
PubChem. (n.d.). Dihydroxyacetone phosphate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dihydroxyacetone phosphate. Retrieved from [Link]
-
USP-NF. (n.d.). General Chapters. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
-
PubMed. (1986, August 1). Changes in the activities of dihydroxyacetone phosphate and glycerol-3-phosphate acyltransferases in rat liver under various conditions. Retrieved from [Link]
-
Biomanufacturing.org. (n.d.). Quality Control Biochemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001, August). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Toxicology Program. (1997). Nomination Background: Dihydroxyacetone (CASRN: 96-26-4). Retrieved from [Link]
-
PubMed. (2018, October 11). Quantitative 31P NMR Method for Individual and Concomitant Determination of Phospholipid Classes in Polar Lipid Samples. Retrieved from [Link]
-
IPQ.org. (2021, April). Regulatory Considerations for Raw Material Qualification and Related Controls for Biotechnology Drugs. Retrieved from [Link]
-
Agilent. (2016, February 9). Sigma-Aldrich Certificate of Analysis. Retrieved from [Link]
- Royal Society of Chemistry. (2018). A novel quantitative 31P NMR spectroscopic analysis of hydroxyl groups in lignosulfonic acids. Analytical Methods, 10(26), 3481-3488.
-
ACS Publications. (2022, March 24). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Retrieved from [Link]
-
ComplianceOnline. (n.d.). Understanding the Current FDA Requirements for Raw Materials and Components. Retrieved from [Link]
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BioProcess International. (2024, October 15). Safeguarding Bioproduction Modalities: Comprehensive Testing Strategies Require Reliable Analytical Processes and Reference Materials. Retrieved from [Link]
-
Pharmaceutical Technology. (2026, January 23). FDA Releases Draft Guidance on Registering Pharmaceuticals for Human Use. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Dihydroxyacetone Phosphate Dilithium Salt
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Dihydroxyacetone phosphate dilithium salt (DHAP-Li₂), a common metabolic intermediate used in biochemical research. As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This document is designed to be your preferred resource for handling DHAP-Li₂ waste, grounding every recommendation in scientific principles and regulatory awareness.
Understanding the Waste Profile of DHAP-Li₂
Before disposing of any chemical, a thorough understanding of its hazard profile is paramount. Dihydroxyacetone phosphate dilithium salt is an organophosphate compound. While it is a crucial substrate in glycolysis and lipid biosynthesis, its disposal requires careful consideration.[1]
Based on available Safety Data Sheets (SDS), pure Dihydroxyacetone phosphate dilithium salt is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and is considered non-hazardous for transport.[2][3] However, this "non-hazardous" classification pertains to the pure compound under specific regulatory frameworks and does not grant license for indiscriminate disposal.
Causality Behind Caution: The two primary components of concern are the phosphate group and the lithium ions.
-
Organophosphates: While DHAP-Li₂ itself is not a pesticide, the broader class of organophosphorus compounds is under regulatory scrutiny by agencies like the U.S. Environmental Protection Agency (EPA) due to the potential for environmental persistence and aquatic toxicity.[4]
-
Lithium Ions: Large doses of lithium ions can elicit toxicological effects, including potential kidney and nervous system damage.[2] Although the concentration in typical laboratory waste may be low, responsible management dictates that we prevent its unnecessary release into the environment.
Therefore, the guiding principle for DHAP-Li₂ disposal is to treat it as chemical waste to be managed through your institution's official waste streams, rather than disposing of it in regular trash or down the sanitary sewer unless explicitly permitted.
The Disposal Decision Workflow
The proper disposal route for your DHAP-Li₂ waste depends on its form (solid or aqueous), its quantity, and whether it has been mixed with other hazardous materials. The following workflow provides a logical pathway for making the correct disposal decision.
Caption: Decision workflow for DHAP-Li₂ waste disposal.
Step-by-Step Disposal Protocols
Based on the workflow, here are the detailed experimental protocols for handling different forms of DHAP-Li₂ waste.
Protocol 1: Disposal of Solid DHAP-Li₂ Waste
This protocol applies to expired or unused pure DHAP-Li₂ powder and solid materials grossly contaminated from a spill.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and nitrile gloves.
-
Container Selection: Choose a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) or glass jar with a screw-top lid). The container must be in good condition with no cracks or leaks.
-
Waste Collection:
-
For unused product, place the original, sealed container directly into a larger, labeled waste container if desired for secondary containment.
-
For spill cleanup materials, carefully transfer all contaminated solids (e.g., absorbent pads, paper towels) into the designated waste container.[5] Avoid generating dust.
-
-
Labeling: Affix a hazardous waste label (often provided by your EHS department) to the container before adding any waste.[6][7] Fill it out completely, listing all constituents. At a minimum, write:
-
"NON-HAZARDOUS CHEMICAL WASTE" (or as directed by EHS)
-
"Dihydroxyacetone phosphate dilithium salt"
-
Ensure there are no abbreviations.
-
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory.[8] This area should be away from sinks and floor drains. Do not mix incompatible waste streams in this area.[4][9][10]
-
Arrange for Disposal: Submit a chemical waste collection request through your institution's EHS online portal or designated procedure.[6][7][8]
Protocol 2: Disposal of Aqueous Solutions of DHAP-Li₂
This protocol applies to buffer solutions, reaction mixtures, or other aqueous solutions containing DHAP-Li₂ where it is the primary or sole chemical component.
-
Institutional Policy Verification: Crucially, first verify your institution's policy on the drain disposal of non-hazardous aqueous waste. Many institutions prohibit the drain disposal of any laboratory chemical, regardless of its hazard classification, to maintain compliance with local water authority regulations.[11][12]
-
If Drain Disposal is Prohibited (or for Large Volumes):
-
Collection: Collect the aqueous waste in a clearly labeled, leak-proof container (e.g., an HDPE carboy).
-
Labeling: Label the container "Aqueous Waste" and list the contents: "Dihydroxyacetone phosphate dilithium salt (~[concentration] in water)."
-
Storage & Pickup: Store in your SAA and request an EHS pickup as described in Protocol 1.
-
-
If Drain Disposal is Permitted (for small, dilute quantities only):
-
pH Neutralization: Check the pH of the solution. Local sanitary sewer regulations typically require a pH between 5.5 and 9.5.[11] If necessary, neutralize the solution by slowly adding a dilute acid or base while stirring.
-
Disposal: Pour the neutralized solution down a laboratory sink drain, followed immediately by a large volume of cold water (a 100-fold excess is a good rule of thumb) to ensure it is thoroughly flushed from the building's plumbing.[13]
-
Managing Spills and Decontamination
Accidents happen. A swift and correct response will mitigate any potential exposure or environmental release.
Protocol 3: Spill Cleanup and Decontamination
-
Control and Alert: Alert others in the lab. If the spill is large, evacuate the immediate area.
-
PPE: Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. For a large amount of fine powder, consider a dust mask or respirator.
-
Containment:
-
Solid Spills: Gently cover the spill with a dry absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to prevent the powder from becoming airborne.
-
Liquid Spills: Contain the spill using absorbent pads or socks.
-
-
Cleanup:
-
Carefully sweep up the absorbed solid material.[5] Avoid aggressive motions that could create dust. Use a plastic dustpan and brush.
-
Place all contaminated materials into a sealable bag or container.
-
-
Decontamination:
-
Wipe the spill area with a damp cloth or paper towel. A mild detergent solution can be used.[14]
-
Place the used cleaning materials into the same waste container.
-
-
Disposal: Label the container as "Spill Debris: Dihydroxyacetone phosphate dilithium salt" and dispose of it as solid chemical waste following Protocol 1.
Quantitative Data and Incompatibility
| Parameter | Value / Guideline | Source |
| RCRA Hazardous Waste Code | Not listed; generally considered non-hazardous. | [2][3][15] |
| Permissible pH for Drain Disposal | Typically 5.5 - 9.5 (verify with local regulations). | [11] |
| Primary Incompatibilities | Strong oxidizing agents. | [3] |
| Combustion Byproducts | Carbon oxides, phosphorus oxides, lithium oxides. | [2] |
A Note on Chemical Incompatibility: While DHAP-Li₂ has few specific incompatibilities, it is a cardinal rule of waste management to never mix different waste streams unless you are certain of their compatibility.[4][16] For example, do not add DHAP-Li₂ waste to a container holding waste solvents, acids, or bases. When in doubt, collect it separately.[9]
By adhering to these scientifically grounded and procedurally detailed guidelines, you can ensure the disposal of Dihydroxyacetone phosphate dilithium salt is handled safely, responsibly, and in full compliance with regulatory standards, reinforcing the culture of safety and excellence within your laboratory.
References
-
Field Equipment Cleaning and Decontamination. (2025, May 1). U.S. Environmental Protection Agency. [Link]
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
Dihydroxyacetone phosphate dilithium salt Safety Data Sheet. (2025, August 20). Chemsrc. [Link]
-
Sewage Spill Cleanup Procedure. (2023, December 2). Hawaii Department of Transportation. [Link]
-
Disposal of Chemical Waste. The University of Maryland, Baltimore. [Link]
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]
-
EHS Fact Sheet: Disposal of Solid Nonhazardous Waste. (2024, August 9). Unknown Source. [Link]
-
Incompatible chemicals in waste containers. (2017, August 2). Johns Hopkins University. [Link]
-
Chemical Waste. MIT Environmental Health & Safety. [Link]
-
In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]
-
Dihydroxyacetone Phosphate. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Compatibility for Waste Accumulation. Unknown Source. [Link]
-
Just Arriving? Get to Know EHS. (2019, October 2). Princeton University Environmental Health and Safety. [Link]
-
Chemical Compatibility & Storage. University of Toronto Department of Chemistry. [Link]
-
School Chemistry Labs - Waste & Debris Fact Sheets. U.S. Environmental Protection Agency. [Link]
-
Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
Sources
- 1. Dihydroxyacetone Phosphate | C3H7O6P | CID 668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:102783-56-2 | Dihydroxyacetone phosphate dilithium salt | Chemsrc [chemsrc.com]
- 3. uwwapps.uww.edu [uwwapps.uww.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. hidot.hawaii.gov [hidot.hawaii.gov]
- 6. Disposal of Chemical Waste - Policies and Procedures [umaryland.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 9. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 10. labsafety.jhu.edu [labsafety.jhu.edu]
- 11. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 14. epa.gov [epa.gov]
- 15. Waste Code [rcrainfo.epa.gov]
- 16. sites.rowan.edu [sites.rowan.edu]
A Researcher's Guide to the Safe Handling of Dihydroxyacetone Phosphate Dilithium Salt
As laboratory professionals dedicated to advancing scientific discovery, our work is predicated on a foundation of safety and precision. This guide provides essential, actionable information for the safe handling, use, and disposal of Dihydroxyacetone phosphate dilithium salt (DHAP), a key substrate in metabolic research. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere procedural lists to explain the rationale behind each safety recommendation, ensuring a culture of informed caution in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
Dihydroxyacetone phosphate dilithium salt is not classified as a hazardous substance under Regulation (EC) No. 1272/2008.[1] However, this does not mean it is without risk. A thorough understanding of its potential hazards is critical for safe handling. The primary concerns are related to direct contact and the systemic effects of its lithium component.
Potential Health Effects:
-
Eye Contact: May cause eye irritation.[1][2] In case of contact, flush with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[3]
-
Skin Contact: May lead to skin irritation.[1][2] It may also be harmful if absorbed through the skin.[2]
-
Inhalation: Inhaling the dust may irritate the mucous membranes and upper respiratory tract.[2]
-
Ingestion: While a single small exposure may be harmless, ingestion of larger amounts may be harmful.[1][2]
-
Chronic Exposure: The toxicological properties have not been fully investigated.[3] However, repeated exposure to lithium ions can lead to significant health issues. Large doses of lithium are known to cause dizziness, prostration, and potential kidney damage, particularly if sodium intake is low.[1] Other reported effects include dehydration, thyroid disturbances, and central nervous system effects like slurred speech, blurred vision, and convulsions.[1]
Given these potential hazards, a risk assessment should be conducted prior to any experiment involving DHAP. This assessment should consider the quantity of the substance being used, the frequency of handling, and the potential for dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling Dihydroxyacetone phosphate dilithium salt. The following table summarizes the recommended PPE, and the subsequent workflow diagram illustrates the decision-making process for its selection.
| Protection Type | Specific Recommendation | Rationale |
| Eye Protection | Chemical safety goggles | To prevent eye irritation from airborne dust particles.[3] |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin irritation and absorption.[3] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area.[3] For tasks that may generate significant dust, a NIOSH-approved N95 (US) or P1 (EU) dust mask is recommended.[3] | To prevent inhalation of dust particles that can irritate the respiratory tract.[2][3] |
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE when handling DHAP.
Handling and Storage: Maintaining Compound Integrity and a Safe Environment
Proper handling and storage procedures are crucial to prevent contamination and ensure the stability of Dihydroxyacetone phosphate dilithium salt.
Handling Protocol:
-
Work in a Ventilated Area: Always handle the solid compound in a well-ventilated area.[1] A chemical fume hood is recommended, especially when working with larger quantities or when dust is likely to be generated.[3]
-
Avoid Direct Contact: Exercise precautions to minimize direct contact with skin and eyes.[3]
-
Prevent Dust Formation: Avoid actions that could raise dust, such as vigorous shaking or scraping.[1]
-
Practice Good Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
Storage Conditions:
-
Temperature: Store at -20°C for long-term stability.[3]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Location: Store in a dry, well-ventilated place away from incompatible materials.[1]
Accidental Release and First Aid Measures: Preparedness is Key
Accidents can happen, and a clear, well-rehearsed emergency plan is essential.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Don the PPE outlined in the previous section before attempting to clean the spill.
-
Contain and Collect: Gently sweep up the spilled solid, avoiding the creation of dust, and place it in a sealed bag or container for waste disposal.[1][3]
-
Decontaminate: After the material has been collected, wash the spill site thoroughly.[3]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and copious amounts of water.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Emergency Response Flowchart
Caption: Flowchart for emergency response to a DHAP spill or exposure.
Disposal Plan: Responsible Stewardship
The final step in the lifecycle of any chemical is its proper disposal. Adherence to institutional and local regulations is paramount.
Disposal Protocol:
-
Professional Disposal: The recommended method for disposing of Dihydroxyacetone phosphate dilithium salt is to contact a licensed professional waste disposal service.[3]
-
Incineration: The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Local Regulations: Always observe all federal, state, and local environmental regulations regarding chemical waste disposal.[3] While some sources may indicate that certain related compounds can be disposed of via the sanitary sewer, this should be verified with your institution's environmental health and safety office before proceeding.[4]
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.
References
- Sigma-Aldrich. (2009).
-
Chemsrc. (2025). Dihydroxyacetone phosphate dilithium salt MSDS. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
